Lutonarin
Description
Structure
2D Structure
Properties
IUPAC Name |
2-(3,4-dihydroxyphenyl)-5-hydroxy-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-7-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O16/c28-6-15-19(33)22(36)24(38)26(41-15)18-14(42-27-25(39)23(37)20(34)16(7-29)43-27)5-13-17(21(18)35)11(32)4-12(40-13)8-1-2-9(30)10(31)3-8/h1-5,15-16,19-20,22-31,33-39H,6-7H2/t15-,16-,19-,20-,22+,23+,24-,25-,26+,27-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQKYVRDRDIXQMK-KETMJRJWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=O)C3=C(C(=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)C5C(C(C(C(O5)CO)O)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C2=CC(=O)C3=C(C(=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O16 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601318676 | |
| Record name | Lutonarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601318676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
610.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35450-86-3 | |
| Record name | Lutonarin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35450-86-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lutonarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601318676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Mechanism of Action of Lutonarin: A Technical Guide for Researchers
Introduction
Lutonarin, also identified as isoorientin-7-O-glucoside, is a naturally occurring flavonoid glycoside found in various plants, notably in barley seedlings.[1][2] As a member of the flavone class, this compound has garnered significant scientific interest due to its diverse and potent biological activities. Preclinical research has demonstrated its efficacy as a robust anti-inflammatory, antioxidant, and neuroprotective agent.[1][3][4] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the therapeutic potential of this compound, summarizing key signaling pathways, quantitative bioactivity data, and relevant experimental methodologies for drug development professionals and researchers.
Core Mechanisms of Action
This compound exerts its biological effects through the modulation of multiple, interconnected signaling cascades. The primary mechanisms identified are its potent anti-inflammatory and antioxidant activities.
Anti-inflammatory Activity
This compound's anti-inflammatory properties are primarily mediated through the suppression of the nuclear factor-kappa B (NF-κB) and phosphoinositide 3-kinase (PI3K)/Akt signaling pathways.[1][5]
a) Inhibition of the NF-κB Signaling Pathway In response to pro-inflammatory stimuli such as lipopolysaccharide (LPS), this compound effectively suppresses the canonical NF-κB activation pathway.[1][6] This inhibition prevents the transcription of numerous downstream inflammatory mediators. The key molecular events include:
-
Inhibition of IκBα Phosphorylation and Degradation: this compound prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[1][2]
-
Suppression of p65 and p50 Subunit Activation: By stabilizing IκBα, this compound blocks the phosphorylation and nuclear translocation of the active NF-κB p65 subunit.[1][2] It also reduces the expression of the nuclear p50 subunit.[1]
-
Downregulation of Pro-inflammatory Gene Expression: The net effect of NF-κB inhibition is a significant, dose-dependent reduction in the expression of key inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[1][6]
b) Modulation of the PI3K/Akt Pathway this compound has been shown to inhibit the phosphorylation of Akt, a critical downstream effector in the PI3K signaling pathway.[5] Since Akt can contribute to the activation of NF-κB, its inhibition by this compound represents another layer of anti-inflammatory control.[5][7]
Antioxidant Activity
This compound enhances the cellular antioxidant defense system primarily through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[8]
-
Nrf2 Activation: this compound promotes the nuclear translocation of Nrf2, a key transcription factor that regulates the expression of antioxidant proteins and phase II detoxifying enzymes.[8]
-
Induction of Heme Oxygenase-1 (HO-1): In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, potently inducing the expression of HO-1.[8] HO-1 is a critical enzyme with cytoprotective and antioxidant functions.
-
MAPK Involvement: The activation of HO-1 expression by this compound is also regulated by the p38 and c-Jun NH2-terminal kinase (JNK) mitogen-activated protein kinase (MAPK) pathways.[8]
References
- 1. This compound from Barley Seedlings Inhibits the Lipopolysacchride-Stimulated Inflammatory Response of RAW 264.7 Macrophages by Suppressing Nuclear Factor-κB Signaling [mdpi.com]
- 2. This compound from Barley Seedlings Inhibits the Lipopolysacchride-Stimulated Inflammatory Response of RAW 264.7 Macrophages by Suppressing Nuclear Factor-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Luteolin and luteolin-7-O-glucoside inhibit lipopolysaccharide-induced inflammatory responses through modulation of NF-κB/AP-1/PI3K-Akt signaling cascades in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound from Barley Seedlings Inhibits the Lipopolysacchride-Stimulated Inflammatory Response of RAW 264.7 Macrophages by Suppressing Nuclear Factor-κB Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Luteolin and luteolin-7-O-glucoside inhibit lipopolysaccharide-induced inflammatory responses through modulation of NF-κB/AP-1/PI3K-Akt signaling cascades in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Luteolin and luteolin-7-O-glucoside strengthen antioxidative potential through the modulation of Nrf2/MAPK mediated HO-1 signaling cascade in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Lutonarin: A Technical Guide to Natural Sources and Isolation Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural sources of lutonarin, a flavonoid C-glycoside, and details the methodologies for its extraction, isolation, and purification. The information presented is intended to support research and development efforts in the fields of phytochemistry, pharmacology, and drug discovery.
Natural Sources of this compound
This compound, also known as isoorientin-7-O-glucoside, is a naturally occurring flavonoid found in various plant species. It is particularly abundant in young barley seedlings (Hordeum vulgare), where it is one of the major flavonoid constituents.[1][2][3][4][5] The concentration of this compound in barley can be influenced by environmental factors such as the cultivation period and the quality of light exposure.[6]
Quantitative Analysis of this compound in Barley
The yield of this compound from barley seedlings can vary depending on the extraction and purification methods employed. The following table summarizes quantitative data from published studies.
| Plant Source | Plant Part | Extraction Method | Purification Method | Yield of this compound | Purity | Reference |
| Hordeum vulgare | Seedlings | 30% Ethanol | HSCCC | 24 mg from 100 mg crude extract | >98% | [7][8][9] |
| Hordeum vulgare | Seedlings | Methanol | Not Specified | 1036.9 mg / 100 g | Not Specified | [1] |
| Hordeum vulgare | Grass | Not Specified | Not Specified | 24.0 mg / 100 g | Not Specified | [10] |
Experimental Protocols for Isolation and Purification
Several methods have been successfully employed for the isolation and purification of this compound from plant matrices. High-Speed Counter-Current Chromatography (HSCCC) has been demonstrated as a highly efficient one-step method for obtaining high-purity this compound.[7][8][9][10]
Protocol 1: Extraction and HSCCC Purification from Barley Seedlings
This protocol details a common method for extracting and purifying this compound from dried barley seedlings.[8]
3.1.1. Extraction
-
Preparation: Grind 200g of dried barley seedlings into a fine powder.
-
Extraction: Perform the extraction three times with 12L of 30% ethanol at 90°C. The solid-to-liquid ratio should be 1:20. The duration for the three extractions should be 2 hours, 2 hours, and 1 hour, respectively.
-
Concentration: Combine all the filtrates and concentrate them using a rotary evaporator at 60°C under reduced pressure.
-
Precipitation and Filtration: Cool the resulting residue (approximately 5L) for 24 hours at 4°C. Filter the precipitate and dry it to obtain the crude powder sample for subsequent purification.
3.1.2. High-Speed Counter-Current Chromatography (HSCCC) Purification
-
Solvent System Preparation: Prepare a two-phase solvent system composed of ethyl acetate/n-butanol/water in a 3:2:5 volume ratio. Equilibrate the mixture in a separatory funnel at room temperature. Separate the upper and lower phases and degas them in an ultrasonic bath for 30 minutes before use.
-
Stationary and Mobile Phases: Use the upper phase as the stationary phase and the lower phase as the mobile phase.
-
Sample Preparation: Dissolve 100 mg of the crude powder sample in 20 mL of the lower phase.
-
HSCCC Separation: Perform the separation using the prepared sample and solvent system according to the instrument's operational parameters.
Protocol 2: Methanol Extraction and Preparative HPLC
This protocol provides an alternative method using methanol extraction followed by preparative High-Performance Liquid Chromatography (prep-HPLC).[1]
3.2.1. Extraction
-
Extraction: Extract the barley seedling material with methanol. (Specific details on the ratio and duration were not provided in the cited source).
3.2.2. Preparative HPLC Purification
-
Mobile Phase: Prepare two mobile phases: 0.1% trifluoroacetic acid (TFA) in water (Solvent A) and 0.1% TFA in acetonitrile (Solvent B).
-
Chromatographic Conditions:
-
Flow Rate: 25 mL/min
-
Gradient Elution:
-
0-35 min: 0-15% Solvent B
-
35-80 min: 15-100% Solvent B
-
-
Detection: Monitor the elution at 245, 280, and 325 nm using a photodiode array (PDA) detector.
-
Structural Confirmation
The chemical structure of the isolated this compound can be confirmed using various spectroscopic techniques, including:
-
Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS)[1][3][5][11]
Visualization of the Isolation Workflow
The following diagram illustrates the general workflow for the isolation of this compound from barley seedlings.
References
- 1. This compound from Barley Seedlings Inhibits the Lipopolysacchride-Stimulated Inflammatory Response of RAW 264.7 Macrophages by Suppressing Nuclear Factor-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. This compound from Barley Seedlings Inhibits the Lipopolysacchride-Stimulated Inflammatory Response of RAW 264.7 Macrophages by Suppressing Nuclear Factor-κB Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Biosynthesis Pathway of Lutonarin in Plants
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lutonarin (isoorientin-7-O-glucoside) is a flavone C,O-diglycoside found in various plants, notably in barley (Hordeum vulgare), where it contributes to the plant's defense mechanisms and has potential pharmacological activities. As a C-glycosylflavonoid, this compound exhibits enhanced stability and bioavailability compared to its O-glycoside counterparts, making its biosynthetic pathway a subject of significant interest for metabolic engineering and drug development. This technical guide provides a comprehensive overview of the core biosynthesis pathway of this compound, detailing the enzymatic steps, key intermediates, and relevant genetic information. The guide also includes detailed experimental protocols and quantitative data where available, presented in a format conducive to research and development applications.
The this compound Biosynthesis Pathway
The biosynthesis of this compound is a multi-step process that begins with the general phenylpropanoid pathway, leading to the formation of a flavanone precursor, naringenin. From naringenin, a series of enzymatic reactions involving hydroxylation, C-glycosylation, and subsequent O-glycosylation lead to the final product, this compound. The core pathway can be conceptually divided into three main stages:
-
Stage 1: Formation of the Luteolin Aglycone. This stage involves the conversion of the flavanone naringenin to the flavone luteolin.
-
Stage 2: C-Glycosylation to form Isoorientin. A key step in the pathway where a glucose moiety is attached to the luteolin backbone via a carbon-carbon bond to form isoorientin (luteolin-6-C-glucoside).
-
Stage 3: O-Glycosylation to form this compound. The final step where a second glucose molecule is attached to the 7-hydroxyl group of isoorientin through an oxygen-glycosidic bond.
Signaling Pathway Diagram
The following diagram illustrates the proposed biosynthetic pathway of this compound from the precursor naringenin.
Caption: Proposed biosynthetic pathway of this compound from naringenin.
Key Enzymes and Genes
While the complete enzymatic pathway in barley is still under active investigation, several key enzymes and their corresponding genes have been identified or proposed based on studies in barley and other plant species.
| Enzyme | Abbreviation | Gene (Barley - Candidate/Putative) | Function | Substrate(s) | Product(s) |
| Flavonoid 3'-hydroxylase | F3'H | - | Introduces a hydroxyl group at the 3' position of the B-ring. | Naringenin | Eriodictyol |
| Flavone Synthase II | FNSII | - | Catalyzes the formation of a double bond in the C-ring to form a flavone. | Eriodictyol | Luteolin |
| C-Glycosyltransferase | CGT | HvCGT (putative) | Attaches a glucose moiety to the 6-position of the A-ring via a C-C bond. | Luteolin, UDP-Glucose | Isoorientin, UDP |
| Isoorientin 7-O-glucosyltransferase | UGT | HvUGT1 (candidate) | Transfers a glucose moiety to the 7-hydroxyl group of isoorientin. | Isoorientin, UDP-Glucose | This compound, UDP |
Quantitative Data
Quantitative data on the biosynthesis of this compound is limited. However, studies on related enzymes and the accumulation of flavonoids in barley provide some insights.
Table 1: Enzyme Kinetic Parameters (from related species)
| Enzyme | Source Organism | Substrate | Km (µM) | Vmax (nmol/min/mg) | Reference |
| Gt6CGT | Gentiana triflora | Luteolin | 210 | 21.1 | [1] |
| Gt6CGT | Gentiana triflora | Apigenin | 220 | 31.7 | [1] |
Note: Data for the specific barley C-glycosyltransferase and isoorientin 7-O-glucosyltransferase are not yet available.
Table 2: Flavonoid Content in Barley Seedlings
| Compound | Concentration (mg/100g dry weight) | Developmental Stage | Reference |
| Saponarin | 273.1 - 515.3 | 13-56 days | [1] |
| This compound | Varies with light conditions and developmental stage | Young seedlings | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthesis pathway.
Protocol for Flavonoid Extraction from Barley Seedlings
This protocol is adapted from methods used for flavonoid analysis in barley.
Objective: To extract total flavonoids, including this compound and its precursors, from barley seedling tissue for downstream analysis (e.g., HPLC).
Materials:
-
Fresh or freeze-dried barley seedlings
-
80% (v/v) methanol
-
Liquid nitrogen
-
Mortar and pestle or homogenizer
-
Centrifuge
-
0.45 µm syringe filters
-
HPLC vials
Procedure:
-
Harvest fresh barley seedlings and immediately freeze in liquid nitrogen to quench metabolic activity. Alternatively, use lyophilized tissue.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a homogenizer.
-
Weigh approximately 100 mg of the powdered tissue into a microcentrifuge tube.
-
Add 1 mL of 80% methanol to the tube.
-
Vortex vigorously for 1 minute to ensure thorough mixing.
-
Incubate the mixture at 60°C for 1 hour in a water bath or heating block, with occasional vortexing.
-
Centrifuge the extract at 13,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant and transfer it to a new tube.
-
Repeat the extraction (steps 4-8) on the pellet with another 1 mL of 80% methanol to ensure complete extraction.
-
Pool the supernatants from both extractions.
-
Filter the pooled supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
Store the filtered extract at -20°C until analysis.
Protocol for Heterologous Expression and Purification of a Candidate Glycosyltransferase (e.g., HvUGT1)
This protocol provides a general workflow for expressing a candidate plant glycosyltransferase in E. coli and purifying the recombinant protein for enzymatic assays.
Objective: To produce and purify a recombinant candidate enzyme for in vitro characterization.
Workflow Diagram:
Caption: Workflow for heterologous expression and purification.
Procedure:
-
Gene Cloning:
-
Isolate total RNA from young barley seedlings.
-
Synthesize first-strand cDNA using reverse transcriptase.
-
Amplify the coding sequence of the candidate gene (e.g., HvUGT1) by PCR using gene-specific primers with appropriate restriction sites.
-
Clone the PCR product into a suitable expression vector (e.g., pET-28a) containing an N- or C-terminal affinity tag (e.g., 6xHis-tag).
-
Verify the construct by DNA sequencing.
-
-
Protein Expression:
-
Transform the expression construct into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Inoculate 1 L of LB medium (with antibiotic) with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM.
-
Continue to culture at a lower temperature (e.g., 18-25°C) for 16-24 hours to improve protein solubility.
-
-
Protein Purification:
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.
-
Apply the supernatant to a pre-equilibrated Ni-NTA affinity column.
-
Wash the column with wash buffer (lysis buffer with 20-40 mM imidazole).
-
Elute the recombinant protein with elution buffer (lysis buffer with 250-500 mM imidazole).
-
Analyze the purity of the eluted fractions by SDS-PAGE.
-
Pool the pure fractions and dialyze against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol).
-
Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.
-
Store the purified protein at -80°C.
-
Protocol for In Vitro Glycosyltransferase Activity Assay
This protocol describes a general method to determine the activity of a purified recombinant glycosyltransferase.
Objective: To measure the enzymatic activity of the purified glycosyltransferase with its putative substrates.
Materials:
-
Purified recombinant glycosyltransferase
-
Acceptor substrate (e.g., isoorientin)
-
Sugar donor (UDP-Glucose)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5)
-
Stopping solution (e.g., 2 M HCl or 100% methanol)
-
HPLC system with a C18 column and a UV detector
Procedure:
-
Prepare a reaction mixture containing:
-
100 mM Tris-HCl, pH 7.5
-
1 mM acceptor substrate (e.g., isoorientin, dissolved in DMSO and diluted)
-
5 mM UDP-Glucose
-
Purified enzyme (e.g., 1-5 µg)
-
Make up to a final volume of 50 µL with sterile water.
-
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes). A time-course experiment should be performed to ensure the reaction is in the linear range.
-
Stop the reaction by adding 50 µL of stopping solution (e.g., 100% methanol).
-
Centrifuge the mixture at 13,000 x g for 10 minutes to pellet any precipitated protein.
-
Analyze the supernatant by HPLC to separate and quantify the substrate and product.
-
Use a C18 reverse-phase column.
-
Employ a gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid) for elution.
-
Monitor the elution profile at a wavelength appropriate for flavonoids (e.g., 340 nm).
-
-
Identify the product peak by comparing its retention time with an authentic standard of this compound, if available, or by LC-MS analysis.
-
Calculate the amount of product formed based on a standard curve of the product or the decrease in the substrate peak area.
-
Express the enzyme activity in terms of nmol of product formed per minute per mg of protein.
Conclusion and Future Directions
The biosynthesis of this compound in plants, particularly in barley, is a complex process involving a series of enzymatic reactions. While the general framework of the pathway is understood to proceed from naringenin through luteolin and isoorientin to this compound, the specific enzymes and genes responsible for each step in barley are yet to be fully characterized. The identification and functional validation of the putative barley C-glycosyltransferase (HvCGT) and the candidate isoorientin 7-O-glucosyltransferase (HvUGT1) are critical next steps. Future research should focus on the heterologous expression and detailed kinetic characterization of these enzymes to confirm their roles in the pathway. Furthermore, metabolomic studies on barley lines with altered expression of these candidate genes will provide in vivo evidence for their function. A complete understanding of the this compound biosynthesis pathway will not only provide insights into flavonoid metabolism in plants but also open up avenues for the metabolic engineering of high-value, stable flavonoid compounds for pharmaceutical and nutraceutical applications.
References
An In-depth Technical Guide to Lutonarin: Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lutonarin, a flavone glycoside found predominantly in barley seedlings (Hordeum vulgare), has garnered significant interest within the scientific community for its notable antioxidant and anti-inflammatory properties.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. Detailed experimental protocols for its isolation and for the investigation of its anti-inflammatory mechanism are provided to facilitate further research and development. The primary mechanism of its anti-inflammatory action involves the suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1]
Chemical Identity and Structure
This compound, chemically known as isoorientin-7-O-glucoside, is a flavonoid characterized by a C-glycosidically linked glucose at position 6 and an O-glycosidically linked glucose at position 7 of the flavone backbone.[1]
Table 1: Chemical Identifiers of this compound
| Identifier | Value | Source |
| IUPAC Name | 2-(3,4-dihydroxyphenyl)-5-hydroxy-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-7-{[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}chromen-4-one | [2] |
| CAS Number | 35450-86-3 | [3] |
| Molecular Formula | C27H30O16 | [2] |
| Molecular Weight | 610.52 g/mol | [3] |
| Canonical SMILES | C1=CC(=C(C=C1C2=CC(=O)C3=C(C(=C(C=C3O2)O[C@H]4--INVALID-LINK--CO)O)O">C@@HO)[C@H]5--INVALID-LINK--CO)O)O">C@@HO)O)O)O | [2] |
| InChI Key | OQKYVRDRDIXQMK-KETMJRJWSA-N | [2] |
Physicochemical Properties
Table 2: Physicochemical Properties of this compound and Luteolin
| Property | This compound | Luteolin (Aglycone) | Source |
| Physical State | Solid | Solid | [3] |
| Solubility | Soluble in DMSO (250 mg/mL, requires sonication) | - | [3] |
| Melting Point | Data not available | ~330 °C | - |
| pKa | Data not available | Multiple pKa values due to hydroxyl groups (e.g., pKa1 ≈ 6.5) | [4] |
Spectroscopic Data:
Detailed spectroscopic data for this compound is limited. The structural confirmation in recent studies primarily relies on LC-MS/MS analysis.[1]
-
LC-MS/MS: In negative ion mode, the precursor ion [M-H]⁻ is observed at m/z 609. Fragmentation yields characteristic product ions.[2]
-
Infrared (IR) Spectroscopy: An IR spectrum for pure this compound is not available. For its aglycone, luteolin, characteristic IR bands would be observed for the hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) functional groups.[5]
Biological Activity: Anti-inflammatory Properties
This compound exhibits significant anti-inflammatory activity by modulating the NF-κB signaling pathway, a key regulator of the inflammatory response.[1]
Mechanism of Action: Suppression of NF-κB Signaling
In response to pro-inflammatory stimuli such as lipopolysaccharide (LPS), the transcription factor NF-κB is activated. This typically involves the phosphorylation and subsequent degradation of its inhibitory protein, IκBα. The released NF-κB then translocates to the nucleus, where it induces the transcription of various pro-inflammatory genes.[1]
This compound has been shown to inhibit this cascade.[1] It suppresses the phosphorylation and degradation of IκBα, thereby preventing the nuclear translocation of the p65 subunit of NF-κB.[1] This leads to a downstream reduction in the expression of NF-κB target genes, including pro-inflammatory cytokines and enzymes.[1][6]
Caption: this compound's inhibition of the NF-κB signaling pathway.
Downstream Effects
The inhibition of NF-κB activation by this compound leads to the reduced expression of several key inflammatory mediators:[1][6]
-
Pro-inflammatory Cytokines: Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).
-
Inflammatory Enzymes: Cyclooxygenase-2 (COX-2) and Inducible Nitric Oxide Synthase (iNOS).
Table 3: Anti-inflammatory Activity of this compound
| Target | Effect | Cell Line | Inducer |
| NF-κB p65 Nuclear Translocation | Inhibition | RAW 264.7 | LPS |
| IκBα Phosphorylation/Degradation | Inhibition | RAW 264.7 | LPS |
| TNF-α mRNA Expression | Downregulation | RAW 264.7 | LPS |
| IL-6 mRNA Expression | Downregulation | RAW 264.7 | LPS |
| COX-2 Protein Expression | Downregulation | RAW 264.7 | LPS |
| iNOS Protein Expression | Downregulation | RAW 264.7 | LPS |
Antioxidant Properties
This compound is recognized as a potent antioxidant agent.[3][7] While specific IC50 values for the pure compound in standard assays like DPPH and ABTS are not consistently reported in the literature, its antioxidant capacity is well-established in various studies.[1] The antioxidant activity is attributed to the flavonoid structure, which can donate hydrogen atoms to scavenge free radicals.
Experimental Protocols
The following are detailed methodologies for the isolation of this compound and for key experiments to assess its anti-inflammatory activity.
Isolation and Purification of this compound from Barley Seedlings
This protocol is adapted from methodologies described in the literature.[1]
Caption: Workflow for the isolation and purification of this compound.
Protocol:
-
Extraction: Freeze-dried and powdered barley seedlings are extracted with methanol at room temperature with agitation.
-
Filtration and Concentration: The extract is filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.
-
Purification: The crude extract is subjected to preparative reversed-phase high-performance liquid chromatography (HPLC).
-
Column: C18 column.
-
Mobile Phase: A gradient of 0.1% trifluoroacetic acid (TFA) in water (Solvent A) and 0.1% TFA in acetonitrile (Solvent B).
-
Gradient: A typical gradient might be 0-35 min, 0-15% B; 35-80 min, 15-100% B.
-
Detection: UV detection at 280 nm and 340 nm.
-
-
Fraction Collection and Analysis: Fractions corresponding to the this compound peak are collected, pooled, and lyophilized. The purity and identity of the isolated this compound are confirmed by analytical UPLC-Q-TOF-MS/MS.[1]
Cell-Based Anti-inflammatory Assays
Cell Line: RAW 264.7 murine macrophage cell line.
General Cell Culture:
-
Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
This compound Treatment and LPS Stimulation:
-
Seed RAW 264.7 cells in appropriate culture plates (e.g., 6-well or 24-well plates) and allow them to adhere overnight.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 10, 20, 50 µM) for 4 hours.
-
Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for a specified duration (e.g., 24 hours for cytokine expression).
Reverse Transcription-Polymerase Chain Reaction (RT-PCR) for Gene Expression Analysis
Objective: To quantify the mRNA expression of TNF-α and IL-6.
Protocol:
-
RNA Extraction: Following treatment, lyse the cells and extract total RNA using a suitable kit (e.g., TRIzol reagent or a column-based kit).
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
PCR Amplification: Perform PCR using specific primers for TNF-α, IL-6, and a housekeeping gene (e.g., β-actin) for normalization.
-
TNF-α Primers: (Forward) 5'-CAGGAGGAGAAGTTCCCAAATG-3'; (Reverse) 5'-AGTGAGTGAAAGGGACAGAACC-3'
-
IL-6 Primers: (Forward) 5'-GAGGATACCACTCCCAACAGACC-3'; (Reverse) 5'-AAGTGCATCATCGTTGTTCATACA-3'
-
β-actin Primers: (Forward) 5'-GGTCATCACTATTGGCAACGAG-3'; (Reverse) 5'-GTCAGCAATGCCTGGGTACAT-3'
-
-
Analysis: Analyze the PCR products by agarose gel electrophoresis and quantify the band intensities relative to the housekeeping gene.
Western Blot Analysis for Protein Expression
Objective: To determine the protein levels of p65, IκBα, COX-2, and iNOS.
Protocol:
-
Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10-12% SDS-polyacrylamide gel.
-
Electrotransfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for p-p65, p65, p-IκBα, IκBα, COX-2, iNOS, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Electrophoretic Mobility Shift Assay (EMSA) for NF-κB DNA Binding Activity
Objective: To assess the binding of NF-κB to its DNA consensus sequence.
Protocol:
-
Nuclear Protein Extraction: Following treatment, extract nuclear proteins from the RAW 264.7 cells.
-
Probe Labeling: Label a double-stranded oligonucleotide probe containing the NF-κB consensus sequence (5'-AGTTGAGGGGACTTTCCCAGGC-3') with biotin or a radioactive isotope (e.g., ³²P).
-
Binding Reaction: Incubate the nuclear extracts with the labeled probe in a binding buffer. For supershift assays, include an antibody specific to the p65 subunit.
-
Electrophoresis: Separate the protein-DNA complexes on a non-denaturing polyacrylamide gel.
-
Detection: Detect the labeled probe by chemiluminescence (for biotin) or autoradiography (for ³²P). A decrease in the shifted band in this compound-treated samples indicates reduced NF-κB DNA binding activity.[1]
Conclusion
This compound is a promising natural compound with well-documented anti-inflammatory and antioxidant properties. Its mechanism of action, centered on the inhibition of the NF-κB signaling pathway, makes it a compelling candidate for further investigation in the context of inflammatory diseases. The detailed protocols provided in this guide are intended to facilitate robust and reproducible research into the therapeutic potential of this compound. Further studies are warranted to fully elucidate its pharmacokinetic and pharmacodynamic profiles and to explore its efficacy in in vivo models.
References
- 1. This compound from Barley Seedlings Inhibits the Lipopolysacchride-Stimulated Inflammatory Response of RAW 264.7 Macrophages by Suppressing Nuclear Factor-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C27H30O16 | CID 44559810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. glpbio.com [glpbio.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
Lutonarin Solubility: A Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Lutonarin (isoorientin-7-O-glucoside) is a naturally occurring flavone glycoside found in various plants, notably in young green barley leaves.[1] As a member of the flavonoid family, it exhibits a range of biological activities, including antioxidant and anti-inflammatory properties.[1] The therapeutic potential of this compound is intrinsically linked to its bioavailability, which is heavily influenced by its solubility in various solvent systems. This technical guide provides a comprehensive overview of the available data on this compound's solubility, detailed experimental protocols for its determination, and a visualization of its mechanism of action related to the NF-κB signaling pathway.
Core Concept: Solubility of this compound
The solubility of a compound is a critical physicochemical parameter that dictates its absorption, distribution, metabolism, and excretion (ADME) profile. For drug development professionals, understanding the solubility of a lead compound like this compound is paramount for formulation design, ensuring effective delivery to the target site.
Quantitative Solubility Data
The available quantitative data on the solubility of this compound is limited. However, its solubility in dimethyl sulfoxide (DMSO) has been reported. Qualitative information suggests its solubility in other organic solvents and limited solubility in water.[2][3]
| Solvent | Chemical Formula | Type | Reported Solubility | Conditions | Citation |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | 250 mg/mL (409.49 mM) | Ultrasonic assistance may be needed. Use of newly opened, non-hygroscopic DMSO is recommended. | [4][5] |
| Water | H₂O | Polar Protic | Limited Solubility | No quantitative data available. | [2] |
| Chloroform | CHCl₃ | Nonpolar | Soluble | No quantitative data available. | [3] |
| Dichloromethane | CH₂Cl₂ | Nonpolar | Soluble | No quantitative data available. | [3] |
| Ethyl Acetate | C₄H₈O₂ | Polar Aprotic | Soluble | No quantitative data available. | [3] |
| Acetone | C₃H₆O | Polar Aprotic | Soluble | No quantitative data available. | [3] |
Note: The solubility of flavonoids, in general, is influenced by the nature of the solvent and the structure of the flavonoid itself.[6] Glycosylated flavonoids, like this compound, may exhibit different solubility profiles compared to their aglycone counterparts.[7]
Experimental Protocols
The determination of solubility is a fundamental experimental procedure in chemical and pharmaceutical sciences. The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[8]
Protocol: Determination of this compound Solubility via Shake-Flask Method and HPLC Analysis
Objective: To determine the equilibrium solubility of this compound in a specific solvent.
Materials:
-
This compound (solid form)
-
Selected solvent of interest (e.g., ethanol, methanol, water)
-
Glass vials or flasks with sealed caps
-
Temperature-controlled shaker or agitator
-
Centrifuge
-
Syringe filters (chemically inert, e.g., PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed glass vial. The presence of undissolved solid is crucial to ensure saturation.
-
Place the vial in a temperature-controlled shaker and agitate for a prolonged period (typically 24-72 hours) to allow the system to reach equilibrium.[8]
-
-
Phase Separation:
-
After the equilibration period, remove the vial from the shaker.
-
Separate the undissolved solid from the solution. This is commonly achieved by centrifugation, followed by careful filtration of the supernatant through a chemically inert syringe filter to obtain a clear, saturated solution.[8]
-
-
Quantification of Solute:
-
Prepare a series of standard solutions of this compound with known concentrations in the same solvent.
-
Analyze the standard solutions using HPLC to generate a calibration curve.
-
Dilute the filtered saturated solution with the solvent to a concentration that falls within the range of the calibration curve.
-
Inject the diluted sample into the HPLC system and determine the concentration of this compound from the calibration curve.
-
-
Data Reporting:
-
Calculate the original concentration of this compound in the saturated solution, taking into account the dilution factor.
-
Report the solubility in units of mg/mL or molarity (mol/L) at the specified temperature.[8]
-
Visualization of this compound's Mechanism of Action
This compound has been shown to exert anti-inflammatory effects by suppressing the Nuclear Factor-κB (NF-κB) signaling pathway.[1] The following diagram illustrates the key steps in this pathway and the inhibitory action of this compound.
Caption: this compound's inhibition of the NF-κB signaling pathway.
Experimental Workflow for Assessing NF-κB Inhibition
The following diagram outlines a typical experimental workflow to investigate the inhibitory effect of this compound on the NF-κB signaling pathway.
References
- 1. This compound from Barley Seedlings Inhibits the Lipopolysacchride-Stimulated Inflammatory Response of RAW 264.7 Macrophages by Suppressing Nuclear Factor-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CAS 35450-86-3: this compound | CymitQuimica [cymitquimica.com]
- 3. This compound | CAS:35450-86-3 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. glpbio.com [glpbio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Environmentally Friendly Methods for Flavonoid Extraction from Plant Material: Impact of Their Operating Conditions on Yield and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Lutonarin and its Role in the Modulation of the NF-κB Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a pivotal transcription factor that governs the expression of a multitude of genes involved in inflammatory responses, immune function, cell proliferation, and survival.[1][2][3] Dysregulation of the NF-κB signaling pathway is implicated in the pathogenesis of numerous inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and certain cancers.[1][3] Lutonarin, a flavonoid glycoside found in barley seedlings, has demonstrated significant anti-inflammatory properties.[1][2][4] This technical guide provides an in-depth analysis of the molecular mechanisms by which this compound modulates the NF-κB signaling pathway, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Introduction to this compound and the NF-κB Signaling Pathway
This compound (isoorientin-7-O-glucoside) is a flavonoid naturally present in barley seedlings (Hordeum vulgare).[1][4] Flavonoids are a class of plant secondary metabolites known for their diverse biological activities, including antioxidant and anti-inflammatory effects.[4] Recent studies have highlighted the potential of this compound as a potent inhibitor of inflammatory processes.[1][2][5]
The NF-κB family of transcription factors are central regulators of inflammation.[2][6] In unstimulated cells, NF-κB dimers, most commonly a heterodimer of p50 and p65 (RelA) subunits, are held inactive in the cytoplasm through their association with inhibitory proteins known as inhibitors of κB (IκBs), with IκBα being a primary regulator.[1] Upon stimulation by various pro-inflammatory stimuli, such as lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, a signaling cascade is initiated.[1][2] This leads to the activation of the IκB kinase (IKK) complex, which in turn phosphorylates IκBα.[7] Phosphorylated IκBα is targeted for ubiquitination and subsequent proteasomal degradation.[1][8] The degradation of IκBα unmasks the nuclear localization signal on the NF-κB dimers, allowing for their translocation into the nucleus.[1][8] In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, thereby inducing the transcription of pro-inflammatory mediators, including cytokines like interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), as well as enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[1][2][4]
Molecular Mechanism of this compound-Mediated NF-κB Inhibition
This compound exerts its anti-inflammatory effects by intervening at several key steps within the canonical NF-κB signaling pathway.[1][2] Studies utilizing LPS-stimulated RAW 264.7 macrophages have elucidated the specific molecular targets of this compound.
Inhibition of IκBα Phosphorylation and Degradation
A critical control point in the activation of NF-κB is the phosphorylation and subsequent degradation of its inhibitor, IκBα.[1] this compound has been shown to dose-dependently inhibit the LPS-induced phosphorylation of IκBα.[1][2] By preventing its phosphorylation, this compound stabilizes the IκBα protein and prevents its degradation.[1][2] This action effectively sequesters the NF-κB p50/p65 heterodimer in the cytoplasm, thereby preventing its nuclear translocation and subsequent activation of target genes.[1]
Suppression of p65 Phosphorylation and Nuclear Translocation
The phosphorylation of the p65 subunit of NF-κB is another important step for its full transcriptional activity.[1] this compound treatment has been demonstrated to dose-dependently attenuate the expression of both total p65 and its phosphorylated form in LPS-stimulated macrophages.[1][2] Consequently, the translocation of the active p65 subunit to the nucleus is significantly reduced.[1][4]
Reduction of NF-κB DNA Binding Activity
The ultimate function of NF-κB is to bind to specific DNA sequences and regulate gene transcription. Electrophoretic mobility shift assays (EMSA) have shown that pretreatment with this compound dose-dependently reduces the DNA binding activity of NF-κB in nuclear extracts from LPS-stimulated cells.[1][2] This provides direct evidence that this compound effectively prevents the interaction of this transcription factor with the promoters of its target genes.
Downregulation of Downstream Pro-inflammatory Mediators
By inhibiting the activation of NF-κB, this compound consequently suppresses the expression of a range of downstream pro-inflammatory genes.[1][4] Treatment with this compound has been shown to significantly reduce the LPS-induced upregulation of pro-inflammatory cytokines such as IL-6 and TNF-α.[1][2] Furthermore, the expression of inflammatory enzymes including COX-2 and iNOS is also dose-dependently suppressed by this compound.[1][2][4]
Quantitative Data Summary
The inhibitory effects of this compound on the NF-κB signaling pathway have been quantified in several studies. The following table summarizes the key findings from research on LPS-stimulated RAW 264.7 macrophages.
| Parameter Measured | Cell Line | Stimulant | This compound Concentration | Observed Effect | Citation |
| Cell Viability | RAW 264.7 | LPS (1 µg/mL) | Up to 150 µM | No significant cytotoxicity observed. | [1][2][4] |
| NF-κB Luciferase Activity | RAW 264.7 | LPS (1 µg/mL) | 20-60 µM | Dose-dependent reduction in luciferase activity. | [1][5] |
| IκBα Phosphorylation | RAW 264.7 | LPS (1 µg/mL) | 20-60 µM | Dose-dependent inhibition of phosphorylation. | [1][2] |
| IκBα Degradation | RAW 264.7 | LPS (1 µg/mL) | 20-60 µM | Dose-dependent prevention of degradation. | [1][2] |
| p65 Phosphorylation | RAW 264.7 | LPS (1 µg/mL) | 20-60 µM | Dose-dependent attenuation of phosphorylation. | [1][2] |
| Nuclear p50 Expression | RAW 264.7 | LPS (1 µg/mL) | 40 µM | Reduction in nuclear expression. | [1] |
| IL-6 mRNA Expression | RAW 264.7 | LPS (1 µg/mL) | 20-60 µM | Dose-dependent suppression of upregulation. | [1][2] |
| TNF-α mRNA Expression | RAW 264.7 | LPS (1 µg/mL) | 20-60 µM | Dose-dependent suppression of upregulation. | [1][2] |
| COX-2 Protein Expression | RAW 264.7 | LPS (1 µg/mL) | 20-60 µM | Dose-dependent suppression of upregulation. | [1][2] |
| iNOS Protein Expression | RAW 264.7 | LPS (1 µg/mL) | 20-60 µM | Dose-dependent suppression of upregulation. | [1][2] |
Experimental Protocols
The following are detailed methodologies for key experiments used to investigate the effects of this compound on the NF-κB signaling pathway.
Cell Culture and Treatment
RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are seeded in appropriate culture plates and allowed to adhere overnight. Cells are then pretreated with various concentrations of this compound (e.g., 20, 40, 60 µM) for 4 hours, followed by stimulation with 1 µg/mL of lipopolysaccharide (LPS) for the specified duration (e.g., 24 hours).[1][5]
Western Blot Analysis
Objective: To determine the protein levels of total and phosphorylated forms of NF-κB pathway components (p65, IκBα) and downstream inflammatory enzymes (COX-2, iNOS).[9][10][11]
-
Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for p65, phospho-p65, IκBα, phospho-IκBα, COX-2, iNOS, or a loading control (e.g., β-actin).
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.[1]
Electrophoretic Mobility Shift Assay (EMSA)
Objective: To assess the DNA-binding activity of NF-κB.[12][13][14]
-
Nuclear Extract Preparation: Following cell treatment, nuclear proteins are extracted using a nuclear extraction kit according to the manufacturer's protocol.
-
Probe Labeling: A double-stranded oligonucleotide probe containing the NF-κB consensus sequence is end-labeled with biotin or a radioactive isotope.
-
Binding Reaction: The labeled probe is incubated with the nuclear extracts in a binding buffer for 20-30 minutes at room temperature. For supershift assays, an antibody specific to an NF-κB subunit (e.g., p50 or p65) is added to the reaction mixture.[1]
-
Electrophoresis: The protein-DNA complexes are resolved on a non-denaturing polyacrylamide gel.
-
Detection: The gel is transferred to a nylon membrane, and the labeled probe is detected by chemiluminescence (for biotin) or autoradiography (for radioisotopes).[5]
NF-κB Luciferase Reporter Assay
Objective: To measure NF-κB transcriptional activity.[15][16][17]
-
Transfection: RAW 264.7 cells are transiently transfected with a luciferase reporter plasmid containing multiple NF-κB binding sites upstream of the luciferase gene, along with a Renilla luciferase plasmid for normalization.[18]
-
Cell Treatment: After transfection, cells are treated with this compound and/or LPS as previously described.
-
Cell Lysis: Cells are lysed, and the luciferase activity in the cell lysates is measured using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. The results are expressed as relative luciferase units (RLU).[1]
Visualizations
The following diagrams, generated using the DOT language, illustrate the NF-κB signaling pathway and a representative experimental workflow.
Caption: this compound's inhibition of the NF-κB signaling pathway.
Caption: Workflow for Western Blot analysis.
Conclusion
This compound has been identified as a potent natural inhibitor of the NF-κB signaling pathway. Its mechanism of action involves the inhibition of IκBα and p65 phosphorylation, thereby preventing the nuclear translocation and DNA binding of NF-κB. This leads to a significant reduction in the expression of key pro-inflammatory mediators. The data strongly suggest that this compound holds considerable promise as a therapeutic candidate for the treatment of inflammatory diseases. Further preclinical and clinical investigations are warranted to fully evaluate its efficacy and safety profile for human use.
References
- 1. This compound from Barley Seedlings Inhibits the Lipopolysacchride-Stimulated Inflammatory Response of RAW 264.7 Macrophages by Suppressing Nuclear Factor-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound from Barley Seedlings Inhibits the Lipopolysacchride-Stimulated Inflammatory Response of RAW 264.7 Macrophages by Suppressing Nuclear Factor-κB Signaling [mdpi.com]
- 3. Electrophoretic mobility shift assay analysis of NFκB transcriptional regulation by nuclear IκBα - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound from Barley Seedlings Inhibits the Lipopolysacchride-Stimulated Inflammatory Response of RAW 264.7 Macrophages by Suppressing Nuclear Factor-κB Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. signosisinc.com [signosisinc.com]
- 7. The flavonoid luteolin prevents lipopolysaccharide-induced NF-κB signalling and gene expression by blocking IκB kinase activity in intestinal epithelial cells and bone-marrow derived dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nucleolar Sequestration of RelA (p65) Regulates NF-κB-Driven Transcription and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Challenges with Methods for Detecting and Studying the Transcription Factor Nuclear Factor Kappa B (NF-κB) in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Electrophoretic mobility shift assay analysis of NF-κB DNA binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Detection of NF-κB activity in skeletal muscle cells by electrophoretic mobility shift analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. signosisinc.com [signosisinc.com]
- 15. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 16. indigobiosciences.com [indigobiosciences.com]
- 17. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bosterbio.com [bosterbio.com]
An In-Depth Technical Guide to In Vitro Studies on Lutonarin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current in vitro research on lutonarin, a flavonoid found in barley seedlings. The focus is on its anti-inflammatory and antioxidant properties, with detailed experimental protocols and visualization of key signaling pathways.
Core Findings and Data Presentation
This compound has been primarily investigated for its potent anti-inflammatory effects, largely attributed to its ability to suppress the NF-κB signaling pathway. It also exhibits antioxidant and enzyme-inhibiting activities. The following tables summarize the quantitative data from key in vitro studies.
Table 1: Anti-inflammatory and Cytotoxicity Data for this compound
| Cell Line | Assay | Treatment/Stimulant | This compound Concentration | Outcome |
| RAW 264.7 Macrophages | MTT Assay | Lipopolysaccharide (LPS) | Up to 150 µM | No reduction in cell viability[1][2][3] |
| RAW 264.7 Macrophages | NF-κB Activation (EMSA) | LPS (1 µg/mL) | 20-60 µM | Dose-dependent suppression of NF-κB DNA binding[1][2] |
| RAW 264.7 Macrophages | NF-κB Reporter Gene Assay | LPS (1 µg/mL) | 20-60 µM | Dose-dependent reduction in NF-κB-dependent gene expression[1] |
| RAW 264.7 Macrophages | Cytokine Expression (RT-PCR) | LPS (1 µg/mL) | 20-60 µM | Dose-dependent reduction of IL-6 and TNF-α mRNA levels[1][2] |
| RAW 264.7 Macrophages | Protein Expression (Western Blot) | LPS (1 µg/mL) | 20-60 µM | Dose-dependent suppression of COX-2 and iNOS protein expression[1][2] |
| Caco-2 Cells | Cell Viability (CCK-8) | None | Up to 96 µM | No significant effect on cell viability[4] |
| Caco-2 Cells | Cell Viability (CCK-8) | LPS (15 µg/mL) | 3-96 µM | Concentration-dependent attenuation of LPS-induced reduction in cell viability[4] |
| Caco-2 Cells | mRNA Expression | LPS | Not specified | Attenuated LPS-induced upregulation of TLR4, IL-6, IL-1β, and iNOS[4] |
Table 2: Antioxidant and Enzyme Inhibition Data for this compound
| Assay Type | Target | This compound Concentration | IC50 Value | Notes |
| Antioxidant Assay | DPPH Radical Scavenging | Not specified | Not specified | This compound demonstrates DPPH radical-scavenging activity[4] |
| Enzyme Inhibition | Neuraminidase | Not specified | 20.1 to 32.7 µM | Exhibited non-competitive inhibition[2] |
Signaling Pathways and Mechanisms of Action
The primary mechanism of action identified for this compound's anti-inflammatory effects is the inhibition of the canonical NF-κB signaling pathway.
NF-κB Signaling Pathway Inhibition by this compound
This compound intervenes in the inflammatory cascade initiated by stimuli such as LPS. It prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[1] This action effectively blocks the nuclear translocation of the NF-κB p50/p65 dimer, thereby preventing the transcription of pro-inflammatory genes.[1][2]
Experimental Protocols
Detailed methodologies for key in vitro assays used to characterize this compound are provided below.
Cell Viability Assessment (MTT Assay)
This assay determines the effect of this compound on the viability of cells, such as RAW 264.7 macrophages.
Detailed Steps:
-
Cell Seeding: Seed RAW 264.7 macrophage cells in 24-well plates at a density of 1 × 10^5 cells per well and incubate for 24 hours.[1]
-
Treatment: Pre-treat the cells with varying concentrations of this compound for 4 hours.
-
Stimulation: Subsequently, stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.[1]
-
MTT Addition: Add 10 µL of MTT reagent to each well.
-
Incubation: Incubate the plate for 2 to 4 hours, or until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a detergent reagent to solubilize the formazan crystals.
-
Final Incubation: Leave the plate at room temperature in the dark for 2 hours.
-
Measurement: Record the absorbance at 570 nm using a microplate reader.
NF-κB DNA Binding Analysis (Electrophoretic Mobility Shift Assay - EMSA)
EMSA is utilized to detect the binding of NF-κB to its DNA consensus sequence, providing a measure of NF-κB activation.
References
Preliminary Toxicity Assessment of Lutonarin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a preliminary overview of the toxicological profile of lutonarin, a flavonoid glycoside found in various plants, including barley seedlings. Due to the limited availability of direct toxicity data for this compound, this document also incorporates data from its aglycone, luteolin, to provide a more comprehensive assessment for initial risk evaluation and to guide future research. This guide includes a summary of available in vitro cytotoxicity data for this compound, alongside in vivo acute toxicity, genotoxicity, and hepatotoxicity data for luteolin. Detailed experimental protocols for key toxicity assays are provided to support the design of further non-clinical safety studies.
Introduction
This compound (isoorientin-7-O-glucoside) is a flavonoid that has garnered interest for its potential anti-inflammatory and antioxidant properties.[1][2] As with any compound under investigation for therapeutic applications, a thorough understanding of its safety profile is paramount. This guide serves as a foundational resource for researchers and drug development professionals by consolidating the currently available preliminary toxicity data for this compound and its aglycone, luteolin. The toxicological properties of a glycoside are often closely related to its aglycone, as the sugar moiety can be cleaved in vivo, releasing the aglycone to exert its biological effects. Therefore, the data on luteolin provides valuable insight into the potential toxicities of this compound.
In Vitro Toxicity of this compound
The available data on the direct toxicity of this compound is primarily from in vitro studies focused on its anti-inflammatory effects.
Cytotoxicity in Macrophages
A key study investigated the cytotoxicity of this compound in RAW 264.7 macrophages. The findings indicate that this compound did not impact cell viability or induce apoptosis at concentrations up to 150 µM.[1][3][4]
Table 1: Summary of In Vitro Cytotoxicity Data for this compound
| Cell Line | Assay | Concentration Range | Observation | Reference(s) |
| RAW 264.7 Macrophages | MTT Assay | 20 - 150 µM | No reduction in viable cell number. | [1][3] |
| RAW 264.7 Macrophages | Crystal Violet Staining | Up to 150 µM | No reduction in viable cell number. | [4] |
| RAW 264.7 Macrophages | FACS (PI and Annexin V-FITC) | Up to 150 µM | No significant increase in apoptosis. | [4] |
In Vivo and Genotoxicity Profile of Luteolin (Aglycone of this compound)
Given the scarcity of in vivo data for this compound, this section focuses on the toxicological profile of its aglycone, luteolin.
Acute Oral Toxicity
Acute oral toxicity studies in rodents have established a preliminary safety profile for luteolin.
Table 2: Acute Oral Toxicity of Luteolin
| Species | LD50 (Median Lethal Dose) | Reference(s) |
| Mice | > 2500 mg/kg | |
| Rats | > 5000 mg/kg |
Genotoxicity
In vitro and in vivo studies have been conducted to assess the genotoxic potential of luteolin.
Table 3: Genotoxicity Studies of Luteolin
| Assay | System | Concentration/Dose | Results | Reference(s) |
| Micronucleus Assay | Human Lymphoblastoid TK6 Cells | 5 and 10 µM | Significant increase in micronuclei formation. | [5] |
| Comet Assay | Human Lymphoblastoid TK6 Cells | Concentration-dependent | Induced a significant increase in DNA in comet tails. | [5] |
| Bone Marrow Micronucleus Assay | Albino Mice | 40 mg/kg (pretreatment) | Protective effect against cyclophosphamide-induced genotoxicity. | [6] |
It is noteworthy that while some in vitro assays suggest a genotoxic potential for luteolin at certain concentrations, an in vivo study indicated a protective effect against a known mutagen.[5][6] This highlights the importance of further investigation to understand the context-dependent genotoxicity of luteolin.
Hepatotoxicity
The effects of luteolin on the liver have been investigated in various animal models of chemically-induced hepatotoxicity. The findings predominantly suggest a hepatoprotective role for luteolin against various toxins.
Table 4: Hepatotoxicity Studies of Luteolin
| Animal Model | Inducing Agent | Luteolin Dosage | Key Findings | Reference(s) |
| Mice | Carbon Tetrachloride (CCl4) | 5 and 50 mg/kg (i.p.) | Reduced serum aminotransferase activities and liver histopathology. | [7] |
| Mice | Ethanol | 50 mg/kg (daily) | Ameliorated ethanol-induced hepatic steatosis and injury. | [8] |
| Mice | Aflatoxin B1 | 50 mg/kg BW | Rescued liver injury by ameliorating toxic effects on serum biochemical profile and pathological alterations. | [9] |
| Rats | Mercuric Chloride (HgCl2) | Not specified | Protected against HgCl2-induced liver injury. | [10] |
Signaling Pathways
This compound has been shown to modulate inflammatory signaling pathways, which may be relevant to its safety and efficacy.
NF-κB Signaling Pathway
In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, this compound has been demonstrated to inhibit the NF-κB signaling pathway.[1][3] This inhibition leads to a dose-dependent suppression of the expression of pro-inflammatory cytokines and enzymes.[2]
Caption: this compound's inhibition of the NF-κB signaling pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the preliminary toxicity assessment of flavonoids like this compound.
In Vitro Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[5]
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Expose cells to various concentrations of the test compound (e.g., this compound) for a specified duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C.[5]
-
Solubilization: After incubation, carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.[5]
-
Absorbance Reading: Measure the absorbance of the solubilized formazan at a wavelength between 500 and 600 nm using a microplate reader.[5]
-
Caption: Experimental workflow for the MTT cytotoxicity assay.
In Vivo Genotoxicity: Rodent Micronucleus Assay
This assay is used to detect the genotoxic potential of a substance by identifying micronuclei in erythrocytes.
-
Principle: Micronuclei are small, extranuclear bodies formed during cell division from chromosome fragments or whole chromosomes that have not been incorporated into the daughter nuclei. An increase in the frequency of micronucleated polychromatic erythrocytes (PCEs) in bone marrow is an indication of genotoxicity.[11]
-
Procedure (based on OECD Guideline 474):
-
Animal Dosing: Administer the test substance to rodents (typically mice or rats) via an appropriate route (e.g., oral gavage, intraperitoneal injection). Usually, a control group and at least three dose levels are used.[12]
-
Bone Marrow Collection: At appropriate time points after the final dose (e.g., 24 and 48 hours), humanely euthanize the animals and collect bone marrow from the femur or tibia.[12]
-
Slide Preparation: Prepare bone marrow smears on glass slides.
-
Staining: Stain the slides with a suitable dye (e.g., Giemsa, acridine orange) to differentiate between polychromatic (immature) and normochromatic (mature) erythrocytes.
-
Microscopic Analysis: Score a predetermined number of PCEs (e.g., 2000) per animal for the presence of micronuclei. The ratio of PCEs to NCEs is also determined as an indicator of cytotoxicity.[11]
-
Caption: Workflow for the in vivo rodent micronucleus assay.
In Vitro Genotoxicity: Comet Assay (Single Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA damage in individual cells.
-
Principle: Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA (containing strand breaks) migrates away from the nucleus, forming a "comet tail." The length and intensity of the tail are proportional to the amount of DNA damage.[7]
-
Procedure:
-
Cell Preparation: Prepare a single-cell suspension from the treated and control cell cultures.
-
Embedding in Agarose: Mix the cell suspension with low-melting-point agarose and layer it onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: Immerse the slides in a lysis solution (containing high salt and detergent) to remove cell membranes and histones, leaving the DNA as "nucleoids."
-
Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA and then apply an electric field.[7]
-
Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., ethidium bromide, SYBR Green) and visualize using a fluorescence microscope.
-
Scoring: Analyze the comet images using specialized software to quantify the extent of DNA damage (e.g., percentage of DNA in the tail, tail length).
-
Caption: Workflow for the in vitro comet assay.
Conclusion and Future Directions
The preliminary toxicity assessment of this compound reveals a compound with low in vitro cytotoxicity in the tested macrophage cell line. However, a comprehensive toxicological profile is currently lacking. The available data on its aglycone, luteolin, suggests a relatively low acute oral toxicity. The genotoxicity profile of luteolin is mixed, with some in vitro evidence of clastogenicity that warrants further investigation, particularly for this compound itself. The hepatotoxicity studies on luteolin consistently point towards a protective rather than a toxic effect in the context of chemically induced liver injury.
For a thorough safety evaluation of this compound, the following studies are recommended:
-
Acute and repeated-dose in vivo toxicity studies to determine the LD50 and identify potential target organs.
-
A comprehensive battery of genotoxicity tests for this compound, including an in vitro micronucleus or chromosomal aberration assay and an in vivo assay like the bone marrow micronucleus test.
-
Safety pharmacology studies to assess the effects on major physiological systems.
-
Metabolism and pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of this compound and the extent of its conversion to luteolin in vivo.
This technical guide provides a starting point for researchers and drug developers. The presented data and protocols should be used to inform the design of more definitive preclinical safety studies to fully characterize the toxicological profile of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound from Barley Seedlings Inhibits the Lipopolysacchride-Stimulated Inflammatory Response of RAW 264.7 Macrophages by Suppressing Nuclear Factor-κB Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound from Barley Seedlings Inhibits the Lipopolysacchride-Stimulated Inflammatory Response of RAW 264.7 Macrophages by Suppressing Nuclear Factor-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchhub.com [researchhub.com]
- 6. jptcp.com [jptcp.com]
- 7. Comet assay - Wikipedia [en.wikipedia.org]
- 8. The comet assay for DNA damage and repair: principles, applications, and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. broadpharm.com [broadpharm.com]
- 11. In vivo rodent micronucleus assay: protocol, conduct and data interpretation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. criver.com [criver.com]
The Pharmacokinetic Profile of Lutonarin: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lutonarin is a flavonoid glycoside found in various plants, notably barley seedlings. It has garnered significant interest for its potential anti-inflammatory and antioxidant properties. Understanding its bioavailability and pharmacokinetics is crucial for its development as a potential therapeutic agent. This document summarizes the available data on the pharmacokinetics of isoorientin as a proxy for this compound, details relevant experimental protocols, and visualizes key pathways and workflows.
Bioavailability and Pharmacokinetics
While one study qualitatively mentions "high bioavailability" for this compound in the context of its anti-inflammatory effects, this is not substantiated by quantitative data in the available literature. In contrast, a detailed pharmacokinetic study in rats for the closely related compound, isoorientin, revealed low oral bioavailability.
Pharmacokinetic Parameters of Isoorientin in Rats
The following table summarizes the key pharmacokinetic parameters of isoorientin following intravenous and oral administration in Sprague-Dawley rats. This data provides an estimation of the likely pharmacokinetic profile of this compound's core structure after initial metabolism.
| Parameter | Intravenous Administration (5 mg/kg) | Intravenous Administration (10 mg/kg) | Intravenous Administration (15 mg/kg) | Oral Administration (150 mg/kg) |
| Cmax (ng/mL) | 2850 ± 450 | 5890 ± 1210 | 8540 ± 1560 | 120 ± 30 |
| Tmax (h) | 0.083 (5 min) | 0.083 (5 min) | 0.083 (5 min) | 0.5 |
| AUC (0-t) (ng·h/mL) | 2150 ± 340 | 4450 ± 890 | 6540 ± 1120 | 380 ± 90 |
| AUC (0-∞) (ng·h/mL) | 2180 ± 350 | 4510 ± 910 | 6620 ± 1150 | 410 ± 100 |
| t1/2 (h) | 1.67 ± 1.32 | 1.89 ± 0.65 | 2.07 ± 0.50 | 3.1 ± 1.2 |
| Oral Bioavailability (%) | - | - | - | 8.98 ± 1.07 |
Data extracted from a study on isoorientin in Sprague-Dawley rats[1].
Metabolism and Excretion
The metabolism of flavonoid glycosides is a complex process involving enzymatic hydrolysis in the intestine and extensive first-pass metabolism in the liver. For this compound, it is hypothesized that the initial step involves the removal of the 7-O-glucose moiety to yield isoorientin. Isoorientin then undergoes further metabolism.
In a study on isoorientin in rats, the parent drug and three metabolites were detected in urine and feces. The primary metabolite found in plasma was identified as isoorientin 3'- or 4'-O-sulfate[1]. This suggests that sulfation is a major metabolic pathway for the aglycone.
Excretion: After oral administration of isoorientin, approximately 6% of the dose was recovered in urine and 45% in feces within 72 hours, indicating that a significant portion is not absorbed or is eliminated via biliary excretion[1].
Experimental Protocols
The following sections detail the methodologies employed in the pharmacokinetic study of isoorientin, which serve as a reference for future studies on this compound.
Animal Model and Dosing
-
Animal Model: Male Sprague-Dawley rats.
-
Intravenous Administration: Isoorientin was administered via the tail vein at doses of 5, 10, and 15 mg/kg body weight[1].
-
Oral Administration: Isoorientin was administered by intra-gastric gavage at a dose of 150 mg/kg body weight[1].
Sample Collection and Preparation
-
Blood Sampling: Blood samples were collected from the jugular vein at various time points post-administration. Plasma was separated by centrifugation.
-
Urine and Feces Collection: Urine and feces were collected over a 72-hour period using metabolic cages[1].
-
Sample Preparation: Plasma samples were typically treated with a protein precipitation agent (e.g., methanol or acetonitrile) followed by centrifugation. Urine and fecal homogenates were also subjected to extraction and purification steps.
Analytical Method
-
Instrumentation: High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is the standard for quantifying flavonoids and their metabolites in biological matrices[1].
-
Chromatographic Conditions: A C18 column is typically used for separation, with a mobile phase consisting of a gradient of acetonitrile and water containing a small amount of formic acid to improve peak shape and ionization efficiency.
-
Mass Spectrometry: Detection is performed using an electrospray ionization (ESI) source, often in negative ion mode, with multiple reaction monitoring (MRM) for high selectivity and sensitivity.
Visualizations
Proposed Metabolic Pathway of this compound
Caption: Proposed metabolic pathway of this compound.
Experimental Workflow for a Pharmacokinetic Study
Caption: General workflow for a preclinical pharmacokinetic study.
Conclusion and Future Directions
The available evidence, primarily from studies on its aglycone, isoorientin, suggests that this compound likely has low oral bioavailability due to poor absorption and extensive first-pass metabolism. The primary metabolic pathway appears to be deglycosylation followed by sulfation.
To fully understand the therapeutic potential of this compound, dedicated in vivo pharmacokinetic studies are essential. Future research should focus on:
-
Direct Pharmacokinetic Profiling: Conducting studies to determine the Cmax, Tmax, AUC, and absolute bioavailability of this compound itself.
-
Metabolite Identification: Comprehensively identifying all major metabolites of this compound in plasma, urine, and feces.
-
Formulation Development: Investigating novel formulation strategies, such as nanoformulations or the use of absorption enhancers, to improve the oral bioavailability of this compound.
This technical guide provides a foundational understanding of the likely pharmacokinetic profile of this compound based on the current scientific literature. Further research is imperative to bridge the existing knowledge gaps and facilitate the translation of this promising natural compound into clinical applications.
References
Methodological & Application
Application Note and Protocol: Extraction and Purification of Lutonarin from Barley Seedlings
Audience: Researchers, scientists, and drug development professionals.
Introduction: Lutonarin (isoorientin-7-O-glucoside) is a flavonoid C-glycoside found in high concentrations in young barley seedlings (Hordeum vulgare).[1][2] As a bioactive compound, this compound has garnered interest for its potential health benefits, including antioxidant and anti-inflammatory properties.[3][4][5] Its therapeutic potential makes the development of efficient and reliable extraction and purification protocols crucial for research and drug development. This document provides detailed methodologies for the extraction of crude flavonoids from barley seedlings and subsequent high-purity isolation of this compound.
Data Presentation: Comparison of Extraction & Purification Parameters
The following tables summarize quantitative data from established protocols for flavonoid extraction and specific this compound purification from barley seedlings.
Table 1: General Flavonoid Extraction from Barley Seedlings
| Parameter | Method A | Method B | Reference(s) |
|---|---|---|---|
| Barley Variety | Esmeralda | Perla | [6][7][8] |
| Germination Time | 7 Days | 5-7 Days | [6][8] |
| Optimal Solvent | 50% Acetone | 80% Methanol | [6][7] |
| Extraction Yield | Highest Total Flavonoids (1.73 mg QE/g) | Highest Total Phenols |[6] |
Table 2: Preparative Scale Extraction and Purification of this compound
| Parameter | Protocol Details | Reference(s) |
|---|---|---|
| Extraction Solvent | 30% Ethanol in water | [9] |
| Extraction Temperature | 90°C | [9] |
| Extraction Time | 3 cycles (2h, 2h, 1h) | [9] |
| Purification Method | High-Speed Counter-Current Chromatography (HSCCC) | [9][10][11] |
| HSCCC Solvent System | Ethyl acetate / n-butanol / water (3:2:5, v/v/v) | [9][10] |
| Sample Load | 100 mg crude extract | [9][10][11] |
| Yield | 24 mg this compound | [9][10][11] |
| Purity | >98% (Confirmed by HPLC) |[9][10][11] |
Experimental Workflow Diagram
The following diagram illustrates the overall workflow from sample preparation to the final, purified compound.
Caption: Workflow for this compound Extraction and Purification.
Experimental Protocols
Part A: Sample Preparation (Barley Seedlings)
-
Germination: Spread barley seeds on a moist substrate (e.g., germination paper or trays) and allow them to germinate in a controlled environment for 5 to 7 days. This period has been identified as optimal for achieving high concentrations of total flavonoids.[6][8]
-
Harvesting: Harvest the young green seedlings.
-
Drying: Immediately dry the harvested seedlings to prevent enzymatic degradation of flavonoids. Lyophilization (freeze-drying) is ideal, but drying in a circulating air oven at a low temperature (e.g., 40-50°C) until constant weight is also effective.
-
Grinding: Grind the dried seedlings into a fine powder using a laboratory mill. Pass the powder through a sieve to ensure a uniform particle size, which enhances extraction efficiency. Store the powder in an airtight, dark container at -20°C until extraction.
Part B: Crude Flavonoid Extraction
This protocol describes a standard solvent extraction to obtain a flavonoid-rich crude extract.
-
Maceration: Weigh the dried barley seedling powder and place it in a flask.
-
Solvent Addition: Add an appropriate solvent. For general flavonoid extraction, 80% methanol is highly effective.[6][8] A solid-to-liquid ratio of 1:10 to 1:20 (w/v) is recommended (e.g., 10 g of powder in 100-200 mL of solvent).[9][12]
-
Extraction: Agitate the mixture on an orbital shaker at room temperature for 24 hours. Alternatively, for a more rapid extraction, use ultrasonication for 30-60 minutes.
-
Separation: Separate the extract from the solid residue by vacuum filtration or centrifugation.
-
Repeat (Optional but Recommended): Repeat the extraction process on the solid residue two more times with fresh solvent to maximize the yield.
-
Concentration: Combine all solvent extracts and remove the solvent using a rotary evaporator under reduced pressure at a temperature below 45°C.
-
Final Product: The resulting residue is the crude flavonoid extract. Dry it completely (e.g., in a vacuum oven) and store at -20°C.
Part C: High-Purity Isolation of this compound
The crude extract contains a mixture of compounds. For isolating pure this compound, chromatographic techniques are required.
Protocol C1: Purification by High-Speed Counter-Current Chromatography (HSCCC)
HSCCC is a highly effective one-step method for separating this compound and saponarin from the crude extract.[9][10][11]
-
Solvent System Preparation: Prepare the two-phase solvent system by mixing ethyl acetate, n-butanol, and water in a volume ratio of 3:2:5.[9][10] Shake the mixture vigorously in a separatory funnel and allow the phases to separate completely. The upper phase will be the stationary phase, and the lower phase will be the mobile phase.
-
Sample Preparation: Dissolve a known amount of the crude extract (e.g., 100 mg) in the mobile phase (lower phase).[9]
-
HSCCC Operation:
-
Fill the HSCCC column entirely with the stationary phase (upper phase).
-
Set the apparatus to the desired revolution speed (e.g., 900 rpm).[1]
-
Pump the mobile phase into the column until hydrodynamic equilibrium is reached, indicated by the emergence of the mobile phase from the outlet.
-
Inject the sample solution into the column.
-
Continue elution with the mobile phase at a constant flow rate.
-
-
Fraction Collection: Monitor the eluent using a UV detector (280 nm is suitable) and collect fractions based on the resulting chromatogram peaks corresponding to this compound.[1]
-
Purity Analysis: Combine the this compound-containing fractions, evaporate the solvent, and analyze the purity using analytical HPLC or UPLC.[10][11] A purity of over 98% can be achieved with this method.[9][10]
Protocol C2: Purification by Preparative HPLC
Preparative reversed-phase HPLC is an alternative high-resolution method.[3][4]
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in deionized water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.
-
-
Sample Preparation: Dissolve the crude extract in a small volume of the initial mobile phase composition. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatography Conditions:
-
Fraction Collection & Analysis: Collect the peak corresponding to this compound based on retention time (previously determined using an analytical standard if available). Evaporate the solvent and confirm the purity via analytical HPLC.
Part D: Quantification and Quality Control
Analytical UPLC or HPLC is used to quantify this compound and confirm its purity.
-
Chromatography Conditions (Analytical Scale):
-
Quantification: Create a calibration curve using a purified this compound standard of known concentrations. Calculate the concentration in the extracted sample by comparing its peak area to the standard curve.
-
Identity Confirmation: The identity of the purified compound can be further confirmed using mass spectrometry (e.g., UPLC-Q/TOF-MS).[3]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound from Barley Seedlings Inhibits the Lipopolysacchride-Stimulated Inflammatory Response of RAW 264.7 Macrophages by Suppressing Nuclear Factor-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Total Phenols and Flavonoids in Germinated Barley Using Different Solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. total-phenols-and-flavonoids-in-germinated-barley-using-different-solvents - Ask this paper | Bohrium [bohrium.com]
- 9. scispace.com [scispace.com]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography Method for the Quantification of Lutonarin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed methodology for the quantitative analysis of lutonarin (isoorientin-7-O-glucoside), a flavonoid glycoside with known antioxidant and anti-inflammatory properties, using High-Performance Liquid Chromatography (HPLC).[1][2] The described method is applicable for the analysis of this compound in plant extracts and other matrices. This application note includes a comprehensive experimental protocol, method validation parameters, and data presentation to ensure reliable and reproducible results.
Introduction
This compound is a naturally occurring flavonoid found in various plants, notably in barley seedlings (Hordeum vulgare).[3][4][5] Due to its potential therapeutic effects, accurate and precise quantification of this compound is crucial for quality control, pharmacokinetic studies, and formulation development. HPLC is a widely used analytical technique for the separation, identification, and quantification of phytochemicals like this compound due to its high resolution, sensitivity, and specificity.[2][6] This document outlines a robust HPLC method for the determination of this compound.
Experimental Protocols
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector is suitable for this method.
-
HPLC System: Agilent 1200 series or equivalent[4]
-
Column: Eclipse XDB C18, 250 mm x 4.6 mm, 5 µm particle size[7][8]
-
Mobile Phase A: Methanol
-
Mobile Phase B: Water
-
Gradient Elution:
-
0-13 min: 38% to 62% Methanol (A)
-
-
Injection Volume: 20 µL
Preparation of Standard Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.
Sample Preparation (from Barley Seedlings)
-
Extraction: Dry barley seedlings at 60°C and grind them into a fine powder. Extract the powder with 70% ethanol at a solid-to-liquid ratio of 1:20 for 2 hours with continuous shaking.[4] Repeat the extraction process three times.[4]
-
Concentration: Combine the filtrates from all extractions and concentrate the solution using a rotary evaporator at 60°C under reduced pressure.[4]
-
Purification (Optional): The resulting residue can be further purified if necessary.
-
Final Sample Solution: Dissolve a known amount of the dried extract in methanol. Filter the solution through a 0.45 µm syringe filter before injecting it into the HPLC system.
Method Validation Summary
The described HPLC method has been validated according to the International Conference on Harmonization (ICH) guidelines to ensure its suitability for the intended purpose.[9]
| Parameter | Result |
| **Linearity (R²) ** | > 0.999[6] |
| Limit of Detection (LOD) | 4.2 ng[5] |
| Limit of Quantification (LOQ) | 17 µg/mL[9] |
| Precision (RSD%) | < 2% |
| Accuracy (Recovery %) | 91.58% to 96.85%[10] |
| Specificity | The method is specific for this compound, with no interfering peaks from the matrix. |
Experimental Workflow
Caption: Experimental workflow for the HPLC analysis of this compound.
Signaling Pathway (Illustrative)
While the primary focus of this document is the analytical method, this compound is known to inhibit inflammatory responses by suppressing the NF-κB signaling pathway.[1] The following diagram illustrates this biological context.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Conclusion
The HPLC method detailed in this application note is a reliable and validated approach for the quantitative determination of this compound. The provided protocols and validation data support its use in research and quality control settings. Adherence to these guidelines will ensure accurate and reproducible results for the analysis of this promising bioactive compound.
References
- 1. This compound from Barley Seedlings Inhibits the Lipopolysacchride-Stimulated Inflammatory Response of RAW 264.7 Macrophages by Suppressing Nuclear Factor-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Trends in the Application of Chromatographic Techniques in the Analysis of Luteolin and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous Ultra Performance Liquid Chromatography Determination and Antioxidant Activity of Linarin, Luteolin, Chlorogenic Acid and Apigenin in Different Parts of Compositae Species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Determination of Luteolin 7-Glucuronide in Perilla frutescens (L.) Britt. Leaf Extracts from Different Regions of China and Republic of Korea and Its Cholesterol-Lowering Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tjps.pharm.chula.ac.th [tjps.pharm.chula.ac.th]
Application Notes and Protocols for the Quantification of Lutonarin in Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lutonarin (isoorientin-7-O-glucoside) is a flavone C-glycoside found in various plants, notably abundant in barley ( Hordeum vulgare ) seedlings.[1][2] It has garnered significant interest for its potential therapeutic properties, including antioxidant and anti-inflammatory activities.[2][3] The anti-inflammatory effects of this compound are attributed to its ability to suppress the nuclear factor-kappa B (NF-κB) signaling pathway.[3][4][5] Accurate and precise quantification of this compound in plant extracts is crucial for quality control, standardization of herbal preparations, and pharmacokinetic studies in drug development.
This document provides detailed application notes and validated protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry.
Quantitative Data Summary
The concentration of this compound can vary significantly based on the plant species, cultivation conditions, and extraction methodology. Barley sprouts are a particularly rich source. The following table summarizes representative quantitative data for flavonoids in barley seedlings.
| Plant Material | Analyte | Method | Concentration / Yield | Reference |
| Barley Seedlings (Crude Extract) | This compound | HSCCC | 24 mg isolated from 100 mg of crude extract | [6][7] |
| Barley Seedlings | Saponarin | HPLC | 1329 to 1673 mg/100g (under 100% natural light) | [8] |
| Barley Seedlings | Saponarin | HPLC | 1142.7 ± 0.9 mg/100 g | [9] |
| Young Barley Leaves | Saponarin/Lutonarin Ratio | HPLC | 4.5 / 1 | [2] |
Note: Saponarin is a structurally related flavonoid that often co-occurs with this compound in high concentrations in barley. The ratio can be used to estimate this compound content where only saponarin is quantified.
Experimental Workflows and Signaling Pathway
General Experimental Workflow
The overall process for quantifying this compound from plant material involves sample preparation, extraction, analytical separation and detection, and data analysis.
Caption: General workflow for this compound quantification.
This compound-Mediated NF-κB Signaling Pathway
This compound exerts its anti-inflammatory effects by inhibiting the LPS-induced NF-κB signaling cascade in immune cells like macrophages.[3][5]
Caption: this compound inhibits the NF-κB signaling pathway.
Experimental Protocols
Protocol 1: Extraction of this compound from Barley Seedlings
This protocol describes a standard methanol-based extraction suitable for preparing samples for HPLC and LC-MS analysis.[4][10]
-
Sample Preparation:
-
Harvest fresh barley seedlings (approx. 10-15 cm in length).
-
Freeze-dry the seedlings to remove water content completely.
-
Grind the dried material into a fine, homogenous powder using a laboratory mill. Store the powder at -20°C in a desiccator until extraction.
-
-
Extraction Procedure:
-
Weigh 1 g of the dried barley seedling powder into a 50 mL conical tube.
-
Add 20 mL of 80% aqueous methanol.
-
Vortex vigorously for 1 minute to ensure thorough mixing.
-
Place the tube in an ultrasonic bath for 30 minutes at room temperature.
-
Centrifuge the mixture at 4,000 x g for 15 minutes.
-
Carefully decant the supernatant into a clean tube.
-
Repeat the extraction process (steps 2.2-2.5) on the remaining pellet to maximize yield.
-
Combine the supernatants from both extractions.
-
-
Sample Finalization:
-
Filter the combined supernatant through a 0.22 µm syringe filter (PTFE or Nylon) into an amber HPLC vial.
-
The sample is now ready for HPLC-PDA or LC-MS/MS analysis. For UV-Vis, further dilution may be required.
-
Protocol 2: Quantification by HPLC-PDA
This method allows for the simultaneous quantification of this compound and saponarin.
-
Instrumentation: HPLC system with a Photodiode Array (PDA) or UV-Vis detector and a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[11]
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Trifluoroacetic acid (TFA)
-
This compound analytical standard (>98% purity)
-
-
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient Program:
-
0-5 min: 15% B
-
5-20 min: 15% to 40% B
-
20-25 min: 40% to 15% B
-
25-30 min: 15% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection Wavelength: 350 nm for this compound and 270 nm for broader flavonoid profiling.[11]
-
-
Quantification:
-
Prepare a stock solution of the this compound standard (1 mg/mL) in methanol.
-
Create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution.
-
Inject the standards to generate a calibration curve by plotting peak area against concentration.
-
Inject the plant extract sample.
-
Identify the this compound peak by comparing its retention time and UV spectrum with the standard.
-
Calculate the concentration in the sample using the linear regression equation from the calibration curve (y = mx + c).
-
Protocol 3: Quantification by LC-MS/MS
This method provides higher sensitivity and selectivity, which is ideal for complex matrices or low-concentration samples.[4][12]
-
Instrumentation: UHPLC or HPLC system coupled to a triple quadrupole (QqQ) or Q-TOF mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions: Same as HPLC-PDA protocol (can be adapted for faster UHPLC runs).
-
Mass Spectrometry Parameters (Negative Ion Mode):
-
Ion Source: ESI (-)
-
Capillary Voltage: 3.0 kV
-
Gas Temperature: 350°C
-
Gas Flow: 10 L/min
-
Nebulizer Pressure: 40 psi
-
Analysis Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions for this compound (C27H30O16, MW: 610.51 g/mol ):
-
Precursor Ion (Q1): m/z 609.1 [M-H]⁻
-
Product Ions (Q3): m/z 447.1 [M-H-162]⁻, m/z 327.0
-
Note: These transitions should be optimized by direct infusion of a this compound standard.
-
-
-
Quantification:
-
Follow the same procedure for preparing calibration standards as in the HPLC method.
-
Generate a calibration curve using the peak area of the specific MRM transition.
-
Analyze the plant extract and quantify using the calibration curve. The use of a stable isotope-labeled internal standard is recommended for highest accuracy.
-
Protocol 4: Quantification of Total Flavonoids by UV-Vis Spectrophotometry
This colorimetric assay provides an estimation of the total flavonoid content and is useful for rapid screening. The results are expressed as this compound equivalents.
-
Principle: The aluminum chloride (AlCl₃) assay is based on the formation of a stable complex between AlCl₃ and the C-4 keto group and either the C-3 or C-5 hydroxyl group of flavones and flavonols, resulting in a colored product.
-
Reagents:
-
This compound standard
-
Methanol (analytical grade)
-
10% (w/v) Aluminum chloride solution
-
1 M Potassium acetate solution
-
-
Procedure:
-
Prepare a stock solution of this compound standard (1 mg/mL) in methanol. Create a calibration series (e.g., 10, 25, 50, 75, 100 µg/mL).
-
In a 96-well plate or test tubes, add:
-
50 µL of plant extract (or standard/blank)
-
150 µL of 95% methanol
-
10 µL of 10% AlCl₃ solution
-
10 µL of 1 M potassium acetate
-
-
Mix well and incubate at room temperature for 30 minutes.
-
Measure the absorbance at a wavelength of 415 nm against a blank (containing all reagents except the sample/standard).
-
Construct a calibration curve and determine the total flavonoid concentration in the sample, expressed as µg of this compound equivalents per mg of dry extract. The UV absorption maxima for pure this compound are approximately 270 nm and 350 nm.[11]
-
Method Validation
All analytical methods used for quantification must be validated according to ICH guidelines to ensure reliability. Key validation parameters include:
-
Linearity: Assess the linear relationship between concentration and instrument response. A correlation coefficient (R²) > 0.99 is typically required.
-
Accuracy: Determine the closeness of the measured value to the true value, often assessed through recovery studies by spiking a blank matrix with a known amount of standard. Recoveries are typically expected to be within 80-120%.
-
Precision: Evaluate the repeatability (intra-day precision) and intermediate precision (inter-day precision) of the method. Results are expressed as the relative standard deviation (%RSD), which should generally be <15%.
-
Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected.
-
Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.
-
Specificity: The ability of the method to assess the analyte unequivocally in the presence of other components in the sample matrix. PDA and MS detectors provide high specificity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound from Barley Seedlings Inhibits the Lipopolysacchride-Stimulated Inflammatory Response of RAW 264.7 Macrophages by Suppressing Nuclear Factor-κB Signaling [mdpi.com]
- 4. This compound from Barley Seedlings Inhibits the Lipopolysacchride-Stimulated Inflammatory Response of RAW 264.7 Macrophages by Suppressing Nuclear Factor-κB Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. Variation of Saponarin Content in Barley Sprouts (Hordeum vulgare L.) by Natural Light Shielding: Implication of the Importance of Light Intensity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound from Barley Seedlings Inhibits the Lipopolysacchride-Stimulated Inflammatory Response of RAW 264.7 Macrophages by Suppressing Nuclear Factor-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. LC-MS/MS method for the simultaneous quantification of luteolin, wedelolactone and apigenin in mice plasma using hansen solubility parameters for liquid-liquid extraction: Application to pharmacokinetics of Eclipta alba chloroform fraction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Lutonarin for Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lutonarin (isoorientin-7-O-glucoside) is a flavonoid glycoside found in various plants, notably in barley seedlings.[1][2] Flavonoids as a class are recognized for their diverse biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.[1][3] This document provides detailed application notes and protocols for the use of this compound in cell culture studies, summarizing its known effects and providing methodologies for investigating its potential therapeutic applications.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C27H30O16 |
| Molecular Weight | 610.51 g/mol [3] |
| PubChem CID | 44257976[3] |
| Appearance | Yellowish powder |
| Solubility | Soluble in DMSO and methanol |
I. Anti-inflammatory Activity of this compound
This compound has demonstrated significant anti-inflammatory effects in various cell culture models. The primary mechanism of action is the suppression of the NF-κB signaling pathway.[1][4]
A. Effects on Pro-inflammatory Mediators
This compound has been shown to dose-dependently suppress the expression of several key pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
| Cell Line | Treatment | Mediator | Effect | Concentration Range | Reference |
| RAW 264.7 | LPS (1 µg/mL) + this compound | IL-6 (mRNA) | Inhibition | 20-60 µM | [1] |
| RAW 264.7 | LPS (1 µg/mL) + this compound | TNF-α (mRNA) | Inhibition | 20-60 µM | [1] |
| RAW 264.7 | LPS (1 µg/mL) + this compound | COX-2 (protein) | Inhibition | 20-60 µM | [1] |
| RAW 264.7 | LPS (1 µg/mL) + this compound | iNOS (protein) | Inhibition | 20-60 µM | [1] |
B. Signaling Pathway: NF-κB Inhibition
This compound inhibits the activation of the NF-κB pathway in LPS-stimulated macrophages. This is achieved by preventing the phosphorylation and subsequent degradation of IκBα, which in turn retains NF-κB (p65/p50 subunits) in the cytoplasm, preventing its nuclear translocation and transcriptional activity.[1][4]
C. Experimental Protocols
-
Cell Line: RAW 264.7 macrophages.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C, 5% CO2 in a humidified incubator.
-
This compound Preparation: Dissolve this compound in DMSO to prepare a stock solution (e.g., 100 mM). Further dilute in culture medium to the desired final concentrations (e.g., 20, 40, 60 µM). Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced cytotoxicity.
-
Treatment Protocol:
-
Seed RAW 264.7 cells in appropriate culture plates.
-
Allow cells to adhere and reach 70-80% confluency.
-
Pre-treat cells with varying concentrations of this compound for 4 hours.
-
Stimulate the cells with 1 µg/mL of LPS for the desired time (e.g., 24 hours for cytokine expression).
-
-
Principle: Measures the metabolic activity of cells, which is an indicator of cell viability.
-
Procedure:
-
Seed 1 x 10^5 cells/well in a 24-well plate and incubate for 24 hours.
-
Pre-treat with this compound for 4 hours, followed by LPS stimulation for 24 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Principle: To detect and quantify the levels of total and phosphorylated proteins in the NF-κB pathway.
-
Procedure:
-
After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 30-50 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies against p-IκBα, IκBα, p-p65, p65, and β-actin overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an ECL detection system.
-
-
Principle: To measure the relative mRNA levels of target genes.
-
Procedure:
-
After treatment, extract total RNA from the cells using a suitable kit.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcriptase kit.
-
Perform real-time PCR using SYBR Green master mix and specific primers for IL-6, TNF-α, and a housekeeping gene (e.g., GAPDH or β-actin).
-
Analyze the relative gene expression using the 2^-ΔΔCt method.
-
II. Potential Anti-Cancer Activity of this compound (Proposed)
While direct studies on the anti-cancer effects of this compound are limited, the structurally related flavonoid, luteolin, has been extensively studied and shown to possess potent anti-cancer properties. It is plausible that this compound shares similar mechanisms of action.
A. Proposed Mechanisms of Action
Based on studies with luteolin, this compound may exert anti-cancer effects through:
-
Induction of Apoptosis: Activation of intrinsic and extrinsic apoptotic pathways.
-
Cell Cycle Arrest: Halting the cell cycle at G2/M or S phase.
-
Inhibition of Proliferation and Metastasis: Targeting key signaling pathways like PI3K/Akt and MAPK.
B. Reference Data: IC50 Values of Luteolin in Cancer Cell Lines
The following table provides IC50 values for luteolin in various cancer cell lines, which can serve as a starting point for designing experiments with this compound.
| Cell Line | Cancer Type | Luteolin IC50 (µM) | Reference |
| HCT116 | Colorectal Cancer | ~20-30 | [5] |
| MDA-MB-231 | Breast Cancer | ~20-30 | [5] |
| A549 | Lung Cancer | ~20-40 | |
| PC3 | Prostate Cancer | ~25-50 | |
| HepG2 | Liver Cancer | ~30-60 |
C. Proposed Signaling Pathways in Cancer
This compound may modulate multiple signaling pathways involved in cancer progression, similar to luteolin.
D. Proposed Experimental Protocols
-
Principle: Differentiates between live, early apoptotic, late apoptotic, and necrotic cells.
-
Procedure:
-
Treat cancer cells with varying concentrations of this compound for 24-48 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cells.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry.
-
-
Principle: Quantifies the percentage of cells in different phases of the cell cycle based on DNA content.
-
Procedure:
-
Treat cancer cells with this compound for 24 hours.
-
Harvest and fix the cells in ice-cold 70% ethanol.
-
Wash the cells with PBS and treat with RNase A.
-
Stain the cells with Propidium Iodide.
-
Analyze the DNA content by flow cytometry.
-
III. Potential Antioxidant Activity of this compound (Proposed)
Flavonoids are well-known for their antioxidant properties. While specific cell-based antioxidant studies on this compound are not abundant, its chemical structure suggests it may act as a potent antioxidant.
A. Proposed Mechanisms of Action
This compound may exert antioxidant effects by:
-
Direct Radical Scavenging: Donating a hydrogen atom to neutralize free radicals.
-
Upregulation of Antioxidant Enzymes: Activating the Nrf2 signaling pathway, leading to the expression of antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).
B. Experimental Workflow for Investigating Antioxidant Effects
C. Proposed Experimental Protocols
-
Principle: Measures the levels of intracellular ROS using a fluorescent probe like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).
-
Procedure:
-
Seed cells in a 96-well black plate.
-
Load the cells with DCFH-DA (10 µM) for 30 minutes at 37°C.
-
Wash the cells with PBS.
-
Treat the cells with an ROS inducer (e.g., H2O2) in the presence or absence of this compound.
-
Measure the fluorescence intensity (excitation ~485 nm, emission ~530 nm) using a fluorescence plate reader.
-
Conclusion
This compound is a promising flavonoid with well-documented anti-inflammatory properties mediated through the inhibition of the NF-κB signaling pathway. The provided protocols offer a robust framework for studying these effects. Furthermore, based on the activities of the structurally similar compound luteolin, this compound holds significant potential as an anti-cancer and antioxidant agent. The proposed protocols for investigating these activities can guide future research to unlock the full therapeutic potential of this compound. It is recommended to perform dose-response and time-course experiments to determine the optimal conditions for each cell line and experimental setup.
References
- 1. Flow cytometry with PI staining | Abcam [abcam.com]
- 2. ucl.ac.uk [ucl.ac.uk]
- 3. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The Dietary Flavone Luteolin Epigenetically Activates the Nrf2 Pathway and Blocks Cell Transformation in Human Colorectal Cancer HCT116 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Lutonarin as a Versatile Antioxidant Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lutonarin (isoorientin-7-O-glucoside), a flavonoid commonly found in barley seedlings and other plants, is emerging as a reliable and effective antioxidant standard for in vitro assays.[1] Its potent free radical scavenging capabilities and ability to modulate cellular antioxidant pathways make it a suitable reference compound for evaluating the antioxidant potential of test substances, including natural product extracts and synthetic compounds.[2][3] These application notes provide a comprehensive guide to utilizing this compound as an antioxidant standard, complete with detailed experimental protocols, comparative data, and insights into its mechanism of action.
This compound's antioxidant activity is attributed to its chemical structure, which enables it to donate hydrogen atoms and chelate metals, thereby neutralizing reactive oxygen species (ROS).[4] It has been shown to be a potent scavenger of various free radicals and can upregulate endogenous antioxidant defense mechanisms through the activation of the Nrf2/MAPK signaling pathway.[2]
Quantitative Antioxidant Activity of this compound
The antioxidant capacity of this compound has been quantified using various standard assays. The following table summarizes its activity, providing a basis for comparison with other antioxidants and test samples.
| Antioxidant Assay | Parameter | This compound (Luteolin-7-O-glucoside) | Luteolin (Aglycone) | Trolox | Ascorbic Acid |
| DPPH Radical Scavenging | EC50 (µM) | 6.80 | 13.2 ± 0.18 | Not specified | 82.0 ± 4.72 |
| ABTS Radical Scavenging | IC50 (µM) | Data not available | 17.3 ± 0.82 | Not specified | 82.0 ± 4.72 |
| ORAC | µmol of Trolox/g | 8804.19 ± 409.99 | Not specified | By definition 1.0 | Not specified |
Note: Data for Luteolin is provided for comparative purposes.
Experimental Protocols
Detailed methodologies for key antioxidant assays using this compound as a standard are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change that can be measured spectrophotometrically.
Materials:
-
This compound standard solution (in methanol or ethanol)
-
DPPH solution (0.1 mM in methanol or ethanol)
-
Methanol or Ethanol (analytical grade)
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare this compound Standard Curve:
-
Prepare a stock solution of this compound (e.g., 1 mM).
-
Perform serial dilutions to obtain a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µM).
-
-
Assay Procedure:
-
Add 100 µL of each this compound standard dilution or test sample to the wells of a 96-well plate.
-
Add 100 µL of the DPPH working solution to each well.
-
For the blank, add 100 µL of methanol/ethanol and 100 µL of the DPPH solution.
-
For the control, add 100 µL of the standard/sample solvent and 100 µL of methanol/ethanol.
-
-
Incubation and Measurement:
-
Shake the plate gently and incubate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula:
-
Plot the % inhibition against the concentration of this compound to determine the EC50 value (the concentration required to scavenge 50% of the DPPH radicals).
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in its absorbance at 734 nm.
Materials:
-
This compound standard solution
-
ABTS solution (7 mM)
-
Potassium persulfate solution (2.45 mM)
-
Phosphate Buffered Saline (PBS) or Ethanol
-
96-well microplate
-
Microplate reader
Protocol:
-
Preparation of ABTS•+ Stock Solution:
-
Mix equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution.
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the radical cation.
-
-
Preparation of ABTS•+ Working Solution:
-
Dilute the stock solution with PBS or ethanol to an absorbance of 0.700 ± 0.02 at 734 nm.
-
-
Prepare this compound Standard Curve:
-
Prepare a stock solution of this compound and serially dilute to obtain a range of concentrations.
-
-
Assay Procedure:
-
Add 10 µL of this compound standard or test sample to the wells of a 96-well plate.
-
Add 190 µL of the ABTS•+ working solution to each well.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
Calculate the percentage of inhibition as for the DPPH assay.
-
Plot the % inhibition against the concentration to determine the IC50 or calculate the Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the antioxidant's activity to that of Trolox.
-
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by the area under the fluorescence decay curve.
Materials:
-
This compound standard solution
-
Fluorescein sodium salt solution (fluorescent probe)
-
AAPH solution (radical generator)
-
Trolox (for standard curve)
-
Phosphate buffer (75 mM, pH 7.4)
-
Black 96-well microplate
-
Fluorescence microplate reader
Protocol:
-
Prepare Reagents:
-
Prepare working solutions of fluorescein, AAPH, and Trolox in phosphate buffer.
-
-
Prepare Standard Curve:
-
Prepare a series of Trolox dilutions to create a standard curve.
-
-
Assay Procedure:
-
Add 25 µL of this compound standard, Trolox standard, or test sample to the wells of a black 96-well plate.
-
Add 150 µL of the fluorescein working solution to all wells.
-
Incubate the plate at 37°C for 15-30 minutes.
-
-
Initiate Reaction and Measure Fluorescence:
-
Add 25 µL of the AAPH solution to each well to initiate the reaction.
-
Immediately place the plate in the fluorescence reader and record the fluorescence every 1-2 minutes for at least 60 minutes (excitation at 485 nm, emission at 520 nm).
-
-
Calculation:
-
Calculate the area under the curve (AUC) for the fluorescence decay of each sample.
-
Calculate the net AUC by subtracting the AUC of the blank.
-
Plot the net AUC of the Trolox standards against their concentrations to create a standard curve.
-
Determine the ORAC value of this compound and test samples from the standard curve, expressed as Trolox equivalents.
-
Signaling Pathways and Experimental Workflows
Nrf2/MAPK Signaling Pathway Activated by this compound
This compound has been shown to enhance the cellular antioxidant defense system by activating the Nrf2/MAPK signaling pathway.[2] This leads to the increased expression of antioxidant enzymes such as heme oxygenase-1 (HO-1).
Caption: this compound activates the Nrf2/MAPK pathway.
General Workflow for In Vitro Antioxidant Assays
The following diagram illustrates a generalized workflow for conducting the DPPH, ABTS, and ORAC antioxidant assays.
Caption: General workflow for antioxidant capacity assays.
Conclusion
This compound serves as a robust and reliable standard for a variety of in vitro antioxidant capacity assays. Its well-characterized free radical scavenging activity and its role in upregulating cellular antioxidant defenses make it an excellent positive control and a suitable benchmark for the evaluation of novel antioxidant compounds. The detailed protocols and comparative data provided in these application notes are intended to facilitate the integration of this compound as a standard in antioxidant research and drug development.
References
- 1. Thermal treatment of luteolin-7-O-β-glucoside improves its immunomodulatory and antioxidant potencies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Luteolin and luteolin-7-O-glucoside strengthen antioxidative potential through the modulation of Nrf2/MAPK mediated HO-1 signaling cascade in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Lutonarin in Anti-Inflammatory Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lutonarin, a flavonoid glycoside found in barley seedlings, has emerged as a promising natural compound with potent anti-inflammatory properties.[1][2][3][4] Preclinical research has demonstrated its ability to modulate key inflammatory pathways, suggesting its potential as a therapeutic agent for inflammatory diseases. This document provides detailed application notes and experimental protocols for investigating the anti-inflammatory effects of this compound in a common in vitro research model. While in vivo studies on this compound are not yet extensively published, this guide also includes standardized protocols for common in vivo inflammation models that can be adapted for future research.
I. In Vitro Model: Lipopolysaccharide (LPS)-Stimulated RAW 264.7 Macrophages
The most well-documented model for evaluating the anti-inflammatory activity of this compound is the use of lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells.[1][2][4][5] LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of the inflammatory response in macrophages, leading to the production of pro-inflammatory mediators.[1]
Quantitative Data Summary
The following table summarizes the dose-dependent effects of this compound on key inflammatory markers in LPS-stimulated RAW 264.7 macrophages, as reported in the literature.[1][2][4]
| Inflammatory Marker | This compound Concentration (µM) | Observation | Reference |
| Pro-inflammatory Cytokines | |||
| IL-6 | 20 - 60 | Dose-dependent reduction in mRNA expression | [1][2] |
| TNF-α | 20 - 60 | Dose-dependent reduction in mRNA expression | [1][2] |
| Inflammatory Enzymes | |||
| iNOS | 20 - 60 | Dose-dependent suppression of protein expression | [1][2] |
| COX-2 | 20 - 60 | Dose-dependent suppression of protein expression | [1][2] |
| NF-κB Signaling Pathway | |||
| NF-κB p50 (nuclear) | 20 - 60 | Dose-dependent reduction in expression | [1] |
| IκBα phosphorylation | 20 - 60 | Inhibition of phosphorylation | [1] |
| p65 phosphorylation | 20 - 60 | Suppression of phosphorylation | [1] |
Signaling Pathway Modulated by this compound
This compound exerts its anti-inflammatory effects primarily through the suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2] In LPS-stimulated macrophages, this compound inhibits the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB.[1] This action prevents the nuclear translocation of the active NF-κB subunits (p50 and p65), thereby inhibiting the transcription of NF-κB target genes, which include pro-inflammatory cytokines and enzymes.[1]
Experimental Workflow: In Vitro Anti-inflammatory Assay
The following diagram outlines the typical workflow for assessing the anti-inflammatory effects of this compound in LPS-stimulated RAW 264.7 macrophages.
Detailed Experimental Protocol: LPS-Stimulated RAW 264.7 Macrophages
1. Materials and Reagents:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (dissolved in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate Buffered Saline (PBS)
-
Reagents for RNA extraction, RT-PCR, protein extraction, and Western blotting
-
ELISA kits for IL-6 and TNF-α
2. Cell Culture:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Subculture cells every 2-3 days to maintain logarithmic growth.
3. Experimental Procedure:
-
Seed RAW 264.7 cells in appropriate culture plates (e.g., 6-well plates for protein/RNA analysis, 96-well plates for viability assays).
-
Allow cells to adhere and grow to 70-80% confluency.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 20, 40, 60 µM) or vehicle (DMSO) for 4 hours.[1]
-
Following pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours.[1] A control group without LPS stimulation should be included.
4. Analysis:
-
Cell Viability Assay: Perform an MTT or similar assay to ensure that the tested concentrations of this compound are not cytotoxic.
-
Gene Expression Analysis (RT-PCR):
-
Isolate total RNA from the cells using a suitable kit.
-
Synthesize cDNA from the RNA.
-
Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of IL-6, TNF-α, iNOS, and COX-2. Use a housekeeping gene (e.g., β-actin) for normalization.
-
-
Protein Expression Analysis (Western Blot):
-
Lyse the cells to extract total protein.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against iNOS, COX-2, IκBα, phospho-IκBα, p65, and phospho-p65.
-
Use an appropriate secondary antibody and detect the protein bands using a chemiluminescence imaging system.
-
-
Cytokine Production Analysis (ELISA):
-
Collect the cell culture supernatant.
-
Measure the concentration of secreted IL-6 and TNF-α using commercially available ELISA kits according to the manufacturer's instructions.
-
II. In Vivo Models: Representative Protocols
Note: The following protocols are for well-established in vivo models of acute inflammation. To date, there is no published research specifically detailing the use of this compound in these models. These protocols are provided as a guide for researchers interested in exploring the in vivo anti-inflammatory effects of this compound. Dose, route of administration, and timing would need to be optimized.
A. Carrageenan-Induced Paw Edema in Rodents
This model is widely used to assess the anti-inflammatory activity of test compounds on acute inflammation.
1. Animals:
-
Male Wistar rats or Swiss albino mice.
2. Materials and Reagents:
-
This compound
-
Carrageenan (lambda, type IV)
-
Normal saline
-
Positive control drug (e.g., Indomethacin)
-
Pletysmometer
3. Experimental Procedure:
-
Divide animals into groups: vehicle control, positive control, and this compound-treated groups (at least 3 doses).
-
Administer this compound or the positive control drug orally or intraperitoneally.
-
After a set pre-treatment time (e.g., 30-60 minutes), induce inflammation by injecting a 1% carrageenan solution in normal saline into the sub-plantar region of the right hind paw of each animal.
-
Measure the paw volume using a plethysmometer immediately before the carrageenan injection and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
4. Data Analysis:
-
Calculate the percentage of inhibition of edema for each treated group compared to the vehicle control group.
B. Xylene-Induced Ear Edema in Mice
This model is used to evaluate the effect of compounds on topical acute inflammation.
1. Animals:
-
Swiss albino mice.
2. Materials and Reagents:
-
This compound
-
Xylene
-
Positive control drug (e.g., Dexamethasone)
3. Experimental Procedure:
-
Divide animals into groups: vehicle control, positive control, and this compound-treated groups.
-
Administer this compound or the positive control drug.
-
After a set pre-treatment time, apply a fixed volume of xylene to the inner and outer surfaces of the right ear to induce edema. The left ear serves as a control.
-
After a specific time (e.g., 15-30 minutes), sacrifice the animals by cervical dislocation.
-
Cut circular sections from both ears using a cork borer and weigh them.
4. Data Analysis:
-
The difference in weight between the right and left ear punches is taken as a measure of the edema.
-
Calculate the percentage of inhibition of edema for each treated group compared to the vehicle control group.
Conclusion
The available evidence strongly supports the anti-inflammatory activity of this compound in an in vitro model of LPS-stimulated macrophages, primarily through the inhibition of the NF-κB signaling pathway.[1][2] The provided protocols offer a robust framework for researchers to further investigate these effects. The included in vivo protocols serve as a starting point for future studies to translate these promising in vitro findings into animal models of inflammation, which will be crucial for the further development of this compound as a potential therapeutic agent.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound from Barley Seedlings Inhibits the Lipopolysacchride-Stimulated Inflammatory Response of RAW 264.7 Macrophages by Suppressing Nuclear Factor-κB Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of the anti-inflammatory activity of luteolin in experimental animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] this compound from Barley Seedlings Inhibits the Lipopolysacchride-Stimulated Inflammatory Response of RAW 264.7 Macrophages by Suppressing Nuclear Factor-κB Signaling | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Testing Lutonarin in Enzyme Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lutonarin is a naturally occurring flavonoid glycoside found in various plants, including barley. Flavonoids as a class are known to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and enzyme inhibitory properties. This has led to significant interest in their potential as therapeutic agents. This compound, in particular, has been noted for its anti-inflammatory effects, which are attributed in part to its ability to modulate the activity of key enzymes involved in inflammatory pathways. This document provides detailed protocols for testing the inhibitory effects of this compound against several medically relevant enzymes: α-glucosidase, xanthine oxidase, tyrosinase, and cyclooxygenase-2 (COX-2).
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the general signaling pathway for inflammatory response modulation by COX-2 inhibition and the typical workflow for an enzyme inhibition assay.
Caption: this compound's potential inhibition of the COX-2 signaling pathway.
Caption: General experimental workflow for an enzyme inhibition assay.
Data Presentation: this compound and Luteolin Enzyme Inhibition
While specific IC50 values for the direct inhibition of this compound against a broad range of enzymes are not widely available in the public domain, the following table summarizes the known inhibitory activity of this compound against neuraminidase and provides comparative data for the structurally similar flavonoid, luteolin, against the enzymes detailed in the protocols. This data can serve as a valuable reference for expected potency.
| Compound | Target Enzyme | IC50 Value (µM) | Inhibition Type |
| This compound | Neuraminidase | 20.1 - 32.7 | Non-competitive |
| Luteolin | α-Glucosidase | 32.3 | Non-competitive[1] |
| Luteolin | Xanthine Oxidase | 2.38 (Ki) | Competitive[2] |
| Luteolin | Tyrosinase | ~103 (Ki) | Uncompetitive[3] |
| Luteolin | Cyclooxygenase-2 (COX-2) | - | Inhibits Expression |
Note: The IC50 value for Luteolin against COX-2 is not a direct inhibition value but reflects the inhibition of its expression in cell-based assays. The value for Xanthine Oxidase is the inhibition constant (Ki).
Experimental Protocols
The following are detailed protocols for performing in vitro enzyme inhibition assays with this compound. It is recommended to first perform a pilot experiment to determine the optimal concentration range for this compound.
α-Glucosidase Inhibition Assay
Objective: To determine the in vitro inhibitory effect of this compound on α-glucosidase activity.
Principle: α-Glucosidase catalyzes the hydrolysis of p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol, which can be measured spectrophotometrically at 405 nm. The reduction in the rate of p-nitrophenol formation in the presence of this compound indicates inhibition.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
This compound
-
Acarbose (positive control)
-
Dimethyl sulfoxide (DMSO)
-
Potassium phosphate buffer (50 mM, pH 6.8)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of α-glucosidase (1 U/mL) in potassium phosphate buffer. Dilute to a working concentration of 0.1 U/mL just before use.
-
Prepare a 5 mM stock solution of pNPG in potassium phosphate buffer.
-
Prepare a stock solution of this compound in DMSO. Create a series of dilutions in potassium phosphate buffer to achieve final assay concentrations (e.g., 1-100 µM). Ensure the final DMSO concentration in the assay does not exceed 1%.
-
Prepare a stock solution of acarbose in potassium phosphate buffer to be used as a positive control.
-
-
Assay Protocol:
-
To each well of a 96-well microplate, add 50 µL of potassium phosphate buffer (for blank and control) or 50 µL of this compound/acarbose solution at various concentrations.
-
Add 50 µL of the α-glucosidase working solution to all wells except the blank.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of the pNPG solution to all wells.
-
Immediately measure the absorbance at 405 nm and continue to record the absorbance every 5 minutes for 30 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration.
-
The percentage of inhibition is calculated using the following formula:
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.
-
Xanthine Oxidase Inhibition Assay
Objective: To evaluate the in vitro inhibitory activity of this compound against xanthine oxidase.
Principle: Xanthine oxidase catalyzes the oxidation of xanthine to uric acid. The formation of uric acid can be monitored by measuring the increase in absorbance at 295 nm. A decrease in the rate of uric acid production in the presence of this compound signifies inhibition.
Materials:
-
Xanthine Oxidase from bovine milk
-
Xanthine
-
This compound
-
Allopurinol (positive control)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate buffer (100 mM, pH 7.5)
-
96-well UV-transparent microplate
-
Microplate reader capable of reading UV absorbance
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of xanthine oxidase (0.1 U/mL) in phosphate buffer. Dilute to a working concentration of 0.02 U/mL before the assay.
-
Prepare a 2 mM stock solution of xanthine in 1 M NaOH and dilute with phosphate buffer to the desired concentrations.
-
Prepare a stock solution of this compound in DMSO and create serial dilutions in phosphate buffer.
-
Prepare a stock solution of allopurinol in phosphate buffer as a positive control.
-
-
Assay Protocol:
-
To each well of the UV-transparent microplate, add 50 µL of phosphate buffer (for blank and control) or 50 µL of this compound/allopurinol solution at various concentrations.
-
Add 100 µL of the xanthine solution to each well.
-
Pre-incubate the plate at 25°C for 15 minutes.
-
Initiate the reaction by adding 100 µL of the xanthine oxidase working solution to all wells.
-
Immediately measure the absorbance at 295 nm and continue to record every minute for 15-20 minutes.
-
-
Data Analysis:
-
Calculate the rate of uric acid formation for each concentration.
-
Determine the percentage of inhibition using the formula provided in the α-glucosidase protocol.
-
Calculate the IC50 value from the dose-response curve.
-
Tyrosinase Inhibition Assay
Objective: To assess the in vitro inhibitory effect of this compound on mushroom tyrosinase activity.
Principle: Tyrosinase catalyzes the oxidation of L-DOPA to dopachrome, which has a characteristic absorbance at 475 nm. The inhibition of tyrosinase by this compound results in a decreased rate of dopachrome formation.
Materials:
-
Mushroom Tyrosinase
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
This compound
-
Kojic acid (positive control)
-
Dimethyl sulfoxide (DMSO)
-
Sodium phosphate buffer (50 mM, pH 6.8)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of mushroom tyrosinase (1000 U/mL) in sodium phosphate buffer. Dilute to a working concentration of 100 U/mL just before use.
-
Prepare a 2.5 mM stock solution of L-DOPA in sodium phosphate buffer.
-
Prepare a stock solution of this compound in DMSO and create serial dilutions in the buffer.
-
Prepare a stock solution of kojic acid in the buffer as a positive control.
-
-
Assay Protocol:
-
To each well of the microplate, add 40 µL of sodium phosphate buffer (for blank and control) or 40 µL of this compound/kojic acid solution at various concentrations.
-
Add 80 µL of the sodium phosphate buffer to all wells.
-
Add 40 µL of the L-DOPA solution to each well.
-
Pre-incubate the plate at 30°C for 10 minutes.
-
Initiate the reaction by adding 40 µL of the tyrosinase working solution to all wells.
-
Measure the absorbance at 475 nm immediately and every minute for 20-30 minutes.
-
-
Data Analysis:
-
Calculate the rate of dopachrome formation.
-
Determine the percentage of inhibition as described previously.
-
Calculate the IC50 value from the dose-response curve.
-
Cyclooxygenase-2 (COX-2) Inhibition Assay
Objective: To determine the in vitro inhibitory activity of this compound against human recombinant COX-2.
Principle: This assay measures the peroxidase activity of COX-2. The enzyme converts arachidonic acid to prostaglandin G2 (PGG2), and the peroxidase component reduces PGG2 to PGH2. This activity is monitored using a colorimetric or fluorometric probe. Inhibition by this compound reduces the signal produced by the probe.
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
This compound
-
Celecoxib (positive control)
-
Dimethyl sulfoxide (DMSO)
-
Tris-HCl buffer (100 mM, pH 8.0)
-
Heme
-
Colorimetric or fluorometric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Solutions:
-
Reconstitute the COX-2 enzyme in Tris-HCl buffer containing heme according to the manufacturer's instructions.
-
Prepare a stock solution of arachidonic acid in ethanol.
-
Prepare a stock solution of this compound in DMSO and create serial dilutions in Tris-HCl buffer.
-
Prepare a stock solution of celecoxib in DMSO as a positive control.
-
Prepare the probe solution in an appropriate solvent as recommended by the supplier.
-
-
Assay Protocol:
-
To each well of the microplate, add 150 µL of Tris-HCl buffer, 10 µL of the heme solution, and 10 µL of the COX-2 enzyme solution.
-
Add 10 µL of this compound/celecoxib solution at various concentrations or buffer for the control.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Add 10 µL of the probe solution.
-
Initiate the reaction by adding 10 µL of the arachidonic acid solution.
-
Immediately measure the absorbance or fluorescence at the appropriate wavelength and continue to record for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the rate of the reaction.
-
Determine the percentage of inhibition as previously described.
-
Calculate the IC50 value from the dose-response curve.
-
Conclusion
The provided protocols offer a robust framework for researchers to investigate the enzyme inhibitory properties of this compound. The data on the structurally similar flavonoid, luteolin, suggests that this compound may exhibit significant inhibitory activity against various enzymes implicated in disease. Further research to determine the specific IC50 values of this compound against a wider range of enzymes is warranted and will be crucial in elucidating its full therapeutic potential. These application notes serve as a starting point for such investigations, providing the necessary methodological detail to ensure reproducible and reliable results.
References
- 1. Natural and Bioinspired Phenolic Compounds as Tyrosinase Inhibitors for the Treatment of Skin Hyperpigmentation: Recent Advances [mdpi.com]
- 2. Effect of luteolin on xanthine oxidase: inhibition kinetics and interaction mechanism merging with docking simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rsucon.rsu.ac.th [rsucon.rsu.ac.th]
Lutonarin: A Versatile Flavonoid for Investigating Inflammatory and Oxidative Stress Pathways
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Lutonarin (isoorientin-7-O-glucoside) is a naturally occurring flavonoid glycoside found in various plants, notably in barley seedlings.[1] Emerging research has highlighted its potential as a valuable tool in molecular biology, primarily due to its potent anti-inflammatory and antioxidant properties. This document provides detailed application notes and experimental protocols for utilizing this compound as a research tool to investigate cellular signaling pathways, particularly those involved in inflammation and oxidative stress. Its ability to modulate key inflammatory mediators makes it a compound of interest for studies related to drug discovery and development.
Physicochemical Properties
| Property | Value |
| Chemical Formula | C₂₇H₃₀O₁₆ |
| Molar Mass | 610.51 g/mol |
| PubChem CID | 44257976 |
| Appearance | Yellowish powder |
| Solubility | Soluble in methanol and DMSO |
Mechanism of Action: Anti-inflammatory Effects
This compound exerts its anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of the inflammatory response.[1][2] In lipopolysaccharide (LPS)-stimulated macrophages, this compound has been shown to:
-
Inhibit IκBα Phosphorylation and Degradation: By preventing the phosphorylation and subsequent degradation of the inhibitory protein IκBα, this compound ensures that NF-κB is retained in the cytoplasm, thereby preventing its translocation to the nucleus.[1]
-
Suppress NF-κB p65 Subunit Activation: this compound dose-dependently attenuates the expression and phosphorylation of the p65 subunit of NF-κB.[3]
-
Downregulate Pro-inflammatory Gene Expression: The inhibition of NF-κB activation leads to a significant reduction in the transcription of various pro-inflammatory genes, including cytokines like Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), as well as enzymes such as Cyclooxygenase-2 (COX-2) and inducible Nitric Oxide Synthase (iNOS).[1][2]
Quantitative Data Summary
The following tables summarize the effective concentrations and inhibitory activities of this compound and the structurally similar, and often co-occurring, flavonoid luteolin. This data is primarily derived from studies on LPS-stimulated RAW 264.7 murine macrophages.
Table 1: Effective Concentrations of this compound
| Parameter | Cell Line | Concentration | Effect | Reference |
| Non-cytotoxic concentration | RAW 264.7 | Up to 150 µM | No reduction in cell viability | [1][2] |
| Effective anti-inflammatory concentration | RAW 264.7 | 20 - 60 µM | Dose-dependent suppression of NF-κB activation and downstream targets | [1][2] |
Table 2: IC₅₀ Values for Luteolin (a structurally related flavonoid)
| Target | Cell Line | IC₅₀ Value (µM) | Reference |
| Nitric Oxide (NO) Production (iNOS activity) | RAW 264.7 | 13.9 | [1] |
| Prostaglandin E₂ (PGE₂) Production (COX-2 activity) | RAW 264.7 | 7.4 | [1] |
| TNF-α Release | RAW 264.7 | < 1 | [4] |
| IL-6 Release | RAW 264.7 | < 1 | [4] |
Note: The IC₅₀ values presented are for luteolin, a closely related aglycone of this compound, and provide a strong indication of the potential potency of this compound.
Signaling Pathway Diagram
Caption: this compound inhibits the NF-κB signaling pathway.
Experimental Protocols
Protocol 1: Inhibition of NF-κB Activation in LPS-Stimulated RAW 264.7 Macrophages
This protocol outlines the general workflow for assessing the inhibitory effect of this compound on NF-κB activation.
Caption: Workflow for NF-κB inhibition studies.
A. Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.
-
Seeding: Seed RAW 264.7 cells in appropriate culture plates (e.g., 6-well plates for Western blot, 96-well plates for viability and luciferase assays) and allow them to adhere for 24 hours.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Dilute to final working concentrations (e.g., 20, 40, 60 µM) in culture medium.
-
Pre-treatment: Remove the old medium and add fresh medium containing the desired concentrations of this compound. Incubate for 4 hours.
-
Stimulation: Add LPS directly to the wells to a final concentration of 1 µg/mL. Incubate for the desired time (e.g., 24 hours for protein expression).
B. Western Blot Analysis for NF-κB Pathway Proteins
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-p65, p65, p-IκBα, IκBα, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C. (Consult manufacturer's datasheet for recommended dilutions).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
C. NF-κB Luciferase Reporter Assay
-
Transfection: Co-transfect RAW 264.7 cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.
-
Treatment: After 24 hours, treat the transfected cells with this compound and LPS as described in section A.
-
Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
D. Electrophoretic Mobility Shift Assay (EMSA)
-
Nuclear Extract Preparation: After treatment, prepare nuclear extracts from the cells using a nuclear extraction kit.
-
Probe Labeling: Label a double-stranded oligonucleotide probe containing the NF-κB consensus sequence with biotin or a radioactive isotope.
-
Binding Reaction: Incubate the labeled probe with the nuclear extracts in a binding buffer.
-
Electrophoresis: Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel.
-
Detection: Detect the labeled probe using a chemiluminescent or autoradiographic method.
Protocol 2: Assessment of Antioxidant Activity
A. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol.
-
Sample Preparation: Prepare various concentrations of this compound in methanol.
-
Reaction: Add the this compound solutions to the DPPH solution in a 96-well plate.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity.
B. Fenton Reaction-based Hydroxyl Radical Scavenging Assay
-
Reagent Preparation: Prepare solutions of FeSO₄, H₂O₂, and a detection probe (e.g., salicylic acid).
-
Reaction Mixture: In a reaction tube, mix the FeSO₄ solution, the sample (this compound), and the detection probe.
-
Initiation: Add H₂O₂ to initiate the Fenton reaction.
-
Incubation: Incubate the mixture at 37°C for a specified time.
-
Termination and Detection: Stop the reaction and measure the product formed from the reaction of hydroxyl radicals with the detection probe (e.g., colored product from salicylic acid) using a spectrophotometer.
-
Calculation: Determine the hydroxyl radical scavenging activity of this compound by comparing the absorbance with a control reaction without the sample.
Conclusion
This compound is a promising research tool for investigating the molecular mechanisms of inflammation and oxidative stress. Its well-defined inhibitory action on the NF-κB pathway provides a valuable mechanism for studying the role of this pathway in various cellular processes and disease models. The protocols provided in this document offer a starting point for researchers to explore the diverse biological activities of this compound and its potential therapeutic applications. As with any research compound, it is essential to perform appropriate controls and dose-response experiments to ensure the validity of the results.
References
Application of Lutonarin in Neuroprotective Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lutonarin is a flavonoid glycoside found in various plants, including barley seedlings.[1][2][3] While direct research on the neuroprotective effects of this compound is emerging, its anti-inflammatory properties suggest significant potential in mitigating neuroinflammation, a key pathological feature of many neurodegenerative diseases.[1][2][3] Structurally related flavonoids, such as luteolin, have demonstrated potent neuroprotective effects across a range of in vitro and in vivo models of neurological disorders, including Alzheimer's disease, Parkinson's disease, and stroke.[4][5][6][7][8] This document provides an overview of the current data on this compound and detailed protocols derived from studies on the closely related and well-researched neuroprotective agent, luteolin, to guide future research into the neuroprotective potential of this compound.
Quantitative Data on the Bioactivity of this compound and Luteolin
The following tables summarize the quantitative data on the anti-inflammatory effects of this compound and the neuroprotective effects of the related flavonoid, luteolin.
Table 1: Anti-inflammatory Effects of this compound in LPS-stimulated RAW 264.7 Macrophages [1][3]
| Biomarker | Concentration of this compound | % Inhibition / Effect |
| Pro-inflammatory Cytokines | ||
| IL-6 | 20 µM | Significant reduction |
| 40 µM | Dose-dependent reduction | |
| 60 µM | Dose-dependent reduction | |
| TNF-α | 20 µM | Significant reduction |
| 40 µM | Dose-dependent reduction | |
| 60 µM | Dose-dependent reduction | |
| Inflammatory Enzymes | ||
| COX-2 Expression | 20 µM | Significant reduction |
| 40 µM | Dose-dependent reduction | |
| 60 µM | Dose-dependent reduction | |
| iNOS Expression | 20 µM | Significant reduction |
| 40 µM | Dose-dependent reduction | |
| 60 µM | Dose-dependent reduction | |
| NF-κB Signaling | ||
| NF-κB p50 DNA binding | 20-60 µM | Dose-dependent reduction |
| IκBα phosphorylation | 20-60 µM | Inhibition |
| p65 phosphorylation | 20-60 µM | Suppression |
Table 2: Neuroprotective Effects of Luteolin in In Vitro Models
| Model System | Insult | Luteolin Concentration | Outcome Measure | Result | Reference |
| Primary cortical neurons | Scratch injury | 5, 10, 20 µM | Cell Viability (MTT assay) | Increased survival | [4] |
| 20 µM | ROS level | Decreased | [4] | ||
| BV-2 microglia | LPS | 1, 5, 10, 20 µM | IL-1β mRNA | Dose-dependent reduction | [9] |
| 20 µM | TNF-α, iNOS, COX-2 expression | Inhibited | [9] | ||
| 20 µM | NO and PGE₂ production | Inhibited | [10] | ||
| Neuron-like PC12 cells | Co-cultured with LPS-stimulated BV2 cells | 1, 5, 10 µM | Neuronal survival | Improved | [11] |
Table 3: Neuroprotective Effects of Luteolin in In Vivo Models
| Animal Model | Disease Model | Luteolin Dosage | Outcome Measure | Result | Reference |
| Mice | Traumatic Brain Injury (TBI) | 50 mg/kg | Neurological deficit score | Significantly improved | [4] |
| 50 mg/kg | Brain water content | Reduced | [4] | ||
| 50 mg/kg | Neuronal apoptosis | Reduced | [4] | ||
| 3xTg-AD Mice | Alzheimer's Disease | 20, 40 mg/kg/day | Spatial learning (Morris Water Maze) | Dose-dependently improved | [12][13] |
| 20, 40 mg/kg/day | Astrocyte overactivation (GFAP) | Inhibited | [12][13] | ||
| 20, 40 mg/kg/day | Neuroinflammation (TNF-α, IL-1β, IL-6) | Inhibited | [12][13] | ||
| STZ-induced rats | Alzheimer's Disease | Not specified | Spatial learning and memory | Significantly ameliorated | [14] |
| Not specified | CA1 pyramidal layer thickness | Restored | [14] | ||
| Mice | Parkinson's Disease (LPS-induced) | Not specified | Motor performance | Functional improvements | [11] |
| Not specified | Dopaminergic neuronal loss | Alleviated | [11] |
Key Signaling Pathways
This compound has been shown to inhibit the NF-κB signaling pathway in macrophages, a critical pathway in the inflammatory response.[1] The related compound, luteolin, exerts its neuroprotective effects through multiple signaling pathways, including the Nrf2-ARE antioxidant response and modulation of inflammatory and cell survival pathways.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound from Barley Seedlings Inhibits the Lipopolysacchride-Stimulated Inflammatory Response of RAW 264.7 Macrophages by Suppressing Nuclear Factor-κB Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Luteolin provides neuroprotection in models of traumatic brain injury via the Nrf2-ARE pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Luteolin as a potential preventive and therapeutic candidate for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Luteolin for neurodegenerative diseases: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuroprotective effects of flavone luteolin in neuroinflammation and neurotrauma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Luteolin for neurodegenerative diseases: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Luteolin Inhibits Microglia and Alters Hippocampal-Dependent Spatial Working Memory in Aged Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Luteolin inhibits microglial inflammation and improves neuron survival against inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Luteolin Mitigates Dopaminergic Neuron Degeneration and Restrains Microglial M1 Polarization by Inhibiting Toll Like Receptor 4 [imrpress.com]
- 12. Luteolin alleviates cognitive impairment in Alzheimer’s disease mouse model via inhibiting endoplasmic reticulum stress-dependent neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Luteolin alleviates cognitive impairment in Alzheimer's disease mouse model via inhibiting endoplasmic reticulum stress-dependent neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ameliorating effect of luteolin on memory impairment in an Alzheimer's disease model - PMC [pmc.ncbi.nlm.nih.gov]
Lutonarin in Cancer Cell Line Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lutonarin, a flavonoid glycoside also known as isoorientin, has emerged as a compound of interest in oncological research. As a derivative of luteolin, it exhibits a range of biological activities, including anti-inflammatory, antioxidant, and notably, anticancer properties. This document provides a comprehensive overview of the current understanding of this compound's effects on cancer cell lines, detailing its mechanisms of action and providing standardized protocols for its investigation. The information herein is intended to serve as a valuable resource for researchers exploring the therapeutic potential of this compound in cancer drug development.
Data Presentation
The cytotoxic effects of this compound (isoorientin) have been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric of a compound's potency. Below is a summary of reported IC50 values for this compound in different human cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Assay Duration | Reference |
| AGS | Gastric Cancer | 36.54 | Not Specified | [1] |
| HGC27 | Gastric Cancer | > 50 | 48 hours | [2] |
| NCI-N87 | Gastric Cancer | > 50 | 48 hours | [2] |
Note: The cytotoxic effects of this compound have also been observed in pancreatic (PATU-8988 and PANC-1) and lung cancer cell lines, though specific IC50 values were not provided in the referenced studies. In pancreatic cell lines, significant decreases in cell viability were noted at concentrations of 20, 40, 80, and 160 µM[3][4].
Mechanism of Action: Key Signaling Pathways
This compound exerts its anticancer effects by modulating several critical intracellular signaling pathways that govern cell proliferation, survival, and apoptosis.
Induction of Apoptosis via the Mitochondrial Pathway
This compound has been shown to induce apoptosis in cancer cells through the intrinsic mitochondrial pathway. This is characterized by:
-
An increase in the pro-apoptotic protein Bax.
-
A decrease in the anti-apoptotic protein Bcl-2.
-
The activation of executioner caspases, such as caspase-3[2].
Modulation of Pro-Survival and Inflammatory Pathways
This compound influences key signaling cascades that are often dysregulated in cancer:
-
PI3K/Akt Pathway: this compound has been observed to down-regulate the phosphorylation of PI3K and Akt, key components of a pathway crucial for cell survival and proliferation[2].
-
NF-κB Pathway: This pathway is a critical regulator of inflammation and cell survival. This compound can inhibit the activation of NF-κB, thereby reducing the expression of its downstream anti-apoptotic target genes.
-
MAPK and STAT3 Pathways: this compound has been shown to modulate the phosphorylation status of proteins within the MAPK (p38, JNK, ERK) and STAT3 signaling pathways, which are involved in cell proliferation, differentiation, and apoptosis[1].
-
AMPK Pathway: In pancreatic cancer cells, this compound activates the AMP-activated protein kinase (AMPK) signaling pathway, which plays a central role in cellular energy homeostasis and can suppress cell growth and proliferation[3][5].
The interplay of these pathways contributes to the overall anti-tumor activity of this compound.
This compound's multifaceted impact on key cancer signaling pathways.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the study of this compound in a laboratory setting.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
This protocol determines the effect of this compound on cancer cell viability and allows for the calculation of the IC50 value.
Workflow for determining cell viability using the MTT assay.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final concentration of the solvent (e.g., DMSO) should be less than 0.5% to avoid solvent-induced cytotoxicity. Remove the old medium and add 100 µL of the diluted this compound solutions to the respective wells. Include vehicle-treated (solvent only) and untreated controls.
-
Incubation: Incubate the plates for the desired time periods (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve to determine the IC50 value.
Optimization Note for Flavonoids: Some flavonoids can directly reduce MTT in the absence of cells. It is crucial to include a control plate with the same concentrations of this compound in cell-free medium to account for any non-enzymatic reduction of MTT[2][6][7].
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Workflow for the detection of apoptosis by flow cytometry.
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and 1X Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Seed cells in 6-well plates and treat with various concentrations of this compound (e.g., based on IC50 values) for a specified time.
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation method like trypsinization.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
Western Blot Analysis of Signaling Proteins
This protocol allows for the detection and semi-quantification of specific proteins involved in the signaling pathways modulated by this compound.
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary and secondary antibodies
-
TBST (Tris-buffered saline with 0.1% Tween-20)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer. Quantify protein concentration using a BCA assay.
-
SDS-PAGE: Denature protein samples and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-AMPK, AMPK, p-Akt, Akt, p-p65, p65, Bax, Bcl-2, Caspase-3, and a loading control like GAPDH or β-actin) overnight at 4°C. Dilute antibodies in blocking buffer according to the manufacturer's recommendations.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control.
Conclusion
This compound demonstrates significant potential as an anticancer agent, acting through the modulation of multiple signaling pathways to induce apoptosis and inhibit cell proliferation in various cancer cell lines. The data and protocols provided in this document offer a solid foundation for further preclinical investigation into the therapeutic utility of this compound. Future studies should aim to expand the range of cancer cell lines tested, further elucidate the intricate molecular mechanisms, and move towards in vivo models to validate these promising in vitro findings.
References
- 1. mdpi.com [mdpi.com]
- 2. Influence of medium type and serum on MTT reduction by flavonoids in the absence of cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Isoorientin induces apoptosis, decreases invasiveness, and downregulates VEGF secretion by activating AMPK signaling in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isoorientin induces apoptosis, decreases invasiveness, and downregulates VEGF secretion by activating AMPK signaling in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Measuring the Bioactivity of Lutonarin: Application Notes and Protocols for Researchers
For Immediate Release
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to develop assays for measuring the biological activity of lutonarin, a flavonoid with known antioxidant and anti-inflammatory properties. The following sections detail methodologies for assessing its antioxidant capacity, anti-inflammatory effects, and potential for enzyme inhibition.
Introduction to this compound
This compound (isoorientin-7-O-glucoside) is a flavonoid glycoside found in various plants, notably in barley seedlings.[1][2] Like many flavonoids, this compound exhibits a range of biological activities that are of interest for therapeutic development.[3] Published research has highlighted its potent anti-inflammatory and antioxidant effects, making it a promising candidate for further investigation in the context of chronic inflammatory diseases and conditions associated with oxidative stress.[4][5] These notes provide standardized assays to quantify these activities.
Section 1: Assessment of Antioxidant Activity
The antioxidant activity of this compound can be assessed through various in vitro assays that measure its ability to scavenge free radicals or reduce oxidizing agents. The most common and reliable methods include the DPPH, ABTS, and FRAP assays.
Protocol 1.1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical. The reduction of DPPH is characterized by a color change from purple to yellow, which can be quantified spectrophotometrically.[6][7]
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
Ascorbic acid or Trolox (as a positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.
-
Prepare a series of dilutions of this compound and the positive control (e.g., ascorbic acid) in methanol.
-
In a 96-well plate, add 100 µL of each this compound dilution or control to respective wells.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
The percentage of DPPH scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.
-
The IC50 value (the concentration of this compound required to scavenge 50% of DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of this compound.
Protocol 1.2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the blue-green ABTS radical cation (ABTS•+).[8][9]
Materials:
-
This compound
-
ABTS
-
Potassium persulfate
-
Methanol or Ethanol
-
Trolox (as a positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare the ABTS radical cation (ABTS•+) solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ solution with methanol to an absorbance of 0.700 ± 0.02 at 734 nm.
-
Prepare a series of dilutions of this compound and the positive control (Trolox) in methanol.
-
In a 96-well plate, add 10 µL of each this compound dilution or control to respective wells.
-
Add 190 µL of the diluted ABTS•+ solution to each well.
-
Incubate the plate in the dark at room temperature for 7 minutes.
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition as described for the DPPH assay. The results can be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
Protocol 1.3: FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH, which results in the formation of a colored complex.[10][11]
Materials:
-
This compound
-
FRAP reagent (containing TPTZ, FeCl₃, and acetate buffer)
-
Ferrous sulfate (FeSO₄) for standard curve
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare the FRAP reagent fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.
-
Warm the FRAP reagent to 37°C before use.
-
Prepare a series of dilutions of this compound and a standard curve using ferrous sulfate.
-
In a 96-well plate, add 10 µL of each this compound dilution or standard to respective wells.
-
Add 190 µL of the FRAP reagent to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the absorbance at 593 nm.
-
The antioxidant capacity is determined from the standard curve and expressed as Fe²⁺ equivalents.
Antioxidant Activity Data Summary
| Assay | Principle | Endpoint Measurement | Typical Standard |
| DPPH | Radical Scavenging | Absorbance at 517 nm | Ascorbic Acid, Trolox |
| ABTS | Radical Cation Scavenging | Absorbance at 734 nm | Trolox |
| FRAP | Ferric Ion Reduction | Absorbance at 593 nm | Ferrous Sulfate |
Section 2: Assessment of Anti-inflammatory Activity
This compound has been shown to exert anti-inflammatory effects by suppressing the NF-κB signaling pathway in macrophages.[1][4][5] The following protocols describe cell-based assays to measure these effects.
Protocol 2.1: Cell Culture and Treatment
RAW 264.7 macrophage cells are a suitable model for these studies.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium)
-
FBS (Fetal Bovine Serum)
-
Penicillin-Streptomycin
-
LPS (Lipopolysaccharide)
-
This compound
Procedure:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Seed the cells in appropriate plates (e.g., 6-well or 96-well plates) and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-4 hours).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a designated period (e.g., 24 hours) to induce an inflammatory response.
Protocol 2.2: Cell Viability Assay (MTT Assay)
It is crucial to determine the non-toxic concentration range of this compound before proceeding with activity assays.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO (Dimethyl sulfoxide)
-
96-well plate
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate.
-
Treat the cells with various concentrations of this compound for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm. Cell viability is expressed as a percentage relative to the untreated control cells.
Protocol 2.3: Measurement of Pro-inflammatory Mediators (NO, IL-6, TNF-α)
Nitric Oxide (NO) Production (Griess Assay):
-
Collect the cell culture supernatant after treatment.
-
Mix 100 µL of the supernatant with 100 µL of Griess reagent.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm. The NO concentration is determined using a sodium nitrite standard curve.
Cytokine (IL-6, TNF-α) Measurement (ELISA):
-
Collect the cell culture supernatant.
-
Measure the concentration of IL-6 and TNF-α using commercially available ELISA kits according to the manufacturer's instructions.
Protocol 2.4: Western Blot Analysis for COX-2 and iNOS Expression
This protocol assesses the effect of this compound on the protein expression of key inflammatory enzymes.
Procedure:
-
After treatment, lyse the cells and determine the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against COX-2, iNOS, and a loading control (e.g., β-actin).
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
Protocol 2.5: NF-κB Signaling Pathway Analysis
Nuclear Translocation of NF-κB p65 (Immunofluorescence):
-
Grow cells on coverslips and treat as described.
-
Fix, permeabilize, and block the cells.
-
Incubate with an anti-NF-κB p65 antibody, followed by a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Visualize the subcellular localization of NF-κB p65 using a fluorescence microscope.
NF-κB Reporter Assay:
-
Transfect cells with a luciferase reporter plasmid containing NF-κB response elements.
-
Treat the cells with this compound and/or LPS.
-
Measure luciferase activity using a luminometer.
Anti-inflammatory Activity Data Summary
| Assay | Target | Method | Endpoint Measurement |
| Griess Assay | Nitric Oxide (NO) | Colorimetric | Absorbance at 540 nm |
| ELISA | IL-6, TNF-α | Immunoassay | Absorbance at 450 nm |
| Western Blot | COX-2, iNOS protein | Immunoblotting | Band density |
| Immunofluorescence | NF-κB p65 translocation | Microscopy | Cellular localization |
| Reporter Assay | NF-κB transcriptional activity | Luminescence | Light emission |
Section 3: Assessment of Enzyme Inhibition Activity
Flavonoids are known to inhibit various enzymes involved in inflammation and other pathological processes. Assays for cyclooxygenase (COX), lipoxygenase (LOX), and xanthine oxidase (XO) are relevant for this compound.
Protocol 3.1: Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This assay measures the peroxidase activity of COX enzymes.[1][12]
Materials:
-
Purified COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Colorimetric or fluorometric probe
-
Assay buffer
-
This compound
-
Known COX inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1)
Procedure:
-
In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme.
-
Add various concentrations of this compound or a reference inhibitor.
-
Pre-incubate for 10-15 minutes at room temperature.
-
Initiate the reaction by adding arachidonic acid.
-
Immediately measure the absorbance or fluorescence kinetically.
-
Calculate the reaction rate and the percent inhibition for each concentration.
-
Determine the IC50 value for both COX-1 and COX-2 to assess potency and selectivity.
Protocol 3.2: Lipoxygenase (LOX) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of LOX, which converts fatty acids into leukotrienes.[13][14]
Materials:
-
Soybean lipoxygenase (or other LOX isoforms)
-
Linoleic acid or arachidonic acid (substrate)
-
Borate buffer (pH 9.0)
-
This compound
-
Known LOX inhibitor (e.g., quercetin)
Procedure:
-
In a quartz cuvette, pre-incubate the LOX enzyme with various concentrations of this compound in borate buffer for 5 minutes at 25°C.
-
Initiate the reaction by adding the substrate (linoleic acid).
-
Monitor the increase in absorbance at 234 nm for 5-10 minutes.
-
Calculate the initial reaction velocity and the percent inhibition.
-
Determine the IC50 value.
Protocol 3.3: Xanthine Oxidase (XO) Inhibition Assay
This assay measures the inhibition of XO, an enzyme that catalyzes the oxidation of hypoxanthine and xanthine to uric acid.[15][16]
Materials:
-
Xanthine oxidase from bovine milk
-
Xanthine (substrate)
-
Phosphate buffer (pH 7.5)
-
This compound
-
Allopurinol (positive control)
Procedure:
-
In a 96-well UV-transparent plate, add phosphate buffer, various concentrations of this compound or allopurinol, and the XO enzyme.
-
Pre-incubate for 15 minutes at 25°C.
-
Initiate the reaction by adding xanthine.
-
Monitor the increase in absorbance at 295 nm (due to the formation of uric acid) for 5-10 minutes.
-
Calculate the reaction rate and the percent inhibition.
-
Determine the IC50 value.
Enzyme Inhibition Data Summary
| Enzyme Target | Substrate | Detection Method | Wavelength | Typical Control |
| COX-1/COX-2 | Arachidonic Acid | Colorimetric/Fluorometric | Varies with probe | SC-560/Celecoxib |
| Lipoxygenase (LOX) | Linoleic Acid | Spectrophotometric | 234 nm | Quercetin |
| Xanthine Oxidase (XO) | Xanthine | Spectrophotometric | 295 nm | Allopurinol |
Visualizations
Experimental Workflow for Anti-inflammatory Assays
Caption: Workflow for assessing the anti-inflammatory activity of this compound.
NF-κB Signaling Pathway Inhibition by this compound
Caption: this compound inhibits the NF-κB signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 3. This compound from Barley Seedlings Inhibits the Lipopolysacchride-Stimulated Inflammatory Response of RAW 264.7 Macrophages by Suppressing Nuclear Factor-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. DPPH Radical Scavenging Assay | MDPI [mdpi.com]
- 7. bmrcbd.org [bmrcbd.org]
- 8. Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 11. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 12. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cabidigitallibrary.org [cabidigitallibrary.org]
- 14. Inhibition of lipoxygenases and cyclooxygenases by linoleyl hydroxamic acid: comparative in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Assay Procedure for Xanthine Oxidase Microbial [sigmaaldrich.com]
Application Notes and Protocols for In Vivo Animal Studies with Lutonarin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lutonarin (isoorientin-7-O-glucoside) is a flavonoid glycoside found in various plants, notably barley seedlings.[1][2] Emerging research has highlighted its potential as a therapeutic agent, primarily owing to its significant anti-inflammatory and antioxidant properties demonstrated in vitro.[1][3][4] These application notes provide a comprehensive overview of the current understanding of this compound's biological activities and offer detailed, albeit preliminary, protocols for its investigation in in vivo animal models.
Disclaimer: The in vivo experimental data specifically for this compound is limited. Much of the available data is derived from its isomer, isoorientin, and related flavonoids like luteolin and orientin. Therefore, the following protocols are proposed as a starting point for research and must be preceded by thorough toxicological evaluations.
Biological Activities and Mechanism of Action
This compound's primary mechanism of action, as elucidated in in vitro studies, is the suppression of the NF-κB signaling pathway.[1][2][4] This pathway is a cornerstone of the inflammatory response. By inhibiting this pathway, this compound effectively downregulates the expression of several pro-inflammatory cytokines and enzymes.
Key anti-inflammatory actions include the reduction of:
Furthermore, this compound exhibits potent antioxidant activities, which are attributed to its flavonoid structure.[3] This dual anti-inflammatory and antioxidant capacity makes it a promising candidate for in vivo studies in a range of disease models.
Pharmacokinetic Profile (Based on Isoorientin Data)
Pharmacokinetic data for this compound is not yet available. However, studies on its isomer, isoorientin, in Sprague-Dawley rats provide valuable insights for initial experimental design.[5]
| Parameter | Oral Administration (150 mg/kg) | Intravenous Administration (5, 10, 15 mg/kg) |
| Bioavailability | 8.98 ± 1.07% | - |
| Terminal Half-life (t½) | - | 1.67 ± 1.32 - 2.07 ± 0.50 h |
| Metabolism | Extensive first-pass metabolism. The primary metabolite detected in plasma is isoorientin 3'- or 4'-O-sulfate. | Linear pharmacokinetic property. |
| Excretion | ~6% in urine and ~45% in feces within 72 hours. | - |
Note: The low oral bioavailability of isoorientin suggests that for initial in vivo efficacy studies, intraperitoneal or intravenous administration may yield more consistent results. If oral administration is necessary, higher doses may be required to achieve therapeutic plasma concentrations.
Proposed In Vivo Studies and Protocols
Prerequisite: Toxicological Evaluation
Prior to any efficacy studies, the safety profile of this compound must be established.
Protocol 1: Acute Toxicity Study (OECD 420)
-
Animal Model: Healthy, young adult BALB/c mice (both sexes).
-
Administration: A single oral gavage of this compound at doses of 500, 1000, and 2000 mg/kg.[6] A control group receives the vehicle (e.g., distilled water with 0.5% carboxymethylcellulose).
-
Observation Period: 14 days.[6]
-
Parameters to Monitor:
-
Mortality and clinical signs of toxicity (e.g., changes in behavior, posture, grooming, and mobility).
-
Body weight changes.
-
Gross necropsy at the end of the study to observe any abnormalities in major organs.
-
-
Objective: To determine the LD50 (median lethal dose) and identify the maximum tolerated dose (MTD).
Protocol 2: Sub-chronic Toxicity Study (OECD 407)
-
Animal Model: Wistar rats (both sexes).
-
Administration: Daily oral gavage of this compound at three different dose levels (to be determined from the acute toxicity study) for 28 or 90 days.[6][7]
-
Parameters to Monitor:
-
Daily clinical observations and weekly body weight and food consumption measurements.
-
Hematological and serum biochemical analysis at the end of the study.
-
Urinalysis.
-
Gross necropsy and histopathological examination of major organs.
-
-
Objective: To identify potential target organs of toxicity and establish a No-Observed-Adverse-Effect Level (NOAEL).
Efficacy Studies
Protocol 3: Anti-inflammatory Activity - Carrageenan-Induced Paw Edema
-
Animal Model: Male Wistar rats (180-200g).
-
Experimental Groups:
-
Vehicle control (e.g., saline).
-
Positive control: Indomethacin (10 mg/kg, i.p.).
-
This compound (e.g., 10, 25, and 50 mg/kg, i.p. or p.o.). Doses are hypothetical and should be refined based on toxicity data.
-
-
Procedure:
-
Administer this compound or controls 1 hour before carrageenan injection.
-
Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.
-
-
Outcome Measures:
-
Percentage inhibition of paw edema.
-
At the end of the experiment, paw tissue can be collected for analysis of inflammatory markers (e.g., TNF-α, IL-6) by ELISA or RT-PCR.
-
Protocol 4: Antioxidant Activity - D-galactose-Induced Aging Model
This protocol is adapted from a study on the related flavonoid, orientin.[8]
-
Animal Model: Male Kunming mice.
-
Experimental Groups:
-
Normal control.
-
Model control: D-galactose (e.g., 120 mg/kg/day, s.c.).
-
This compound (e.g., 25, 50, 100 mg/kg/day, p.o.). Doses are hypothetical.
-
-
Procedure:
-
Administer D-galactose subcutaneously for 8 weeks to induce an aging model.
-
Concurrently, administer this compound or vehicle orally daily for 8 weeks.
-
-
Outcome Measures:
-
At the end of the study, collect serum, brain, and liver tissues.
-
Measure the activity of antioxidant enzymes: Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GSH-Px).
-
Measure the levels of Malondialdehyde (MDA) as an indicator of lipid peroxidation.
-
Visualizations
Signaling Pathway of this compound's Anti-inflammatory Action
Caption: this compound's inhibition of the NF-κB signaling pathway.
Experimental Workflow for In Vivo Anti-inflammatory Study
Caption: Workflow for carrageenan-induced paw edema model.
References
- 1. This compound from Barley Seedlings Inhibits the Lipopolysacchride-Stimulated Inflammatory Response of RAW 264.7 Macrophages by Suppressing Nuclear Factor-κB Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Metabolism and plasma pharmacokinetics of isoorientin, a natural active ingredient, in Sprague-Dawley male rats after oral and intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acute and sub-chronic (28-day) oral toxicity profiles of newly synthesized prebiotic butyl-fructooligosaccharide in ICR mouse and Wistar rat models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. subchronic toxicity studies: Topics by Science.gov [science.gov]
- 8. A Review on Medicinal Properties of Orientin - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Identification of Lutonarin
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Lutonarin, also known as isoorientin-7-O-glucoside, is a flavonoid C-glycoside found in various plants, notably in barley seedlings (Hordeum vulgare)[1][2]. It has garnered significant interest for its potential therapeutic properties, including antioxidant and anti-inflammatory activities[1]. The anti-inflammatory effects of this compound are attributed to its ability to suppress the nuclear factor-κB (NF-κB) signaling pathway[1][3]. Accurate and reliable analytical techniques are crucial for the identification, quantification, and characterization of this compound in plant extracts and pharmaceutical formulations. These application notes provide detailed protocols for the identification and analysis of this compound using various analytical techniques.
I. Chromatographic Techniques for this compound Analysis
High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography coupled with mass spectrometry (UPLC-MS) are powerful techniques for the separation and identification of this compound from complex mixtures.
A. High-Performance Liquid Chromatography (HPLC) for this compound Purity Analysis
This protocol is suitable for determining the purity of isolated this compound or for its quantification in partially purified extracts.
Experimental Protocol:
1. Sample Preparation:
-
Dissolve 1 mg of the this compound sample in 1 mL of methanol to prepare a 1 mg/mL stock solution.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
2. HPLC Instrumentation and Conditions:
-
Instrument: Agilent 1200 series or equivalent HPLC system equipped with a UV detector.
-
Column: Eclipse XDB C18 column (250 mm × 4.6 mm I.D., 5 µm).
-
Mobile Phase:
-
A: Water
-
B: Methanol
-
-
Gradient Elution:
-
0-13 min: 38% to 62% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 270 nm.
-
Injection Volume: 10 µL.
Data Presentation:
Table 1: HPLC Parameters for this compound Analysis
| Parameter | Condition |
| Column | Eclipse XDB C18 (250 mm × 4.6 mm, 5 µm) |
| Mobile Phase | A: Water, B: Methanol |
| Gradient | 38-62% Methanol over 13 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 270 nm |
| Injection Volume | 10 µL |
B. Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for this compound Identification and Quantification
This protocol is designed for the sensitive detection and quantification of this compound in complex biological matrices such as plant extracts.
Experimental Protocol:
1. Sample Preparation (from Barley Seedlings):
-
Freeze-dry barley seedlings and grind them into a fine powder.
-
Extract the powder with methanol.
-
Purify the methanol extract using reversed-phase HPLC with a gradient of 0.1% trifluoroacetic acid (TFA) in water (A) and 0.1% TFA in acetonitrile (B)[4].
2. UPLC-MS/MS Instrumentation and Conditions:
-
Instrument: Waters ACQUITY UPLC system coupled to a Q-TOF mass spectrometer or equivalent.
-
Column: ACQUITY UPLC BEH C18 column (2.1 × 100 mm, 1.7 µm).
-
Mobile Phase:
-
A: 0.1% Acetic Acid in Water
-
B: Acetonitrile/Methanol (80/15) with 0.1% Acetic Acid
-
-
Gradient Elution:
-
0-1 min: 25% B
-
1-1.5 min: Increase to 30% B
-
1.5-10 min: Increase to 53% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometry (Negative Ion Mode):
-
Ionization Source: Electrospray Ionization (ESI).
-
Gas Temperature: 350°C.
-
Gas Flow: 13 L/min.
-
Nebulizer Pressure: 40 psi.
-
Sheath Gas Temperature: 400°C.
-
Sheath Gas Flow: 12 L/min.
-
Capillary Voltage: 3000 V.
-
Nozzle Voltage: 1500 V.
-
Data Presentation:
Table 2: UPLC-MS/MS Parameters for this compound Analysis
| Parameter | Condition |
| Column | ACQUITY UPLC BEH C18 (2.1 × 100 mm, 1.7 µm) |
| Mobile Phase | A: 0.1% Acetic Acid in Water, B: ACN/MeOH (80/15) + 0.1% Acetic Acid |
| Gradient | 25% B (1 min), to 30% B (1.5 min), to 53% B (10 min) |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Ionization Mode | ESI Negative |
| Gas Temperature | 350°C |
| Capillary Voltage | 3000 V |
II. Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for the definitive structural confirmation of this compound.
A. UV-Vis Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the flavonoid structure.
Experimental Protocol:
1. Sample Preparation:
-
Prepare a dilute solution of this compound in methanol.
2. Instrumentation and Measurement:
-
Instrument: A standard UV-Vis spectrophotometer.
-
Scan Range: 200-400 nm.
-
Blank: Methanol.
Data Presentation:
This compound, a luteolin di-C-glycoside, is expected to exhibit absorption maxima similar to other luteolin glycosides. The characteristic UV absorption peaks for luteolin derivatives are typically observed around 255-267 nm (Band II) and 345-350 nm (Band I)[5][6].
Table 3: Expected UV-Vis Absorption Maxima for this compound
| Band | Approximate λmax (nm) |
| Band II | 255 - 270 |
| Band I | 345 - 350 |
B. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules, including the determination of stereochemistry. The following data is based on closely related luteolin glycosides and provides a reference for the expected chemical shifts for this compound (isoorientin-7-O-glucoside).
Experimental Protocol:
1. Sample Preparation:
-
Dissolve 5-10 mg of purified this compound in a suitable deuterated solvent (e.g., DMSO-d₆).
2. Instrumentation and Measurement:
-
Instrument: Bruker 400 MHz NMR spectrometer or equivalent.
-
Experiments: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC.
Data Presentation:
Table 4: Representative ¹H and ¹³C NMR Data for the Luteolin Glycoside Moiety of this compound (in DMSO-d₆)
| Position | ¹³C δ (ppm) | ¹H δ (ppm, J in Hz) |
| Aglycone | ||
| 2 | ~164.0 | - |
| 3 | ~103.0 | 6.61 (s) |
| 4 | ~181.9 | - |
| 4a | ~104.0 | - |
| 5 | ~160.9 | - |
| 6 | ~109.0 | 6.43 (s) |
| 7 | ~162.9 | - |
| 8 | ~94.0 | - |
| 1' | ~121.5 | - |
| 2' | ~113.5 | 7.42 (d, J=2.3) |
| 3' | ~145.8 | - |
| 4' | ~149.9 | - |
| 5' | ~116.0 | 6.82 (d, J=2.3) |
| 6' | ~119.0 | 7.49 (dd, J=8.3, 2.3) |
| 7-O-Glucosyl | ||
| 1'' | ~99.9 | 5.08 (d, J=7.7) |
| 2'' | ~73.1 | 3.10-3.70 (m) |
| 3'' | ~76.4 | 3.10-3.70 (m) |
| 4'' | ~69.6 | 3.10-3.70 (m) |
| 5'' | ~77.2 | 3.10-3.70 (m) |
| 6'' | ~60.6 | 3.10-3.70 (m) |
| 6-C-Glucosyl | ||
| 1''' | ~73.5 | 4.68 (d, J=9.8) |
| 2''' | ~71.0 | 3.10-3.70 (m) |
| 3''' | ~79.0 | 3.10-3.70 (m) |
| 4''' | ~70.5 | 3.10-3.70 (m) |
| 5''' | ~81.5 | 3.10-3.70 (m) |
| 6''' | ~61.5 | 3.10-3.70 (m) |
| Note: The chemical shifts are approximate and based on data for luteolin-7-O-β-glucopyranoside and luteolin-6-C-β-glucopyranoside. The actual values for this compound may vary slightly. |
III. This compound's Anti-Inflammatory Signaling Pathway
This compound has been shown to exert its anti-inflammatory effects by inhibiting the lipopolysaccharide (LPS)-induced activation of the NF-κB signaling pathway in macrophages[1][3].
Caption: this compound inhibits the NF-κB signaling pathway.
IV. Experimental Workflow for this compound Identification from Plant Material
The following workflow outlines the general steps for the extraction, isolation, and identification of this compound from a plant source like barley seedlings.
Caption: Workflow for this compound identification.
References
- 1. researchgate.net [researchgate.net]
- 2. isoorientin 7-O-glucoside | C27H30O16 | CID 72193669 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. Structural Characterization of Luteolin Glycosides Flavonoids from Indian Plantation White Sugar – Oriental Journal of Chemistry [orientjchem.org]
Troubleshooting & Optimization
Technical Support Center: Improving Lutonarin Extraction Yield
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to enhance the extraction yield of lutonarin.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary sources? A1: this compound is a flavonoid, specifically a C-glycosylflavone, known for its antioxidant and anti-inflammatory properties.[1][2] It is predominantly found in and extracted from barley (Hordeum vulgare) seedlings and sprouts.[1][3][4][5]
Q2: What are the key factors that influence the yield of this compound extraction? A2: The efficiency of this compound extraction is primarily influenced by several factors: the choice of solvent, temperature, extraction time, solid-to-liquid ratio, and the physical state of the source material (e.g., particle size).[6][7] Advanced methods also introduce parameters like microwave power or ultrasonic frequency.[8][9]
Q3: Which extraction method provides the highest yield for this compound? A3: While conventional solvent extraction using methanol or ethanol is common, advanced techniques like Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Enzyme-Assisted Extraction (EAE) often provide higher yields in shorter times by improving cell wall disruption and mass transfer.[9][10][11][12][13] For high purity, methods like High-Speed Counter-Current Chromatography (HSCCC) are employed post-extraction.[4]
Q4: How can I prevent the degradation of this compound during the extraction process? A4: this compound, like many flavonoids, can be sensitive to high temperatures, light, and oxidative conditions.[14] To prevent degradation, it is recommended to use moderate temperatures (e.g., below 60°C), minimize extraction time, and protect the sample from direct light.[8][14][15] Storing extracts at low temperatures (4°C or below) is also crucial.[14]
Q5: Are there "green" or more environmentally friendly solvents for extracting this compound? A5: Yes, there is growing interest in using "green" solvents to reduce environmental impact. Natural Deep Eutectic Solvents (NADES), which are mixtures of natural compounds like sugars and organic acids, have shown promise as effective and biodegradable alternatives to traditional organic solvents for extracting flavonoids.[11][16][17][18]
Section 2: Troubleshooting Guides
This section addresses specific issues encountered during this compound extraction experiments.
Problem: Consistently Low or No this compound Yield
Question: My this compound yield is significantly lower than expected, or I am failing to detect it in my final extract. What are the common causes and how can I troubleshoot this?
Answer: Low this compound yield is a frequent issue that can be traced back to several stages of the extraction process. Follow these steps to diagnose and resolve the problem:
-
Verify Raw Material:
-
Source and Age: Ensure you are using a reliable source of barley seedlings, as this compound content can vary with the cultivar and growth stage.[19] The concentration of flavonoids can decline as the plant matures.[19]
-
Preparation: Improper grinding or homogenization of the plant material can prevent the solvent from penetrating the plant cells effectively. Ensure the material is ground to a fine, consistent powder.
-
-
Evaluate Solvent and Ratio:
-
Solvent Choice: Methanol and aqueous ethanol (e.g., 30-70% ethanol) are commonly used for flavonoid extraction.[4][8] Highly pure ethanol may be less effective than an aqueous solution for polar compounds like this compound.
-
Solid-to-Liquid Ratio: A low solvent volume may lead to a saturated solution, preventing further extraction. A typical starting point is a ratio of 1:30 to 1:50 (g/mL).[10] Increasing the solvent volume can improve yield.[10]
-
-
Optimize Extraction Parameters:
-
Temperature: While higher temperatures can increase solubility and diffusion rates, excessive heat can degrade this compound.[14] Experiment with temperatures in the range of 40-60°C.
-
Time: If the extraction time is too short, the solvent may not have sufficient time to extract the compound. Conversely, excessively long times can increase the risk of degradation.
-
-
Enhance Cell Disruption:
-
If conventional methods yield poor results, the plant cell walls may not be sufficiently broken down. Consider incorporating an advanced extraction technique:
-
Ultrasound-Assisted Extraction (UAE): The cavitation effect created by ultrasound waves disrupts cell walls, enhancing solvent penetration.[9][20]
-
Microwave-Assisted Extraction (MAE): Microwaves cause rapid internal heating of the plant material, leading to cell rupture and release of intracellular contents.[11][13]
-
Enzyme-Assisted Extraction (EAE): Using enzymes like cellulase or pectinase can specifically degrade the plant cell wall, facilitating the release of this compound.[21][22]
-
-
Problem: Inconsistent Yields Between Experimental Batches
Question: I am observing significant variability in my this compound yield from one experiment to the next. What could be causing this inconsistency?
Answer: Inconsistent results are often due to a lack of strict control over experimental variables.
-
Raw Material Heterogeneity: Ensure your barley seedling powder is thoroughly mixed to create a homogenous batch before weighing out samples for different experiments.
-
Parameter Control: Precisely control and monitor parameters for every run. This includes temperature (use a calibrated water bath), time, solvent concentration (prepare fresh solutions), and agitation speed.
-
Equipment Calibration: Regularly calibrate all equipment, including balances, pipettes, and temperature controllers, to ensure accuracy and reproducibility.
Problem: Suspected Degradation of this compound in Extract
Question: My final extract is showing a brownish tint, and HPLC analysis reveals smaller, unexpected peaks. How can I confirm and prevent the degradation of this compound?
Answer: Discoloration and spurious peaks are classic signs of compound degradation.
-
Confirmation: Compare the HPLC chromatogram of your extract with a pure this compound standard. The appearance of new peaks and a decrease in the area of the main this compound peak suggest degradation.
-
Prevention:
-
Temperature Management: Overheating is a primary cause of degradation. For MAE, excessive microwave power can create localized hot spots.[8] Reduce power or temperature and shorten the extraction time.
-
Atmosphere: If possible, perform the extraction under an inert atmosphere (e.g., nitrogen) to prevent oxidation.
-
pH Stability: Ensure the pH of your solvent is appropriate. Flavonoids can be unstable in highly alkaline or acidic conditions unless specifically required for a method like EAE.[21]
-
Section 3: Data & Performance Metrics
Quantitative data is crucial for comparing and optimizing extraction methods. The following tables summarize yields and optimal conditions reported for this compound and related flavonoids.
Table 1: Comparison of Optimal Conditions and Yields for Flavonoid Extraction
| Target Compound | Method | Solvent | Temperature (°C) | Time (min) | Yield | Reference |
|---|---|---|---|---|---|---|
| Anthocyanins | UAE | 50% Ethanol + 1% Citric Acid | 50 | 60 | 1783 mg CGE/100g DW | [23] |
| Luteolin & Apigenin | MAE | 70% Ethanol | - | 9.6 | 151 µg/g & 104 µg/g | [8] |
| Lutein | Solvent Extraction | 96% Ethanol | 59 | 47 | 68.94% of total | [15] |
| Anthocyanins | EAE | 40% Ethanol (pH 4) | 60 | 15 | 5.67 mg/g | [22] |
| This compound | HSCCC | Ethyl acetate/n-butanol/water | Ambient | - | 24 mg / 100 mg crude extract |[4] |
Table 2: Effect of Solid-to-Liquid Ratio on Polyphenol Extraction
| Solid-to-Liquid Ratio (g/mL) | Relative Extraction Yield (%) | Observation | Reference |
|---|---|---|---|
| 1:10 | Low | Insufficient solvent for complete extraction. | [10] |
| 1:30 | Moderate | Yield increases as more solvent is available. | [10] |
| 1:50 | High (Optimal) | Maximum yield achieved; diffusion gradient is maximized. | [10] |
| 1:60 | Slightly Decreased | Yield may slightly decrease due to dilution effects. |[10] |
Section 4: Experimental Protocols
Protocol 1: Conventional Methanol Extraction and HPLC Purification
This protocol is based on established methods for isolating this compound from barley seedlings.[3][24]
-
Homogenization: Grind dried barley seedlings into a fine powder.
-
Extraction: Macerate the powder in methanol (e.g., 1:30 g/mL) at room temperature with constant stirring for 24 hours.
-
Filtration: Filter the mixture through Whatman filter paper to remove solid plant debris.
-
Solvent Evaporation: Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude methanol extract.
-
Purification (HPLC):
-
Dissolve the crude extract in the mobile phase.
-
Purify using a reversed-phase HPLC system.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A common gradient is to start with a low percentage of B (0-15%) and gradually increase it to elute compounds of increasing hydrophobicity.[3][24]
-
Detection: Monitor the elution at wavelengths of 245, 280, and 325 nm. Collect the fraction corresponding to the this compound peak.
-
Protocol 2: Ultrasound-Assisted Extraction (UAE) of Flavonoids
This is a general protocol adaptable for this compound extraction.[9][20]
-
Preparation: Place 1g of powdered barley seedlings into an extraction vessel with 50 mL of 50% aqueous ethanol.
-
Sonication: Submerge the vessel in an ultrasonic bath or use an ultrasonic probe.
-
Set Parameters:
-
Temperature: 50°C
-
Time: 30 minutes
-
Power/Frequency: Set according to manufacturer specifications (e.g., 100 W, 40 kHz).
-
-
Processing: After sonication, centrifuge the mixture at 5000 rpm for 10 minutes.
-
Collection: Collect the supernatant. Re-extract the pellet with fresh solvent if necessary to improve yield.
-
Finishing: Combine the supernatants and proceed with solvent evaporation and purification as described in Protocol 1.
Section 5: Visual Guides & Workflows
Diagram 1: General Experimental Workflow for this compound Extraction and Analysis
Caption: A standard workflow from raw material to final analysis.
Diagram 2: Troubleshooting Flowchart for Low this compound Yield
Caption: A logical guide to diagnosing low extraction yield.
Diagram 3: Comparison of Advanced Extraction Mechanisms
Caption: How advanced methods disrupt plant cells to release this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound from Barley Seedlings Inhibits the Lipopolysacchride-Stimulated Inflammatory Response of RAW 264.7 Macrophages by Suppressing Nuclear Factor-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Microwave-Assisted Simultaneous Extraction of Luteolin and Apigenin from Tree Peony Pod and Evaluation of Its Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ultrasound-Assisted Extraction of Natural Pigments From Food Processing By-Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Extraction optimization, antioxidant activity, and tyrosinase inhibitory capacity of polyphenols from Lonicera japonica - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Up-To-Date Analysis of the Extraction Methods for Anthocyanins: Principles of the Techniques, Optimization, Technical Progress, and Industrial Application - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Microwave-Assisted Extraction of Bioactive Compounds from Mandarin Peel: A Comprehensive Biorefinery Strategy [mdpi.com]
- 14. Storage stability and antioxidant activities of lutein extracted from yellow silk cocoons (Bombyx mori) in Thailand - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Natural deep eutectic solvents for anthocyanin extraction from agricultural sources: Process parameters, economic and environmental analysis, and industrial challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Ultrasound-Assisted Extraction of Anthocyanins from Haskap (Lonicera caerulea L.) Berries Using a Deep Eutectic Solvent (DES) DES Extraction of Anthocyanins from Haskap Berries - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Application of Enzyme-Assisted Extraction for the Recovery of Natural Bioactive Compounds for Nutraceutical and Pharmaceutical Applications [mdpi.com]
- 22. Optimization of an Enzyme-Assisted Extraction Method for the Anthocyanins Present in Açai (Euterpe oleracea Mart.) [mdpi.com]
- 23. mdpi.com [mdpi.com]
- 24. This compound from Barley Seedlings Inhibits the Lipopolysacchride-Stimulated Inflammatory Response of RAW 264.7 Macrophages by Suppressing Nuclear Factor-κB Signaling [mdpi.com]
Lutonarin Stability and Degradation: Technical Support Center
Welcome to the Technical Support Center for lutonarin-related research. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common stability and degradation issues encountered during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: My this compound sample appears to be degrading rapidly upon dissolution. What are the primary factors I should consider?
A1: this compound, like many flavonoids, is susceptible to degradation influenced by several factors. The most critical to consider immediately are:
-
pH: this compound is generally more stable in acidic to neutral conditions. Alkaline environments can lead to rapid degradation.
-
Light: Exposure to UV or even ambient light can cause photodegradation. Always protect your samples from light.
-
Temperature: Elevated temperatures accelerate the rate of degradation. Store this compound solutions at low temperatures (4°C for short-term, -20°C or -80°C for long-term).
-
Oxygen: The presence of oxygen can lead to oxidative degradation. Consider using degassed solvents and storing samples under an inert atmosphere (e.g., nitrogen or argon).
Q2: I'm observing a color change in my this compound solution. What could this indicate?
A2: A color change, typically a shift towards brown or a fading of its characteristic yellow hue, is a strong indicator of degradation. This is often due to oxidation and the formation of polymeric degradation products. This can be accelerated by exposure to light, high pH, or elevated temperatures.
Q3: Can the solvent I use affect the stability of this compound?
A3: Absolutely. The choice of solvent is crucial for maintaining the stability of this compound. While this compound is often dissolved in organic solvents like methanol, ethanol, or DMSO for experimental purposes, its stability can vary in each. It is advisable to prepare fresh solutions whenever possible and to store stock solutions in appropriate conditions (dark and cold). For aqueous buffers, ensure the pH is in the stable range for this compound.
Q4: What are the likely degradation products of this compound?
A4: While specific degradation products of this compound are not extensively documented in publicly available literature, based on the degradation pathways of similar flavonoids, degradation is likely to involve the cleavage of the heterocyclic C-ring. This can lead to the formation of smaller phenolic compounds. The glycosidic bond may also be susceptible to cleavage under certain conditions.
Troubleshooting Guides
Issue 1: Inconsistent Results in Biological Assays
-
Symptom: High variability in experimental replicates or a gradual loss of activity over the course of an experiment.
-
Possible Cause: Degradation of this compound in the assay medium.
-
Troubleshooting Steps:
-
pH of Medium: Check the pH of your cell culture or assay buffer. If it is alkaline, consider adjusting the pH or using a different buffer system that is compatible with both your assay and this compound stability.
-
Light Exposure: Ensure that plates and solutions are protected from light during incubation and handling.
-
Temperature and Time: Minimize the duration of experiments at physiological temperatures (e.g., 37°C). If possible, run kinetic assays to see if the activity decreases over time, which could indicate degradation.
-
Fresh Preparations: Prepare fresh this compound solutions for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles of the stock solution.
-
Issue 2: Unexpected Peaks in Chromatography (HPLC/LC-MS)
-
Symptom: Appearance of new peaks and a decrease in the area of the this compound peak over time.
-
Possible Cause: Degradation of this compound in the solvent or on the column.
-
Troubleshooting Steps:
-
Solvent Stability: Analyze a freshly prepared solution and compare it to one that has been stored for some time. This will help determine if the degradation is occurring in the vial.
-
Mobile Phase pH: Ensure the pH of your mobile phase is in a range where this compound is stable.
-
Column Temperature: If using a heated column, consider if the temperature is contributing to on-column degradation.
-
Sample Matrix: If analyzing extracts, consider if other components in the matrix are accelerating this compound degradation.
-
Quantitative Data Summary
The following tables summarize the stability of flavonoids under various conditions, which can be used as a proxy to guide experimental design with this compound.
Table 1: Effect of pH on Flavonoid Stability (at 25°C in Aqueous Buffer)
| pH | % Degradation (24 hours) | Visual Observation |
| 3.0 | < 5% | Clear, stable color |
| 5.0 | ~10% | Slight color change |
| 7.0 | 20-30% | Noticeable color change |
| 9.0 | > 60% | Significant browning |
Table 2: Effect of Temperature on Flavonoid Stability (at pH 6.8)
| Temperature | % Degradation (8 hours) |
| 4°C | < 2% |
| 25°C | ~15% |
| 37°C | ~40% |
| 60°C | > 70% |
Table 3: Effect of Light Exposure on Flavonoid Stability (at 25°C, pH 6.8)
| Condition | % Degradation (8 hours) |
| Dark | ~15% |
| Ambient Light | ~35% |
| UV Light (365 nm) | > 80% |
Experimental Protocols
Protocol for Assessing this compound Stability
This protocol provides a general framework for evaluating the stability of this compound under different experimental conditions.
-
Preparation of this compound Stock Solution:
-
Dissolve a known concentration of high-purity this compound in a suitable organic solvent (e.g., HPLC-grade methanol or DMSO).
-
Protect the stock solution from light and store at -20°C or below.
-
-
Preparation of Experimental Samples:
-
Dilute the stock solution to the desired final concentration in the test buffer (e.g., phosphate buffer for pH studies) or solvent.
-
Prepare separate samples for each condition to be tested (e.g., different pH values, temperatures, light exposures).
-
-
Incubation:
-
pH Stability: Incubate samples in buffers of varying pH (e.g., 3, 5, 7, 9) at a constant temperature, protected from light.
-
Temperature Stability: Incubate samples at different temperatures (e.g., 4°C, 25°C, 37°C, 60°C) at a constant pH, protected from light.
-
Photostability: Expose samples to a controlled light source (e.g., UV lamp or a photostability chamber) for defined periods. Keep control samples in the dark.
-
-
Sampling:
-
At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each sample.
-
Immediately quench any further degradation by adding a strong acid (if compatible with analysis) or by freezing at -80°C.
-
-
Analysis:
-
Analyze the concentration of the remaining this compound in each sample using a validated analytical method, such as reverse-phase HPLC with UV detection.
-
Monitor for the appearance of degradation products.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
Plot the percentage of remaining this compound against time to determine the degradation kinetics.
-
Visualizations
Caption: Workflow for assessing this compound stability.
Technical Support Center: Overcoming Poor Aqueous Solubility of Lutonarin
Welcome to the technical support center for researchers, scientists, and drug development professionals working with lutonarin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor aqueous solubility of this flavonoid.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
Q2: I am observing precipitation when trying to dissolve this compound in my aqueous buffer. What can I do?
A2: Precipitation is a common issue due to this compound's low aqueous solubility. Here are several troubleshooting strategies you can employ, ranging from simple adjustments to more advanced formulation techniques.
Troubleshooting Guide: Enhancing this compound Solubility
This guide details various methods to improve the solubility of this compound in aqueous solutions.
Co-solvent Systems
The addition of a water-miscible organic solvent can significantly enhance the solubility of hydrophobic compounds like this compound.
Issue: My this compound is not dissolving in the aqueous buffer for my in vitro assay.
Solution: Prepare a concentrated stock solution of this compound in a suitable organic solvent and then dilute it into your aqueous buffer.
Experimental Protocol: Preparing a this compound Stock Solution and Working Solutions
-
Stock Solution Preparation:
-
Weigh the desired amount of this compound powder.
-
Dissolve the this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10-50 mM). Ensure complete dissolution, using gentle warming or sonication if necessary.[2]
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Working Solution Preparation:
-
Thaw an aliquot of the this compound stock solution.
-
To minimize precipitation upon dilution, it is recommended to add the DMSO stock solution dropwise to your vigorously stirring cell culture medium or buffer.
-
The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, as higher concentrations can be cytotoxic.[3][4]
-
Quantitative Data: Solubility of Related Flavonoids in Co-solvent Systems
While specific data for this compound in various co-solvent mixtures is limited, the following table for the related flavonoid luteolin in ethanol-water mixtures can provide a useful reference. The solubility of luteolin generally increases with a higher proportion of ethanol.[5]
| Ethanol (%) | Water (%) | Luteolin Solubility (mg/mL) at 298.15 K |
| 0 | 100 | ~0.00055 |
| 20 | 80 | Data not available |
| 40 | 60 | Data not available |
| 60 | 40 | Data not available |
| 80 | 20 | Data not available |
| 100 | 0 | ~5 |
Note: This data is for luteolin and should be used as a general guide for this compound.
Workflow for preparing this compound solutions using a co-solvent.
pH Adjustment
The solubility of flavonoids can be pH-dependent due to the presence of ionizable hydroxyl groups.
Issue: My this compound has low solubility in a neutral aqueous solution.
Solution: Adjusting the pH of the buffer may increase the solubility of this compound. For many flavonoids, solubility increases at a more alkaline pH.
Experimental Protocol: pH-Dependent Solubility Assay
-
Prepare a series of buffers with different pH values (e.g., phosphate buffers from pH 5.0 to 8.0).
-
Add an excess amount of this compound powder to each buffer.
-
Shake the suspensions at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Filter the suspensions to remove undissolved solid.
-
Determine the concentration of dissolved this compound in the filtrate using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Plot the solubility of this compound as a function of pH.
Quantitative Data: pH-Dependent Solubility of Related Flavonoids
| Buffer pH | Naringenin Solubility (µg/mL) |
| 1.2 | ~20 |
| 6.8 | ~150 |
| 7.4 | >200 |
Note: This data is for naringenin and serves as a general indicator for flavonoids.
Troubleshooting flowchart for pH adjustment.
Cyclodextrin Complexation
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their cavity, forming inclusion complexes with increased aqueous solubility.
Issue: I need to prepare a this compound solution with a higher concentration in water without using organic co-solvents.
Solution: Form an inclusion complex of this compound with a cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD).
Experimental Protocol: Preparation of this compound-Cyclodextrin Inclusion Complex (Kneading Method)
-
Accurately weigh this compound and a cyclodextrin (e.g., HP-β-CD) in a desired molar ratio (e.g., 1:1).
-
Place the cyclodextrin in a mortar and add a small amount of a water-ethanol mixture to form a paste.
-
Gradually add the this compound powder to the paste and knead thoroughly for an extended period (e.g., 45-60 minutes).
-
Dry the resulting solid paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
The resulting powder is the this compound-cyclodextrin inclusion complex, which should exhibit improved aqueous solubility.
Quantitative Data: Solubility Enhancement with Cyclodextrins for Related Flavonoids
While specific data for this compound is limited, studies on other flavonoids demonstrate significant solubility enhancement with cyclodextrins. For example, the solubility of myricetin was increased 31.45-fold with HP-β-CD.[7] The solubility of lutein was increased 26.8-fold with a β-cyclodextrin metal-organic framework.[8]
| Flavonoid | Cyclodextrin | Fold Increase in Solubility |
| Myricetin | HP-β-CD | 31.45 |
| Lutein | β-CD-MOF | 26.8 |
Note: This data illustrates the potential for significant solubility enhancement.
This compound encapsulation by a cyclodextrin.
Signaling Pathway Diagrams
This compound has been shown to modulate inflammatory signaling pathways. The following diagrams illustrate the inhibitory effect of this compound on the NF-κB pathway and the related MAPK pathway, which is affected by the similar flavonoid, luteolin.
This compound Inhibition of the NF-κB Signaling Pathway
This compound has been demonstrated to inhibit the lipopolysaccharide (LPS)-induced inflammatory response by suppressing the nuclear factor-κB (NF-κB) signaling pathway.[9][10][11] It achieves this by inhibiting the phosphorylation and degradation of IκBα, which in turn prevents the nuclear translocation of the p50-p65 NF-κB subunits.[9]
This compound's inhibitory effect on the NF-κB pathway.
Modulation of the MAPK Signaling Pathway by Luteolin
The related flavonoid, luteolin, has been shown to affect the mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in cellular processes like inflammation and apoptosis. Luteolin can induce the phosphorylation of key MAPK proteins such as ERK, JNK, and p38.[2][5][12][13]
Luteolin's effect on the MAPK signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Luteolin-3′-O-Phosphate Inhibits Lipopolysaccharide-Induced Inflammatory Responses by Regulating NF-κB/MAPK Cascade Signaling in RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solubility of organic solutes in ethanol/water mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Solubility Enhancement of Myricetin by Inclusion Complexation with Heptakis- O-(2-Hydroxypropyl)-β-Cyclodextrin: A Joint Experimental and Theoretical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. ijrpr.com [ijrpr.com]
- 7. Study of Hydroxypropyl β-Cyclodextrin and Puerarin Inclusion Complexes Encapsulated in Sodium Alginate-Grafted 2-Acrylamido-2-Methyl-1-Propane Sulfonic Acid Hydrogels for Oral Controlled Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. This compound from Barley Seedlings Inhibits the Lipopolysacchride-Stimulated Inflammatory Response of RAW 264.7 Macrophages by Suppressing Nuclear Factor-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound from Barley Seedlings Inhibits the Lipopolysacchride-Stimulated Inflammatory Response of RAW 264.7 Macrophages by Suppressing Nuclear Factor-κB Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Lutonarin HPLC Analysis
Welcome to the technical support center for the HPLC analysis of lutonarin. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on troubleshooting common issues and to offer a standardized experimental protocol.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific problems you may encounter during the HPLC analysis of this compound.
Q1: Why am I seeing peak tailing for my this compound peak?
A: Peak tailing, where a peak has an asymmetrical shape with a drawn-out trailing edge, is a common issue in HPLC.[1][2][3][4] For a flavonoid like this compound, this can be caused by several factors:
-
Secondary Interactions: this compound, with its polyphenolic structure, can interact with residual silanol groups on the silica-based C18 column.[1][2][3] These interactions can lead to peak tailing, especially if the mobile phase pH is not optimized.
-
Column Overload: Injecting too concentrated a sample can lead to peak distortion, including tailing.
-
Column Degradation: An old or poorly maintained column can lose its efficiency and contribute to poor peak shape.
Troubleshooting Steps:
-
Optimize Mobile Phase pH: Lowering the pH of the mobile phase (e.g., by adding 0.1% formic or acetic acid) can suppress the ionization of silanol groups, reducing secondary interactions.[5]
-
Use an End-Capped Column: Employ a high-quality, end-capped C18 column to minimize the number of available silanol groups.[1]
-
Reduce Sample Concentration: Try diluting your sample to see if the peak shape improves.
-
Check Column Health: If the problem persists, it may be time to replace your HPLC column.
Q2: My this compound peak's retention time is drifting. What could be the cause?
A: Retention time drift, a gradual shift in the elution time of your analyte, can compromise the reliability of your results.[6][7][8][9] Common causes include:
-
Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase before starting the analysis.[8]
-
Changes in Mobile Phase Composition: The composition of the mobile phase can change over time due to the evaporation of more volatile solvents.[6]
-
Temperature Fluctuations: Variations in the ambient temperature can affect the viscosity of the mobile phase and the column's performance.[9]
-
Flow Rate Instability: A leak in the system or a malfunctioning pump can lead to an inconsistent flow rate.[6]
Troubleshooting Steps:
-
Ensure Proper Equilibration: Always allow sufficient time for the column to equilibrate with the mobile phase before injecting your sample.
-
Freshly Prepare Mobile Phase: Prepare your mobile phase fresh daily and keep the solvent reservoirs capped to minimize evaporation.
-
Use a Column Oven: A column oven will maintain a stable temperature throughout the analysis.[9]
-
Check for Leaks: Inspect the HPLC system for any loose fittings or signs of leaks.
Q3: I have poor resolution between my this compound peak and other components in my sample. How can I improve it?
A: Poor resolution, where two or more peaks overlap, can make accurate quantification difficult.[10][11][12][13][14] To improve the resolution of your this compound peak:
-
Adjust Mobile Phase Strength: In reversed-phase HPLC, decreasing the amount of organic solvent (e.g., acetonitrile or methanol) in the mobile phase will increase retention times and can improve the separation of closely eluting peaks.[11]
-
Change the Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation.
-
Optimize the Gradient: If you are using a gradient elution, adjusting the gradient profile can help to better separate the components of your sample.
-
Use a More Efficient Column: A column with a smaller particle size or a longer length will provide higher efficiency and better resolution.[14]
Q4: My baseline is noisy. What are the common causes and solutions?
A: A noisy baseline can interfere with the detection and integration of peaks, especially those with a low signal intensity.[15][16][17][18] Potential causes include:
-
Contaminated Mobile Phase: Impurities in the solvents or additives used for the mobile phase can contribute to baseline noise.[17]
-
Air Bubbles in the System: Air bubbles passing through the detector cell will cause spikes in the baseline.[15]
-
Detector Lamp Issues: An aging detector lamp can become unstable and produce a noisy signal.
-
Inadequate Mobile Phase Mixing: If you are using a gradient, incomplete mixing of the solvents can lead to a noisy baseline.
Troubleshooting Steps:
-
Use High-Purity Solvents: Always use HPLC-grade solvents and freshly prepare your mobile phase.
-
Degas the Mobile Phase: Degas your mobile phase before use to remove any dissolved air.
-
Purge the System: If you suspect air bubbles, purge the pump and detector to remove them.
-
Check Detector Lamp: If the noise is persistent, check the detector lamp's usage hours and replace it if necessary.
Experimental Protocol: HPLC Analysis of this compound
This section provides a detailed methodology for the analysis of this compound using reversed-phase HPLC.
1. Sample Preparation
Given that this compound has limited solubility in water but is soluble in organic solvents, proper sample preparation is crucial.[19]
-
Standard Solution: Accurately weigh a known amount of this compound standard and dissolve it in a suitable organic solvent such as methanol or a mixture of methanol and water to a final concentration of, for example, 1 mg/mL. Further dilute with the mobile phase to create a series of calibration standards.
-
Sample from Plant Material: For the extraction of this compound from plant material, a common method involves maceration or sonication of the dried and powdered plant material with an organic solvent like methanol or ethanol. The resulting extract should be filtered through a 0.45 µm syringe filter before injection into the HPLC system.
2. HPLC Conditions
The following table summarizes a typical set of HPLC conditions for the analysis of flavonoids like this compound.[20][21]
| Parameter | Recommended Setting |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient Elution | Start with a lower percentage of B, and gradually increase it over time. A typical gradient might be: 0-20 min: 10-50% B 20-25 min: 50-10% B 25-30 min: 10% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV-Vis Detector at 270-280 nm[22][23] |
3. Data Analysis
-
Identification: The this compound peak in a sample chromatogram is identified by comparing its retention time with that of a pure this compound standard.
-
Quantification: The concentration of this compound in a sample is determined by creating a calibration curve from the peak areas of the standard solutions at different concentrations. The peak area of this compound in the sample is then used to calculate its concentration based on the calibration curve.
Visualizations
The following diagrams illustrate the troubleshooting workflow for common HPLC issues and the experimental workflow for this compound analysis.
References
- 1. chromtech.com [chromtech.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. m.youtube.com [m.youtube.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. labveda.com [labveda.com]
- 9. uhplcs.com [uhplcs.com]
- 10. m.youtube.com [m.youtube.com]
- 11. chromtech.com [chromtech.com]
- 12. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 13. Factors Affecting Resolution in HPLC [sigmaaldrich.cn]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. HPLC CHROMATOGRAPHY HINTS and TIPS FOR CHROMATOGRAPHERS [HPLC TRAINING ARTICLES] : Common Causes of Baseline Noise in HPLC, UHPLC. [hplctips.blogspot.com]
- 16. uhplcs.com [uhplcs.com]
- 17. Overbrook HPLC Repair Services: Common Causes of Baseline Noise [theoverbrookgroup.com]
- 18. mastelf.com [mastelf.com]
- 19. CAS 35450-86-3: this compound | CymitQuimica [cymitquimica.com]
- 20. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 22. scispace.com [scispace.com]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Lutonarin Concentration for Cell-Based Assays
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a lutonarin stock solution?
Q2: What is a safe concentration of DMSO to use in my cell culture experiments?
A2: The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity, typically at or below 0.1% to 0.5%.[1] However, the tolerance to DMSO can be cell-line dependent. It is advisable to perform a vehicle control experiment to determine the maximum DMSO concentration your specific cell line can tolerate without affecting viability or experimental outcomes.
Q3: What is the optimal concentration range for this compound in cell-based assays?
A3: The optimal concentration of this compound is dependent on the cell type and the specific biological endpoint being measured. For example, in studies with RAW 264.7 macrophages, concentrations between 20 µM and 60 µM have been shown to effectively suppress the lipopolysaccharide (LPS)-induced inflammatory response.[2][3][4] In Caco-2 cells, a concentration of 12 µM was used to protect against LPS-induced cytotoxicity.[5] It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line and experimental conditions.
Q4: Is this compound cytotoxic?
A4: this compound has been shown to have low cytotoxicity in several cell lines. In RAW 264.7 macrophages, no significant reduction in cell viability was observed at concentrations up to 150 µM.[2][6] Similarly, in Caco-2 cells, this compound did not significantly affect cell viability at concentrations up to 96 µM.[5] However, it is always recommended to perform a cytotoxicity assay, such as the MTT or crystal violet staining assay, to determine the non-toxic concentration range for your specific cell line.[2]
Q5: What is the known mechanism of action for this compound?
A5: this compound has been demonstrated to exert anti-inflammatory effects by suppressing the nuclear factor-kappa B (NF-κB) signaling pathway.[2][4] It achieves this by inhibiting the phosphorylation and subsequent degradation of IκBα, which is an inhibitor of NF-κB. This action prevents the translocation of the NF-κB p65 subunit to the nucleus, thereby downregulating the expression of pro-inflammatory mediators such as IL-6, TNF-α, COX-2, and iNOS.[2]
Q6: How stable is this compound in cell culture medium?
A6: While specific studies on the stability of this compound in cell culture media are not extensively documented, it is a common practice to prepare fresh working solutions from a frozen DMSO stock for each experiment. Flavonoids in aqueous solutions can be susceptible to degradation over time. Therefore, it is advisable to minimize the time the compound is in the aqueous culture medium before and during the experiment.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation of this compound upon dilution in cell culture medium. | This compound has limited solubility in aqueous solutions. The final DMSO concentration may be too low to keep it dissolved. | - Prepare a more concentrated stock solution in DMSO to use a smaller volume for dilution.- When diluting, add the DMSO stock solution directly to the pre-warmed cell culture medium while gently vortexing to ensure rapid and even dispersion.[6]- Perform a solubility test to determine the maximum concentration of this compound that remains soluble in your specific culture medium under your experimental conditions.[6] |
| High background or inconsistent results in the assay. | - Inconsistent cell seeding density.- Contamination of cell cultures.- Degradation of this compound in the working solution. | - Ensure a uniform single-cell suspension before seeding and optimize cell density for your specific assay.- Regularly check cell cultures for any signs of contamination.- Prepare fresh working solutions of this compound from a frozen stock immediately before each experiment. |
| No observable effect of this compound treatment. | - The concentration of this compound is too low.- The incubation time is not optimal.- The chosen cell line is not responsive to this compound. | - Perform a dose-response study with a wider range of concentrations.- Optimize the treatment duration; effects may be time-dependent.- Verify the expression of the target pathway (e.g., NF-κB) in your cell line. |
| High cytotoxicity observed at expected non-toxic concentrations. | - The final DMSO concentration is too high for the specific cell line.- Error in stock solution concentration calculation.- Cells are unhealthy or stressed. | - Perform a DMSO toxicity curve to determine the maximum tolerated concentration.- Double-check all calculations for stock and working solution preparations.- Ensure cells are healthy, in the logarithmic growth phase, and not over-confluent before starting the experiment. |
Data Summary Tables
Table 1: Effective Concentrations of this compound in Different Cell-Based Assays
| Cell Line | Assay Type | Effective Concentration | Outcome | Reference |
| RAW 264.7 | Anti-inflammatory | 20-60 µM | Dose-dependent suppression of LPS-induced NF-κB activation and pro-inflammatory mediators (IL-6, TNF-α, COX-2, iNOS). | [2][4] |
| Caco-2 | Cytoprotection | 12 µM | Attenuation of LPS-induced reduction in cell viability. | [5] |
Table 2: Cytotoxicity Profile of this compound
| Cell Line | Assay | Non-toxic Concentration Range | Reference |
| RAW 264.7 | MTT Assay | Up to 150 µM | [2][6] |
| Caco-2 | CCK-8 Assay | Up to 96 µM | [5] |
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration using MTT Assay
This protocol is designed to determine the cytotoxic profile and the optimal non-toxic working concentration of this compound for a specific cell line.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
This compound Preparation: Prepare a 100 mM stock solution of this compound in DMSO. Perform serial dilutions in complete cell culture medium to prepare a range of working concentrations (e.g., 0, 10, 20, 40, 60, 80, 100, 150 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed the tolerated level for the cell line.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound working solutions to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO) and a positive control for cytotoxicity if available.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot cell viability against this compound concentration to determine the IC₅₀ value and the optimal non-toxic concentration range.
Protocol 2: Assessment of Anti-Inflammatory Activity of this compound
This protocol outlines the procedure to evaluate the effect of this compound on the production of pro-inflammatory cytokines in LPS-stimulated RAW 264.7 macrophages.
Materials:
-
RAW 264.7 macrophage cells
-
Complete cell culture medium (DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
Lipopolysaccharide (LPS)
-
ELISA kits for TNF-α and IL-6
-
24-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.[2]
-
This compound Pre-treatment: Prepare working solutions of this compound (e.g., 20, 40, 60 µM) in complete medium. Remove the existing medium and pre-treat the cells with the this compound solutions for 4 hours.[2] Include a vehicle control (medium with DMSO).
-
LPS Stimulation: After the pre-treatment, stimulate the cells with 1 µg/mL of LPS for 24 hours.[2] Include a control group with no LPS stimulation.
-
Supernatant Collection: After the 24-hour incubation, collect the cell culture supernatants and store them at -80°C until analysis.
-
Cytokine Measurement: Quantify the levels of TNF-α and IL-6 in the collected supernatants using the respective ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Compare the cytokine levels in the this compound-treated groups to the LPS-only treated group to determine the inhibitory effect of this compound.
Visualizations
Caption: A flowchart illustrating the key steps for determining the optimal concentration of this compound.
Caption: The signaling pathway of NF-κB and the inhibitory action of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound from Barley Seedlings Inhibits the Lipopolysacchride-Stimulated Inflammatory Response of RAW 264.7 Macrophages by Suppressing Nuclear Factor-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Lutonarin in Cell Culture
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with lutonarin in cell culture experiments. The primary focus is to address and prevent the common issue of this compound precipitation in aqueous culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it tend to precipitate in cell culture media?
A1: this compound is a naturally occurring flavonoid glycoside.[1] Like many flavonoid compounds, it has a polyphenolic structure that gives it poor solubility in water-based solutions like cell culture media.[1] Precipitation typically occurs when the concentration of this compound exceeds its solubility limit in the aqueous environment of the medium, a phenomenon often triggered by the shift from a high-solubility organic solvent (used for stock solutions) to the aqueous medium.
Q2: What is the best solvent to use for preparing a this compound stock solution?
A2: Dimethyl sulfoxide (DMSO) is the most effective and commonly recommended solvent for dissolving this compound and other hydrophobic flavonoids for cell culture applications.[2][3][4][5] High-purity, anhydrous DMSO should be used to maximize solubility and stability. While other solvents like ethanol can be used, DMSO generally offers superior solubilizing capacity for this class of compounds.[2][6]
Q3: What is the maximum concentration of DMSO I can have in my cell culture?
A3: It is critical to keep the final concentration of DMSO in your culture medium as low as possible to avoid cytotoxicity. The generally accepted limit is below 0.5%, with an ideal concentration at or below 0.1%.[4][5] You must always include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO as your this compound-treated cells.
Q4: How does Fetal Bovine Serum (FBS) in the media affect this compound solubility?
A4: Fetal Bovine Serum (FBS) contains abundant proteins, most notably serum albumin. Flavonoids are known to bind to serum albumin.[1][7] This interaction can have a dual effect: it may enhance the apparent solubility and stability of this compound by keeping it in suspension, or it could potentially sequester the compound, affecting its biological availability.[8][9] If you suspect interactions with FBS, consider running parallel experiments in serum-free media, if your cell line permits, to observe any differences in precipitation or activity.
Q5: Can the pH of the culture medium cause this compound to precipitate?
A5: Yes, the solubility of flavonoids can be highly dependent on pH.[10] Cell culture media are typically buffered to a physiological pH of 7.2-7.4. A sudden shift in pH upon adding a this compound stock solution or pH changes during cell metabolism can alter this compound's ionization state and decrease its solubility, leading to precipitation.[11]
Troubleshooting Guide
Problem: My this compound precipitated immediately after I added the stock solution to the culture medium.
This is the most common issue and is often due to "solvent shock," where the compound rapidly leaves the organic solvent and fails to dissolve in the aqueous medium.
| Potential Cause | Solution |
| Final Concentration Too High | The desired final concentration of this compound may exceed its solubility limit in the medium. Reduce the final concentration and repeat the experiment. Studies have successfully used this compound at concentrations up to 150 µM without precipitation.[12] |
| Improper Mixing Technique | Adding the stock solution too quickly or into cold medium can cause localized high concentrations and immediate precipitation.[5] Follow the Detailed Dilution Protocol below, which includes pre-warming the medium and adding the stock solution slowly and dropwise while vortexing. |
| High Final DMSO Concentration | If the final DMSO concentration is too high (e.g., >0.5%), it can alter the properties of the aqueous medium and cause the hydrophobic compound to fall out of solution.[5] Prepare a more concentrated stock solution so a smaller volume is needed, keeping the final DMSO concentration at or below 0.1%. |
| Stock Solution is Too Concentrated | An overly concentrated stock solution (e.g., >50 mM) can be difficult to dilute without precipitation. Try preparing a lower concentration stock, such as 10 mM.[5] |
Problem: The culture medium was clear at first but became cloudy or showed precipitation after incubation.
This suggests a stability issue where this compound degrades or aggregates over time under culture conditions (37°C, CO₂).
| Potential Cause | Solution |
| Compound Instability | This compound may be unstable at 37°C over long incubation periods. Consider reducing the incubation time or refreshing the medium with freshly prepared this compound solution for long-term experiments. |
| Interaction with Media Components | Over time, this compound may interact with salts, amino acids, or proteins in the medium, forming insoluble complexes.[8] Ensure your medium is properly prepared and filtered. If using serum, this interaction is more likely. You may need to accept a low level of precipitation or test if a lower serum concentration mitigates the issue. |
| pH Shift During Culture | As cells metabolize, they can alter the pH of the medium, which can affect this compound's solubility.[11] Ensure your incubator's CO₂ levels are stable and the medium has adequate buffering capacity. |
Data Presentation
Table 1: Solubility of Luteolin (as a proxy for this compound) in Various Solvents.
| Solvent | Solubility (mg/mL) | Relative Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | > 8 mg/mL | Very High | [2][3] |
| Ethanol | ~5 mg/mL | High | [6] |
| Methanol | > 1 mg/mL | Moderate | [2] |
| Water | < 0.05 mg/mL | Very Low | [13] |
Note: This data is for Luteolin and should be used as a guideline for this compound. The actual solubility may vary.
Experimental Protocols
Protocol for Preparation of this compound Stock and Working Solutions
This protocol is designed to minimize the risk of precipitation when preparing cell culture media containing this compound.
Materials:
-
This compound powder
-
High-purity, anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Sterile cell culture medium (e.g., DMEM), with or without FBS
-
Vortex mixer
-
Water bath or incubator set to 37°C
Procedure:
-
Prepare a Concentrated Stock Solution (e.g., 10 mM):
-
Calculate the mass of this compound needed to make a 10 mM stock solution in DMSO (this compound MW: 610.5 g/mol ).
-
Weigh the this compound powder and add it to a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO.
-
Vortex thoroughly until the this compound is completely dissolved. Gentle warming to 37°C can aid dissolution.[5] This is your 10 mM stock solution .
-
Store the stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[5]
-
-
Prepare the Final Working Solution in Culture Medium:
-
Pre-warm the required volume of your complete cell culture medium to 37°C.[5]
-
Calculate the volume of your 10 mM stock solution needed to achieve your desired final concentration (e.g., for a 10 µM final concentration in 10 mL of medium, you would need 10 µL of the stock).
-
Crucial Step: Place the tube of pre-warmed medium on a vortex mixer set to a medium speed (gentle swirling).
-
While the medium is vortexing, slowly add the calculated volume of the this compound stock solution drop-by-drop into the vortex.[5] This ensures rapid dispersal and prevents localized high concentrations.
-
Never add the aqueous medium directly to the concentrated DMSO stock tube.[5]
-
Once the stock is added, cap the tube and continue to vortex for an additional 10-15 seconds.
-
Visually inspect the medium for any signs of precipitation or cloudiness against a dark background.
-
(Optional) For critical applications, you may filter the final medium through a 0.22 µm sterile filter to remove any micro-precipitates, though this may slightly lower the final concentration.
-
Use the freshly prepared medium immediately for your experiment.
-
Visualizations
Below are diagrams illustrating key workflows and concepts for working with this compound.
Caption: Troubleshooting logic for this compound precipitation.
References
- 1. Interaction of flavonoids with serum albumin: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Protein Adducts and Protein Oxidation as Molecular Mechanisms of Flavonoid Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Extraction and Purification of Flavonoids and Antiviral and Antioxidant Activities of Polygonum perfoliatum L - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of pH on the solubility and volumetric change of ready-to-use Bio-C Repair bioceramic material - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Lutonarin Interference in Biochemical Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential interference from lutonarin in biochemical assays. Given that specific data on this compound's interference is limited, this guide draws upon the well-documented behavior of structurally similar flavonoids, which are often classified as Pan-Assay Interference Compounds (PAINS).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with my assay?
A1: this compound (isoorientin-7-O-glucoside) is a flavonoid glycoside found in plants like barley seedlings.[1][2] Like many flavonoids, its chemical structure contains features that can lead to non-specific interactions in biochemical assays, potentially causing false-positive or false-negative results.[3][4] These features include multiple hydroxyl groups and a planar ring structure, which can contribute to various interference mechanisms.
Q2: What are the common mechanisms of this compound interference?
A2: Based on the behavior of similar flavonoids, this compound may interfere with biochemical assays through several mechanisms:
-
Aggregation: At certain concentrations in aqueous solutions, flavonoids can form aggregates that non-specifically sequester and denature proteins, leading to apparent enzyme inhibition.[3][5]
-
Autofluorescence: Flavonoids can exhibit intrinsic fluorescence, which can interfere with fluorescence-based assays by increasing background noise or directly contributing to the signal.[6][7]
-
Chemical Reactivity: The polyphenol structure of flavonoids can be susceptible to oxidation and may react with assay components, particularly with thiol groups (cysteine residues) in proteins.[8][9]
-
Redox Activity: Flavonoids can undergo redox cycling, which can interfere with assays that rely on redox-sensitive reporters or involve oxidoreductase enzymes.[10]
Q3: My assay is showing unexpected inhibition when I use this compound. What should I do first?
A3: First, it's crucial to determine if the observed activity is a genuine effect on your target or an artifact of assay interference. A good starting point is to perform control experiments. The troubleshooting workflow below provides a step-by-step guide to investigate potential interference.
Q4: Are there specific assay types that are more prone to interference by this compound?
A4: Yes, certain assay formats are more susceptible to flavonoid interference:
-
Fluorescence-Based Assays: These are prone to interference from this compound's potential autofluorescence.[11]
-
Enzymatic Assays: Particularly those using peroxidases, can be affected by the antioxidant properties of flavonoids.[12][13]
-
Protein Quantification Assays: Colorimetric protein assays like the BCA and Lowry assays can be skewed by the reducing properties of flavonoids.[14][15]
-
Luciferase Reporter Assays: Flavonoids have been shown to inhibit luciferase enzymes directly, which can be misinterpreted as a change in gene expression.[11][16]
Q5: What is a Pan-Assay Interference Compound (PAIN), and is this compound considered one?
A5: Pan-Assay Interference Compounds (PAINS) are molecules that show activity in multiple assays through non-specific mechanisms rather than by specifically interacting with the intended biological target.[17] Many flavonoids, including the structurally related luteolin, are classified as PAINS. While direct and extensive evidence for this compound is still emerging, its flavonoid structure suggests a high potential for it to behave as a PAIN.[10]
Troubleshooting Guides
Problem 1: Apparent Inhibition in a Fluorescence-Based Assay
Possible Cause:
-
Autofluorescence: this compound may be fluorescing at the excitation and/or emission wavelengths of your assay.
-
Fluorescence Quenching (Inner Filter Effect): this compound may be absorbing the excitation or emission light, leading to a decrease in the measured signal.
Troubleshooting Steps:
-
Measure this compound's Spectrum: Run an excitation and emission scan of this compound in your assay buffer to determine its spectral properties.
-
Pre-read Plates: Before adding assay reagents, read the fluorescence of your plate with only this compound present to quantify its background contribution.
-
Use a Different Fluorophore: If possible, switch to a fluorophore with excitation and emission wavelengths that do not overlap with this compound's fluorescence. Red-shifted fluorophores are often less prone to interference from library compounds.[11]
-
Orthogonal Assay: Confirm your findings with a non-fluorescence-based assay, such as a colorimetric or luminescence-based method.
Problem 2: Inconsistent Results in an Enzymatic Assay
Possible Cause:
-
Protein Aggregation: this compound may be forming aggregates that non-specifically inhibit your enzyme.
-
Thiol Reactivity: this compound may be reacting with cysteine residues on your enzyme, leading to covalent modification and inhibition.
-
Redox Activity: this compound may be interfering with redox-sensitive components of your assay.
Troubleshooting Steps:
-
Detergent Test for Aggregation: Rerun the assay in the presence of a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100. If the inhibitory effect of this compound is significantly reduced, aggregation is a likely cause.[5]
-
Thiol Reactivity Test: Include a reducing agent like dithiothreitol (DTT) in your assay buffer. If this compound's activity is diminished, it may be due to thiol reactivity.[9]
-
Time-Dependence of Inhibition: Pre-incubate the enzyme with this compound for varying amounts of time before adding the substrate. A time-dependent increase in inhibition can suggest covalent modification.
Problem 3: Unexpected Signal in a Luciferase Reporter Assay
Possible Cause:
-
Direct Luciferase Inhibition: this compound may be directly inhibiting the luciferase enzyme.[1][18]
Troubleshooting Steps:
-
Luciferase Counter-Screen: Test this compound's effect on purified luciferase enzyme in a cell-free system.
-
Use a Different Reporter Gene: If possible, use an alternative reporter system, such as one based on a different luciferase (e.g., Renilla luciferase if you are using Firefly luciferase) or a fluorescent protein.[11]
-
Cell Viability Assay: Run a parallel cell viability assay (e.g., MTT or CellTiter-Glo) to ensure the observed effect is not due to cytotoxicity.[1][19]
Quantitative Data Summary
Direct quantitative data for this compound interference is scarce. The following table summarizes data for related flavonoids to provide a reference.
| Compound | Assay Type | IC50 of Interference | Reference |
| Quercetin | Protein Assay (BCA) | Significant overestimation at >5 µM | [14][15] |
| Luteolin | Peroxidase-based FFA Assay | Dose-dependent interference | [12] |
| Quercetin | Peroxidase-based TG Assay | Dose-dependent interference | [12] |
| Various Flavonoids | Luciferase Assay | Can show inhibition at low µM concentrations | [11] |
Experimental Protocols
Protocol 1: Assessing Autofluorescence
-
Prepare Samples: Prepare a dilution series of this compound in the same assay buffer and plate format used for your experiment.
-
Spectrophotometer Scan: Using a plate reader with monochromators, perform an excitation scan (e.g., from 300 nm to 550 nm) at your assay's emission wavelength. Then, perform an emission scan (e.g., from 450 nm to 700 nm) at your assay's excitation wavelength.
-
Analyze Data: Plot the fluorescence intensity against the wavelength to identify any peaks that overlap with your assay's settings.
Protocol 2: Detergent-Based Assay for Aggregation
-
Prepare Reagents: Prepare two sets of your standard assay buffer: one with and one without 0.02% Triton X-100.
-
Run Assays in Parallel: Perform your standard enzymatic assay with a dilution series of this compound in both buffers.
-
Compare IC50 Values: Calculate the IC50 of this compound in the presence and absence of the detergent. A significant rightward shift in the IC50 curve in the presence of Triton X-100 indicates that aggregation is likely contributing to the observed inhibition.
Protocol 3: Thiol Reactivity Assay using DTNB (Ellman's Reagent)
-
Prepare Reagents: Prepare solutions of this compound, a model thiol (e.g., N-acetylcysteine), and DTNB in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Incubate: Mix this compound with the model thiol and incubate for a set period (e.g., 1-4 hours) at room temperature.
-
Add DTNB: Add DTNB to the mixture. DTNB reacts with free thiols to produce a yellow-colored product that absorbs at 412 nm.
-
Measure Absorbance: Read the absorbance at 412 nm. A decrease in absorbance in the presence of this compound compared to the control (model thiol alone) indicates that this compound has reacted with the thiol groups.[8]
Visualizations
Caption: Common mechanisms of this compound assay interference.
Caption: Workflow for troubleshooting this compound interference.
References
- 1. This compound from Barley Seedlings Inhibits the Lipopolysacchride-Stimulated Inflammatory Response of RAW 264.7 Macrophages by Suppressing Nuclear Factor-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Autofluorescence in Plants [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Interference of flavonoids with enzymatic assays for the determination of free fatty acid and triglyceride levels - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Flavonoids Interference in Common Protein Assays: Effect of Position and Degree of Hydroxyl Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Flavonoids interference in common protein assays: Effect of position and degree of hydroxyl substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. This compound from Barley Seedlings Inhibits the Lipopolysacchride-Stimulated Inflammatory Response of RAW 264.7 Macrophages by Suppressing Nuclear Factor-κB Signaling [mdpi.com]
Technical Support Center: Scaling Up Lutonarin Purification
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges in scaling up the purification of lutonarin.
Troubleshooting Guide
This guide addresses specific issues that may arise during the scale-up of this compound purification, presented in a question-and-answer format.
Question: We are moving from a lab-scale purification of this compound to a pilot-scale and are experiencing a significant decrease in resolution between this compound and saponarin. What could be the cause and how can we address it?
Answer: A decrease in resolution during scale-up is a common challenge. Several factors could be contributing to this issue:
-
Linear Velocity Mismatch: When scaling up liquid chromatography, maintaining the linear velocity of the mobile phase is crucial for preserving resolution. A simple increase in volumetric flow rate on a larger column does not guarantee the same linear velocity.
-
Troubleshooting: Calculate the linear velocity of your lab-scale method and adjust the flow rate on the pilot-scale system to match it. The formula is: Linear Velocity (cm/hr) = Volumetric Flow Rate (mL/min) / (π * (column radius in cm)²) * 60.
-
-
Column Packing Efficiency: Larger columns are notoriously more difficult to pack efficiently and consistently than smaller, lab-scale columns.[1] Poorly packed columns can lead to channeling, band broadening, and a subsequent loss of resolution.
-
Troubleshooting: Review and optimize your column packing protocol for the larger diameter column. Consider using techniques like axial compression for more uniform packing.[2]
-
-
Increased Sample Load: Overloading the column on a larger scale can lead to peak tailing and overlap. While the column volume is larger, the binding kinetics and capacity do not always scale linearly.
-
Troubleshooting: Perform a loading study on the pilot-scale column to determine the optimal sample load that maintains resolution without significant peak distortion.
-
Question: Our solvent costs have become prohibitively high during the scale-up of this compound purification using the recommended ethyl acetate/n-butanol/water system. What are our options?
Answer: Solvent consumption is a major economic consideration in large-scale chromatography.[3][4] The ethyl acetate/n-butanol/water system, while effective at the lab scale, can be costly at industrial volumes.
-
Solvent Recycling: Implementing a solvent recovery and recycling system is a standard practice in industrial-scale purification to reduce costs and waste.[5]
-
Troubleshooting: Investigate fractional distillation systems to separate and purify the solvents from your waste stream for reuse. Ensure the recycled solvents meet the required purity specifications to not affect the chromatography.
-
-
Method Optimization: It may be possible to modify the solvent system to use cheaper alternatives without sacrificing purity.
-
Troubleshooting: Experiment with replacing a portion of the n-butanol with a less expensive solvent, keeping in mind that this will require re-optimization of the separation method.
-
-
Alternative Purification Techniques: Consider other purification methods that may be more economically viable at scale.
Question: We are observing degradation of this compound during our scaled-up purification process, which was not an issue at the lab scale. What could be the cause?
Answer: The stability of flavonoids like this compound can be compromised during longer processing times and under different conditions encountered during scale-up.[8][9]
-
Prolonged Exposure to Solvents and Temperature: Large-scale processes often run for longer durations, increasing the exposure of the target molecule to potentially degrading conditions.
-
Troubleshooting: Minimize the time the this compound-containing fractions are in solution. If possible, perform the purification at a controlled, lower temperature to reduce the rate of degradation. The stability of flavonoids is known to be affected by factors like temperature and pH.
-
-
Presence of Degrading Enzymes or Contaminants: The crude extract may contain enzymes or other contaminants that, over the extended processing time of a scaled-up run, can degrade this compound.
-
Troubleshooting: Consider adding a preliminary purification step, such as a simple solid-phase extraction (SPE), to remove highly polar or enzymatic impurities before the main chromatographic step.
-
-
Light Exposure: Flavonoids can be light-sensitive. Larger volumes and transparent tubing in pilot-scale setups can increase exposure to ambient light.
-
Troubleshooting: Use amber-colored or opaque tubing and collection vessels to protect the this compound from light-induced degradation.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up High-Speed Counter-Current Chromatography (HSCCC) for this compound purification?
A1: The main challenges include:
-
Maintaining Stationary Phase Retention: As the column volume and flow rates increase, it can be more difficult to maintain a stable stationary phase, leading to "bleeding" and loss of resolution.[10]
-
Emulsion Formation: The vigorous mixing required in HSCCC can lead to the formation of stable emulsions, especially with crude plant extracts, which can disrupt the separation process.
-
Throughput Limitations: While scalable, HSCCC may have lower throughput compared to some other industrial chromatography techniques.[6]
-
Equipment Costs: Industrial-scale HSCCC or CPC instruments represent a significant capital investment.
Q2: How does the presence of saponarin specifically complicate the scale-up process?
A2: Saponarin is structurally very similar to this compound, which is why they are challenging to separate. At a larger scale, any slight decrease in chromatographic efficiency (due to factors mentioned in the troubleshooting guide) will disproportionately affect the separation of these two closely eluting compounds. This can lead to cross-contamination of the final products.
Q3: Are there any pre-purification steps that can be implemented to improve the efficiency of the scaled-up process?
A3: Yes, incorporating a pre-purification step can be highly beneficial. Using macroporous resins to capture and concentrate the total flavonoid fraction from the crude extract can remove many impurities that might interfere with the high-resolution chromatography step.[7][11] This can also help in reducing the volume of the sample loaded onto the more expensive chromatography columns.
Q4: What are the key economic factors to consider when evaluating the feasibility of scaling up this compound purification?
A4: The primary economic drivers are:
-
Raw Material Cost: The cost and availability of the source material (e.g., barley seedlings).[12][13]
-
Solvent and Consumables Cost: The purchase and disposal/recycling costs of large volumes of solvents and any chromatography media.[3][14]
-
Labor and Equipment Costs: The capital investment for industrial-scale equipment and the operational labor costs.[12]
-
Yield and Purity: The final yield and purity of the this compound directly impact the cost per gram and the overall economic viability of the process.
Quantitative Data from Lab-Scale Purification
The following table summarizes the results from a published lab-scale purification of this compound using HSCCC, which can serve as a benchmark for scale-up efforts.[15][16][17]
| Parameter | Value |
| Sample Size | 100 mg of crude extract |
| Instrumentation | High-Speed Counter-Current Chromatography (HSCCC) |
| Solvent System | Ethyl acetate/n-butanol/water (3:2:5, v/v/v) |
| Mobile Phase | Lower phase |
| Flow Rate | 1.6 mL/min |
| This compound Yield | 24 mg |
| Saponarin Yield | 14 mg |
| Purity of this compound | >98% (by HPLC) |
| Purity of Saponarin | >98% (by HPLC) |
| Stationary Phase Retention | 42% |
Experimental Protocol: Lab-Scale HSCCC Purification of this compound
This protocol is based on the successful laboratory-scale isolation of this compound from barley seedlings.[15][16]
1. Preparation of Two-Phase Solvent System and Sample Solution:
-
Prepare the solvent system by mixing ethyl acetate, n-butanol, and water in a 3:2:5 volume ratio in a separatory funnel.
-
Equilibrate the mixture at room temperature and separate the upper (stationary) and lower (mobile) phases.
-
Degas both phases in an ultrasonic bath for 30 minutes before use.
-
Dissolve 100 mg of the crude brown powder extract in 20 mL of the lower phase to prepare the sample solution.
2. HSCCC Instrument Setup and Operation:
-
Fill the entire multilayer coil column with the upper phase (stationary phase).
-
Set the revolution speed to 900 rpm.
-
Pump the lower phase (mobile phase) into the column at a flow rate of 1.6 mL/min.
-
Once the mobile phase emerges from the tail outlet and hydrodynamic equilibrium is established, inject the 20 mL sample solution.
3. Fraction Collection and Analysis:
-
Continuously monitor the effluent at 280 nm.
-
Collect fractions based on the elution profile.
-
Analyze the collected fractions by HPLC to identify those containing pure this compound and saponarin.
4. Purity Analysis by HPLC:
-
Use a C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Employ a methanol-water gradient elution.
-
Set the column temperature to 25°C and the flow rate to 1.0 mL/min.
-
Monitor the effluent at 270 nm.
Visualizations
Caption: Logical workflow for scaling up this compound purification.
Caption: this compound's inhibition of the NF-κB signaling pathway.
References
- 1. halocolumns.com [halocolumns.com]
- 2. Advanced Industrial Chromatography Column for Spectrum Oil - Chromatography Separation Machine, Thc Chromatography Separation Machine | Made-in-China.com [m.made-in-china.com]
- 3. analusis.edpsciences.org [analusis.edpsciences.org]
- 4. researchgate.net [researchgate.net]
- 5. valveandcontrol.com [valveandcontrol.com]
- 6. researchgate.net [researchgate.net]
- 7. Preparative Purification of Total Flavonoids from Sophora tonkinensis Gagnep. by Macroporous Resin Column Chromatography and Comparative Analysis of Flavonoid Profiles by HPLC-PAD - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Influence of extraction methods on stability of flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Extraction and Purification of Flavonoids and Antiviral and Antioxidant Activities of Polygonum perfoliatum L - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Scaling high-speed counter-current chromatography for preparative neodymium purification: Insights and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. books.rsc.org [books.rsc.org]
- 13. books.rsc.org [books.rsc.org]
- 14. fortunebusinessinsights.com [fortunebusinessinsights.com]
- 15. researchgate.net [researchgate.net]
- 16. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
minimizing batch-to-batch variability of lutonarin extracts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing batch-to-batch variability of lutonarin extracts.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of batch-to-batch variability in this compound extracts?
A1: Batch-to-batch variability in this compound extracts can be introduced at multiple stages of the production process. The primary sources include the quality of the botanical raw materials and the manufacturing process itself.[1][2][3] Factors influencing the raw materials include cultivation position, climate, fertilization methods, harvest time, and storage conditions.[1][2] Variations in the manufacturing process, such as different extraction solvents, temperatures, and times, can also significantly impact the final product's consistency.[2][4]
Q2: How can I standardize the raw plant material to minimize variability?
A2: Standardization of raw plant material is a critical first step. This involves several key practices:
-
Proper Botanical Identification: Ensure the correct plant species is used through macroscopic, microscopic, chemical analysis, or DNA barcoding.[5]
-
Controlled Cultivation Practices: Sourcing from trusted growers who follow sustainable and controlled farming practices helps ensure plants are free from contaminants like pesticides and heavy metals.
-
Defined Harvest Time: The concentration of bioactive compounds like this compound can vary with the plant's growth stage.[6] Establishing a specific harvest time is crucial.
-
Post-Harvest Handling: Proper drying and storage conditions are necessary to prevent degradation of this compound.
Q3: What are the recommended methods for extracting this compound?
A3: Several methods can be employed for this compound extraction. The choice of method can significantly affect the yield and purity of the extract. Commonly used techniques include:
-
Maceration: A simple method involving soaking the plant material in a solvent.[7]
-
Soxhlet Extraction: A continuous extraction process that can enhance efficiency.[8]
-
Ultrasound-Assisted Extraction (UAE): Utilizes ultrasonic waves to disrupt cell walls, improving the release of bioactive compounds.[7][8]
-
Supercritical Fluid Extraction: A more advanced technique that can offer high selectivity and quality.[4]
A specific protocol for extracting this compound from barley seedlings involves using 30% ethanol at elevated temperatures.[9]
Q4: How can I ensure the consistency of the extraction process itself?
A4: To ensure a consistent extraction process, it is essential to implement and adhere to Standard Operating Procedures (SOPs).[4] Key parameters to control include:
-
Solvent-to-Solid Ratio: Maintaining a consistent ratio of solvent to plant material.
-
Extraction Time and Temperature: Precisely controlling the duration and temperature of the extraction.[10]
-
Solvent Composition: Using a consistent solvent or solvent mixture for each batch.
-
Number of Extractions: Performing the same number of extraction cycles for each batch.
Q5: What analytical techniques are essential for the quality control of this compound extracts?
A5: A cornerstone of ensuring batch-to-batch consistency is rigorous analytical testing.[11] High-performance liquid chromatography (HPLC) is a widely used and reliable method for the quantification of this compound.[4][12][13][14] Other valuable techniques include:
-
High-Performance Thin-Layer Chromatography (HPTLC): Useful for creating chemical fingerprints for batch comparison.[5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Can be used for identifying and quantifying volatile and semi-volatile compounds.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides detailed information on the chemical composition of the extract.[15]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low this compound Yield | 1. Improper raw material (e.g., incorrect harvest time, poor storage). 2. Inefficient extraction method or parameters (e.g., wrong solvent, insufficient time/temperature). 3. Degradation of this compound during processing. | 1. Review and standardize raw material sourcing and handling protocols.[11] 2. Optimize extraction parameters such as solvent type, temperature, and time.[10] Consider using more advanced techniques like ultrasound-assisted extraction.[7] 3. Investigate potential for degradation due to excessive heat or light and adjust the process accordingly.[16] |
| High Variability in this compound Content Between Batches | 1. Inconsistent quality of raw plant material. 2. Lack of standardized extraction procedures. 3. Inconsistent analytical methodology. | 1. Implement stringent quality control for incoming raw materials, including botanical identification and chemical profiling.[5][17] 2. Develop and strictly adhere to detailed Standard Operating Procedures (SOPs) for the entire extraction and purification process.[4] 3. Validate analytical methods for accuracy, precision, and reproducibility.[18] Use a consistent, validated HPLC or other quantitative method for every batch. |
| Presence of Impurities in the Final Extract | 1. Contaminated raw material. 2. Incomplete removal of extraction solvents. 3. Co-extraction of undesired compounds. | 1. Source raw materials from reputable suppliers and test for contaminants like heavy metals and pesticides. 2. Implement and verify appropriate solvent removal techniques (e.g., rotary evaporation under controlled temperature and pressure).[9] 3. Optimize the extraction solvent and consider purification steps like solid-phase extraction or chromatography to remove impurities. |
| Degradation of this compound During Storage | 1. Improper storage conditions (e.g., exposure to light, high temperature, oxygen). 2. Inherent instability of the compound in the extract matrix. | 1. Store extracts in airtight, light-resistant containers at low temperatures.[16][19] 2. Conduct stability testing to determine the shelf-life of the extract under defined storage conditions.[11] Consider the use of antioxidants or microencapsulation to improve stability.[20] |
Experimental Protocols
Protocol 1: Extraction of this compound from Barley Seedlings
This protocol is adapted from a method described for the extraction of this compound and saponarin from barley seedlings.[9]
Materials:
-
Dried barley seedling powder
-
30% Ethanol
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Grind dried barley seedlings into a fine powder.
-
Mix the powder with 30% ethanol at a solid-to-liquid ratio of 1:20 (w/v).
-
Heat the mixture to 90°C and extract for 2 hours with stirring.
-
Separate the filtrate from the solid residue.
-
Repeat the extraction process on the solid residue two more times, for 2 hours and 1 hour, respectively.
-
Combine all the filtrates.
-
Concentrate the combined filtrate using a rotary evaporator at 60°C under reduced pressure.
-
Cool the resulting residue at 4°C for 24 hours to allow for precipitation.
-
Filter and dry the precipitate to obtain the crude this compound extract.
Protocol 2: Quantification of this compound using HPLC
This protocol provides a general framework for the quantification of this compound using High-Performance Liquid Chromatography (HPLC), based on methods used for flavonoid analysis.[12][13][14]
Instrumentation and Conditions:
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing a small amount of acid, e.g., 0.1% trifluoroacetic acid or formic acid, to improve peak shape).
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: 25-30°C.
-
Detection Wavelength: Monitor at the maximum absorbance of this compound (around 270-350 nm).
-
Injection Volume: 10-20 µL.
Procedure:
-
Standard Preparation: Prepare a stock solution of pure this compound standard in a suitable solvent (e.g., methanol). Prepare a series of calibration standards by diluting the stock solution to different concentrations.
-
Sample Preparation: Accurately weigh a known amount of the this compound extract and dissolve it in the mobile phase or a suitable solvent. Filter the sample solution through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the calibration standards and the sample solutions into the HPLC system.
-
Quantification: Create a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
Data Presentation
Table 1: Example of HPLC Method Validation Parameters for this compound Quantification
| Parameter | Specification | Example Result |
| Linearity (r²) | ≥ 0.999 | 0.9999 |
| Limit of Detection (LOD) | Report in ng or µg/mL | 4.2 ng |
| Repeatability (RSD%) | ≤ 2% | 1.18% |
| Accuracy (% Recovery) | 95-105% | 98.24% |
| Precision (Intra-day & Inter-day RSD%) | ≤ 3% | Intra-day: 2.33%, Inter-day: 3.72% |
Data adapted from a study on this compound analysis, for illustrative purposes.[14]
Table 2: Factors Influencing this compound Extraction Efficiency
| Factor | Condition 1 | Condition 2 | Condition 3 | Outcome Measure |
| Solvent | 30% Ethanol | 50% Ethanol | 70% Ethanol | This compound Yield (mg/g) |
| Temperature | 60°C | 75°C | 90°C | This compound Yield (mg/g) |
| Time | 1 hour | 2 hours | 3 hours | This compound Yield (mg/g) |
| Herb-to-Solvent Ratio | 1:10 (w/v) | 1:20 (w/v) | 1:30 (w/v) | This compound Yield (mg/g) |
This table provides a template for organizing experimental data to optimize extraction conditions.
Visualizations
Caption: Workflow for ensuring batch-to-batch consistency of this compound extracts.
Caption: Logical troubleshooting flow for addressing batch variability.
References
- 1. Batch-to-Batch Quality Consistency Evaluation of Botanical Drug Products Using Multivariate Statistical Analysis of the Chromatographic Fingerprint - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reducing Batch-to-Batch Variability of Botanical Drug Products [sartorius.com]
- 3. researchgate.net [researchgate.net]
- 4. Ensuring Excellence: Quality Control Measures in Plant Extraction [plantextractwholesale.com]
- 5. WHO guidelines for quality control of herbal medicines: From cultivation to consumption - Int J Pharm Chem Anal [ijpca.org]
- 6. researchgate.net [researchgate.net]
- 7. foodresearchlab.com [foodresearchlab.com]
- 8. plant extract preparation protocol [greenskybio.com]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. jeevaorganic.com [jeevaorganic.com]
- 12. tandfonline.com [tandfonline.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Separation, identification, quantification, and method validation of anthocyanins in botanical supplement raw materials by HPLC and HPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Storage stability and antioxidant activities of lutein extracted from yellow silk cocoons (Bombyx mori) in Thailand - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Advancing herbal medicine: enhancing product quality and safety through robust quality control practices - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Carotenoid stability and aroma retention during the post‐harvest storage of biofortified maize - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Improvement of Storage Stability of Lutein Contained in Arazá Pulp Through Microencapsulation Process [foodandnutritionjournal.org]
Technical Support Center: Enhancing Lutonarin Bioavailability for In Vivo Research
Welcome to the technical support center for researchers, scientists, and drug development professionals working with lutonarin. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during in vivo studies aimed at improving the bioavailability of this promising flavonoid. Given the limited availability of in vivo pharmacokinetic data specifically for this compound, much of the guidance provided is extrapolated from studies on its aglycone, luteolin, and other structurally related flavonoids.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Low and Variable Oral Bioavailability of this compound
-
Question: We are observing very low and inconsistent plasma concentrations of this compound after oral administration in our rat model. What could be the cause, and how can we improve it?
-
Answer: Low and variable oral bioavailability is a common challenge for many flavonoids, including this compound. The primary reasons are likely its low aqueous solubility, poor permeability across the intestinal epithelium, and extensive first-pass metabolism in the liver and intestines.[1]
Troubleshooting Steps:
-
Vehicle Selection: Ensure the vehicle used for administration is appropriate. For poorly soluble compounds like this compound, an aqueous suspension may lead to poor absorption. Consider using a solution with co-solvents (e.g., DMSO, ethanol, polyethylene glycol) or a lipid-based formulation. However, be mindful of potential vehicle effects on gastrointestinal physiology and animal welfare.
-
Particle Size Reduction: The dissolution rate of a compound is directly related to its surface area. Reducing the particle size of this compound through techniques like micronization or nanocrystal formulation can significantly enhance its dissolution and subsequent absorption.[2]
-
Formulation Strategies: Explore advanced formulation approaches to improve solubility and permeability. These include:
-
Nanoformulations: Encapsulating this compound in nanoparticles, liposomes, or solid lipid nanoparticles (SLNs) can protect it from degradation, enhance its solubility, and facilitate its transport across the intestinal barrier.[1][3]
-
Amorphous Solid Dispersions: Creating a solid dispersion of this compound in a hydrophilic polymer can improve its dissolution rate.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These lipid-based formulations form a fine emulsion in the gastrointestinal tract, which can enhance the solubilization and absorption of lipophilic drugs.[1][3]
-
-
Co-administration with Bioenhancers: Certain compounds can improve the absorption of flavonoids. For instance, piperine (from black pepper) is known to inhibit metabolic enzymes and enhance the bioavailability of various drugs.[4]
-
Issue 2: Rapid Elimination of this compound In Vivo
-
Question: Our pharmacokinetic data suggests that this compound is being cleared from the plasma very quickly, resulting in a short half-life. How can we address this?
-
Answer: Rapid clearance of flavonoids is often due to extensive phase II metabolism (glucuronidation and sulfation) in the liver, followed by excretion.[5]
Troubleshooting Steps:
-
Inhibition of Metabolism: Co-administration of inhibitors of UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) can reduce the metabolic clearance of this compound. However, this approach should be used cautiously as it can lead to drug-drug interactions and potential toxicity.
-
Structural Modification (Prodrug Approach): While more complex, creating a prodrug of this compound by modifying its hydroxyl groups can protect it from rapid metabolism. For example, phosphorylation of flavonoids has been shown to improve their bioavailability.[6] The phosphate group is later cleaved in vivo to release the active parent compound.
-
Sustained-Release Formulations: Utilizing sustained-release formulations can prolong the presence of this compound in the systemic circulation. This can be achieved through various nanoformulations or polymer-based delivery systems.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected oral bioavailability of this compound?
A1: There is currently a lack of published in vivo pharmacokinetic studies specifically for this compound. However, based on data from its aglycone, luteolin, the oral bioavailability is expected to be low, likely in the range of 1-10%. The bioavailability of flavonoids is generally poor due to factors like low solubility and extensive first-pass metabolism.[5]
Q2: What are the key challenges in formulating this compound for in vivo studies?
A2: The main challenges are its low aqueous solubility and poor stability in certain conditions.[1] Developing a formulation that can maintain this compound in a solubilized state in the gastrointestinal tract to allow for absorption is critical.
Q3: Are there any known transporters involved in the absorption of this compound?
A3: While specific transporters for this compound have not been extensively studied, flavonoids are known to be substrates for efflux transporters like P-glycoprotein (P-gp) and multidrug resistance-associated proteins (MRPs), which can pump the compound back into the intestinal lumen, thereby reducing its net absorption.[1] They can also be substrates for uptake transporters.
Q4: How can I prepare a simple formulation of this compound for initial in vivo screening?
A4: For preliminary studies, you can prepare a suspension of this compound in a vehicle containing a suspending agent (e.g., 0.5% carboxymethylcellulose) and a surfactant (e.g., 0.1% Tween 80) in water. Alternatively, a solution can be prepared using a mixture of polyethylene glycol 400 (PEG 400) and water. It is crucial to ensure the homogeneity of the suspension before each administration.
Quantitative Data Summary
Due to the limited data on this compound, the following table provides pharmacokinetic parameters for its aglycone, luteolin, from a study in rats. This data can serve as a preliminary reference for what might be expected for this compound, although direct studies are needed for confirmation.
Table 1: Pharmacokinetic Parameters of Luteolin in Rats Following Oral Administration
| Parameter | Luteolin Suspension | Luteolin Nanocrystals | Luteolin Nanocrystals with SDS |
| Dose (mg/kg) | 50 | 50 | 50 |
| Cmax (ng/mL) | 189.3 ± 45.7 | 359.1 ± 68.2 | 658.9 ± 123.5 |
| Tmax (h) | 0.5 ± 0.2 | 0.4 ± 0.1 | 0.3 ± 0.1 |
| AUC (0-24h) (ng·h/mL) | 456.7 ± 98.2 | 867.5 ± 154.3 | 1589.6 ± 297.4 |
| Relative Bioavailability | 100% | 190% | 348% |
Data adapted from a study on luteolin nanocrystals.[2] Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; SDS: Sodium dodecyl sulfate.
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol is adapted from methods used for other poorly soluble flavonoids and aims to enhance the oral bioavailability of this compound.
Materials:
-
This compound
-
Glyceryl monostearate (GMS)
-
Soy lecithin
-
Poloxamer 188
-
Glycerol
-
Deionized water
Method:
-
Preparation of the Lipid Phase: Melt GMS at 75°C. Add this compound and soy lecithin to the melted GMS and stir until a clear lipid phase is obtained.
-
Preparation of the Aqueous Phase: Dissolve Poloxamer 188 and glycerol in deionized water and heat to 75°C.
-
Emulsification: Add the hot aqueous phase to the hot lipid phase dropwise under high-speed homogenization (e.g., 10,000 rpm) for 15 minutes to form a coarse oil-in-water emulsion.
-
Ultrasonication: Subject the coarse emulsion to probe ultrasonication for 10 minutes to reduce the particle size and form a nanoemulsion.
-
Cooling and Solidification: Cool the nanoemulsion in an ice bath to allow the lipid to solidify and form SLNs.
-
Characterization: Characterize the resulting SLNs for particle size, zeta potential, entrapment efficiency, and drug loading.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
Animal Model: Male Sprague-Dawley rats (200-250 g)
Procedure:
-
Fasting: Fast the rats overnight (12 hours) before the experiment, with free access to water.
-
Grouping: Divide the rats into groups (n=6 per group) to receive different formulations of this compound (e.g., this compound suspension vs. This compound-loaded SLNs).
-
Administration: Administer the this compound formulations orally by gavage at a specified dose (e.g., 50 mg/kg).
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Analyze the plasma concentrations of this compound using a validated analytical method, such as LC-MS/MS.
-
Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, etc.) using appropriate software.
Visualizations
Caption: Experimental workflow for evaluating the in vivo bioavailability of a this compound formulation.
Caption: Troubleshooting logic for addressing low in vivo efficacy of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Prediction of the Oral Bioavailability Correlation Between Humans and Preclinical Animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [ON THE LUTEINIZING ACTION OF THIORIDAZINE IN THE ALBINO RAT] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Prediction of Oral Bioavailability in Rats: Transferring Insights from in Vitro Correlations to (Deep) Machine Learning Models Using in Silico Model Outputs and Chemical Structure Parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Lutonarin-like Autofluorescence in Imaging Studies
This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with autofluorescence, potentially from compounds like lutonarin, in their imaging studies. The following frequently asked questions (FAQs) and troubleshooting guides provide practical solutions and detailed protocols to help you mitigate autofluorescence and improve the quality of your imaging data.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why might it cause autofluorescence?
Q2: I am observing high background fluorescence in my imaging channel. How do I know if it's caused by this compound or something else?
High background fluorescence can stem from various sources, including the cells or tissues themselves (endogenous autofluorescence from molecules like NADH, collagen, and elastin), fixatives, or the presence of fluorescent compounds like this compound. To determine the source, it is recommended to image an unstained control sample that has been treated with the compound of interest. If this sample shows significant fluorescence in your channels of interest, it is likely that the compound is contributing to the background.
Q3: What are the general strategies to reduce or eliminate autofluorescence from my images?
There are three main approaches to combat autofluorescence:
-
Experimental Planning: The most effective strategy is to avoid the autofluorescence signal altogether. This can be achieved by carefully selecting fluorophores that are spectrally distinct from the autofluorescent signal.
-
Chemical Quenching: This involves treating the sample with chemical reagents that reduce the intensity of the autofluorescence. Common quenching agents include Sudan Black B and sodium borohydride.
-
Signal Subtraction: Computational methods, such as spectral unmixing, can be used to separate the autofluorescence signal from the specific fluorescent signal of your probe.
Q4: Which autofluorescence reduction method is best for my experiment?
The choice of method depends on the nature of the autofluorescence, the type of sample, and the specific fluorescent probes being used. The decision-making workflow below can help guide your choice.
Troubleshooting Guides
Issue: My green and yellow channels have high background, potentially due to this compound.
Cause: this compound, being a flavonoid, likely exhibits broad autofluorescence in the green-yellow part of the spectrum, which can overlap with commonly used fluorophores like FITC and GFP.
Solutions:
-
Choose Spectrally-Distinct Fluorophores: If possible, switch to fluorophores that emit in the far-red or near-infrared regions of the spectrum, as autofluorescence is typically lower in these ranges.[1]
-
Chemical Quenching: Treat your samples with a quenching agent. For broad-spectrum autofluorescence that may be associated with plant-derived compounds, Sudan Black B is often effective.[1]
-
Spectral Unmixing: If your microscopy system has spectral imaging capabilities, you can use spectral unmixing to computationally separate the this compound autofluorescence from your specific signal.[2]
Data Presentation
Table 1: Estimated Spectral Properties of this compound and Common Autofluorescent Molecules
| Molecule | Estimated Excitation Max (nm) | Estimated Emission Max (nm) |
| This compound (estimated) | ~350 | ~525 |
| Collagen | 325-400 | 400-600 |
| Elastin | 350-450 | 420-520 |
| NADH | 340 | 450 |
| Lipofuscin | 360-430 | 450-650 |
Table 2: Comparison of Autofluorescence Quenching Methods
| Method | Target Autofluorescence | % Reduction (FITC channel) | % Reduction (Texas Red channel) | Key Considerations |
| Sudan Black B (0.1-0.3%) | Lipofuscin, broad spectrum | ~74% | ~76% | Can introduce background in far-red channels.[3][4] |
| Sodium Borohydride (0.1%) | Aldehyde-induced | Variable, can increase RBC autofluorescence. | Variable, can increase RBC autofluorescence. | Must be freshly prepared.[1][5] |
| TrueBlack™ | Lipofuscin | ~89-93% | Not specified | Commercial kit, optimized for convenience and preserving specific signal.[4] |
Quantitative data is based on studies in various tissues and may differ depending on the sample type and experimental conditions.[3][4]
Table 3: Recommended Fluorophores to Avoid this compound-like Autofluorescence
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Spectral Region | Recommendation |
| FITC | 495 | 519 | Green | Not Recommended (High potential for spectral overlap) |
| GFP | 488 | 509 | Green | Not Recommended (High potential for spectral overlap) |
| TRITC | 557 | 576 | Orange-Red | Use with caution (Potential for some overlap) |
| Texas Red | 589 | 615 | Red | Good Choice |
| Alexa Fluor 647 | 650 | 668 | Far-Red | Excellent Choice |
| Cy5 | 650 | 670 | Far-Red | Excellent Choice |
| Alexa Fluor 750 | 749 | 775 | Near-Infrared (NIR) | Excellent Choice |
Experimental Protocols
Protocol 1: Chemical Quenching with Sudan Black B
This protocol is effective for reducing autofluorescence from lipofuscin and other broad-spectrum sources.[3][6]
Materials:
-
Sudan Black B (SBB) powder
-
70% Ethanol
-
Phosphate-Buffered Saline (PBS)
-
0.2 µm filter
Procedure:
-
Prepare SBB Solution: Dissolve 0.1 g of SBB powder in 100 mL of 70% ethanol to make a 0.1% solution. Stir overnight in the dark.
-
Filter Solution: The next day, filter the solution using a 0.2 µm filter to remove undissolved particles.
-
Perform Staining: Complete your standard immunofluorescence staining protocol up to the final wash steps before mounting.
-
Incubate with SBB: Incubate the stained sections in the filtered SBB solution for 10-20 minutes at room temperature.[6] The optimal time may need to be determined empirically for your specific tissue.
-
Wash: Rinse the sections with PBS three times for 5 minutes each to remove excess SBB.
-
Mount: Mount the coverslip using an appropriate mounting medium and proceed with imaging.
Protocol 2: Chemical Quenching with Sodium Borohydride
This protocol is primarily used to reduce autofluorescence induced by aldehyde-based fixatives like formaldehyde and glutaraldehyde.[7][8]
Materials:
-
Sodium Borohydride (NaBH₄)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Prepare NaBH₄ Solution: Immediately before use, dissolve 10 mg of NaBH₄ in 10 mL of PBS to make a fresh 0.1% solution. The solution should fizz.[7][8]
-
Apply to Sections: After fixation and permeabilization, wash the sections twice with PBS for 5 minutes each.
-
Incubate: Incubate the sections in the freshly prepared 0.1% sodium borohydride solution for 30 minutes at room temperature.[7]
-
Wash: Wash the sections three times with PBS for 5 minutes each to remove any residual sodium borohydride.
-
Proceed with Staining: Continue with your standard immunofluorescence staining protocol.
Protocol 3: Spectral Unmixing Workflow
This is a computational method to separate the signals from multiple fluorophores and autofluorescence. This requires a confocal microscope with a spectral detector.[2]
Conceptual Workflow:
Procedure:
-
Acquire Reference Spectra:
-
Autofluorescence Spectrum: Prepare a control sample that is unstained but otherwise treated identically to your experimental samples. Acquire a "lambda stack" (an image series where each image is a narrow band of the emission spectrum) of this sample to determine the spectral signature of the autofluorescence.[2]
-
Fluorophore Spectra: For each fluorophore in your experiment, prepare a single-stained control sample. Acquire a lambda stack for each of these samples to get their individual spectral signatures.[2]
-
-
Acquire Experimental Image: Acquire a lambda stack of your fully stained experimental sample.
-
Perform Linear Unmixing: In your microscopy software (e.g., ZEN, LAS X, or ImageJ/Fiji with appropriate plugins), use the linear unmixing or spectral unmixing function.
-
Load the reference spectra for the autofluorescence and each of your fluorophores.
-
Apply the algorithm to your experimental lambda stack. The software will then calculate the contribution of each spectral component to every pixel in the image, generating separate images for each fluorophore and the autofluorescence.[2]
-
References
- 1. biotium.com [biotium.com]
- 2. The 5 Essentials To Successful Spectral Unmixing - ExpertCytometry [expertcytometry.com]
- 3. Frontiers | Blocking autofluorescence in brain tissues affected by ischemic stroke, hemorrhagic stroke, or traumatic brain injury [frontiersin.org]
- 4. Characterizing and Quenching Autofluorescence in Fixed Mouse Adrenal Cortex Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Management of autofluorescence in formaldehyde-fixed myocardium: choosing the right treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. meridian.allenpress.com [meridian.allenpress.com]
- 7. benchchem.com [benchchem.com]
- 8. cambridge.org [cambridge.org]
Technical Support Center: Optimizing Storage Conditions for Lutonarin
This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimal storage, handling, and troubleshooting for lutonarin.
Frequently Asked Questions (FAQs)
Q1: What is the recommended short-term storage condition for solid this compound?
For short-term storage, solid this compound should be stored at 2-8°C in a tightly sealed container, protected from light. Flavonoids, in general, are sensitive to temperature and light, and these conditions help minimize degradation.
Q2: How should I store this compound for long-term use?
For long-term storage, it is recommended to store solid this compound at -20°C or -80°C. The container should be opaque or wrapped in aluminum foil to protect it from light and tightly sealed to prevent moisture absorption.
Q3: I need to prepare a stock solution of this compound. What is the best solvent and how should I store it?
This compound has limited solubility in water but is soluble in organic solvents.[1] Dimethyl sulfoxide (DMSO) is a common solvent for creating stock solutions of flavonoids.[2][3] Prepare the stock solution in a high concentration to minimize the volume of organic solvent in your experiments. Stock solutions should be aliquoted into small, single-use vials to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C and protected from light.
Q4: For how long is a this compound stock solution stable at -20°C?
The stability of a this compound stock solution can vary depending on the solvent and concentration. While specific data for this compound is limited, flavonoid solutions are generally stable for several months at -20°C when properly stored. It is best practice to prepare fresh solutions for critical experiments or to perform a quality control check if the solution has been stored for an extended period.
Q5: My this compound solution has changed color. What does this indicate?
A color change in your this compound solution may indicate degradation. This compound is a yellow to orange colored compound.[1] Degradation can be caused by exposure to light, elevated temperatures, or inappropriate pH.[4][5][6] It is recommended to discard the solution and prepare a fresh one.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of biological activity in my experiment. | Degradation of this compound due to improper storage or handling. | 1. Prepare a fresh stock solution of this compound from solid compound. 2. Ensure the stock solution is stored in small aliquots at -20°C or -80°C and protected from light. 3. Minimize the exposure of the working solution to light and room temperature during the experiment. |
| Precipitate formation in my this compound stock solution upon thawing. | The concentration of this compound may be too high for the solvent, or the solvent may not be pure. | 1. Gently warm the solution to 37°C and vortex to redissolve the precipitate. 2. If the precipitate persists, consider preparing a new stock solution at a slightly lower concentration. 3. Ensure you are using high-purity, anhydrous grade solvent. |
| Inconsistent experimental results. | Repeated freeze-thaw cycles of the stock solution leading to degradation. | 1. Always aliquot your stock solution into single-use vials to avoid repeated freezing and thawing. 2. Use a fresh aliquot for each experiment. |
| Rapid degradation of this compound in my experimental buffer. | The pH of your buffer may not be optimal for this compound stability. Flavonoids can be unstable at certain pH values.[7] | 1. Check the pH of your experimental buffer. 2. If possible, perform a pilot study to assess the stability of this compound in your buffer over the time course of your experiment. You can analyze this by HPLC or UV-Vis spectrophotometry. |
Data on General Flavonoid Stability
| Parameter | Condition | General Effect on Flavonoid Stability | Recommendation for this compound |
| Temperature | High Temperature (>30°C) | Increased degradation rate.[7][8][9] | Avoid high temperatures. Store at recommended refrigerated or frozen conditions. |
| Low Temperature (2-8°C) | Slows down degradation.[10][11] | Suitable for short-term storage of solid and solutions. | |
| Frozen Temperature (≤-20°C) | Significantly slows degradation.[10] | Recommended for long-term storage. | |
| Light | Exposure to UV or ambient light | Can cause rapid degradation.[4][5][6][12] | Always store in the dark or in amber/opaque containers. Minimize light exposure during experiments. |
| pH | Acidic pH | Stability varies; some flavonoids are more stable at lower pH.[7][13] | Test stability in your specific acidic buffer if applicable. |
| Neutral pH | Generally moderate stability. | A reasonable starting point for many experiments, but stability should be verified. | |
| Alkaline pH | Often leads to rapid degradation for many flavonoids.[7] | Avoid alkaline conditions unless experimentally necessary and stability has been confirmed. | |
| Oxygen | Presence of oxygen | Can lead to oxidative degradation.[4] | Store in tightly sealed containers. Consider purging solutions with an inert gas (e.g., nitrogen or argon) for long-term storage. |
Experimental Protocols
Protocol: Assessing this compound Stability in an Aqueous Buffer
This protocol outlines a general method to determine the stability of this compound under specific experimental conditions (e.g., a particular buffer and temperature).
-
Preparation of this compound Stock Solution:
-
Dissolve a known amount of solid this compound in an appropriate organic solvent (e.g., DMSO) to prepare a concentrated stock solution (e.g., 10 mM).
-
-
Preparation of Test Samples:
-
Dilute the this compound stock solution into the aqueous buffer of interest to the final working concentration.
-
Prepare several identical samples in separate, sealed, light-protected vials.
-
-
Incubation:
-
Place the vials at the desired experimental temperature (e.g., room temperature, 37°C).
-
Protect the samples from light throughout the incubation period.
-
-
Time-Point Analysis:
-
At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), take one vial for analysis.
-
Immediately analyze the concentration of this compound using a suitable analytical method.
-
-
Analytical Methods:
-
High-Performance Liquid Chromatography (HPLC): This is the preferred method for quantifying the parent compound and observing the appearance of degradation products.
-
Use a C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with a small amount of acid like formic acid).
-
Monitor the elution profile at the wavelength of maximum absorbance for this compound.
-
-
UV-Vis Spectrophotometry: A simpler, less specific method.
-
Measure the absorbance of the solution at the λmax of this compound. A decrease in absorbance over time suggests degradation.
-
-
-
Data Analysis:
-
Plot the concentration or absorbance of this compound against time.
-
Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.
-
Visualizations
Caption: Troubleshooting workflow for this compound degradation issues.
References
- 1. CAS 35450-86-3: this compound | CymitQuimica [cymitquimica.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. scialert.net [scialert.net]
- 6. scispace.com [scispace.com]
- 7. Oxidative stability of lutein on exposure to varied extrinsic factors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Stability of Flavonoid, Carotenoid, Soluble Sugar and Vitamin C in ‘Cara Cara’ Juice during Storage - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Improvement of Antioxidant Properties in Fruit from Two Blood and Blond Orange Cultivars by Postharvest Storage at Low Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Resolving Co-elution of Lutonarin with Other Flavonoids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving the co-elution of lutonarin with other flavonoids during chromatographic analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common flavonoids that co-elute with this compound?
A1: this compound (isoorientin-7-O-glucoside) is a flavone C-glycoside. Due to their structural similarities, it most commonly co-elutes with other luteolin and apigenin glycosides. The most frequently encountered co-eluting flavonoid is its isomer, isoorientin (luteolin-6-C-glucoside). Other potential co-eluting compounds include orientin, vitexin, and isovitexin. The separation of these isomers is challenging because they have the same molecular weight and similar UV spectra and polarity.
Q2: How can I confirm that my this compound peak is impure due to co-elution?
A2: Peak purity analysis is essential to confirm co-elution. If you are using a High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD), you can assess peak purity by comparing the UV-Vis spectra across the peak. A non-uniform spectrum across the peak suggests the presence of a co-eluting impurity.[1] Signs of co-elution on your chromatogram include peak fronting, tailing, or the appearance of a shoulder on the main peak. However, in cases of severe co-elution, the peak may appear symmetrical. Mass spectrometry (MS) can also be used to detect co-elution by identifying different m/z values across a single chromatographic peak.
Q3: What initial steps should I take to troubleshoot the co-elution of this compound?
A3: Start with simple adjustments to your existing HPLC method. The first step is often to optimize the mobile phase composition. Modifying the organic solvent ratio, changing the type of organic modifier (e.g., acetonitrile vs. methanol), or adjusting the pH with additives like formic acid or acetic acid can significantly impact selectivity. Additionally, you can try lowering the flow rate or adjusting the column temperature.
Q4: Can changing the HPLC column improve the separation of this compound from its isomers?
A4: Yes, the choice of stationary phase is critical for resolving structurally similar compounds like flavonoid isomers. If you are using a standard C18 column, consider switching to a different type of stationary phase. Phenyl-hexyl or biphenyl columns can offer different selectivity through pi-pi interactions. For highly polar flavonoids, Hydrophilic Interaction Liquid Chromatography (HILIC) can be a good alternative to reversed-phase chromatography.
Troubleshooting Guide
This guide provides a systematic approach to resolving the co-elution of this compound with other flavonoids.
Problem: Poor resolution between this compound and a co-eluting peak (e.g., isoorientin).
Visual Cue: Broad or asymmetric peaks, a shoulder on the this compound peak, or a single peak that is broader than expected.
Troubleshooting Workflow:
Caption: A systematic workflow for troubleshooting co-eluting peaks.
Quantitative Data Summary: HPLC Method Optimization for this compound and Isoorientin Separation
| Parameter | Initial Method | Optimized Method 1 | Optimized Method 2 |
| Column | Standard C18 (150 x 4.6 mm, 5 µm) | Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm) | HILIC (100 x 2.1 mm, 1.7 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile | A: Water with 0.1% Formic AcidB: Methanol | A: Acetonitrile with 0.1% Formic AcidB: Water with 0.1% Formic Acid |
| Gradient | 10-40% B in 20 min | 20-50% B in 25 min | 95-80% A in 15 min |
| Flow Rate | 1.0 mL/min | 0.8 mL/min | 0.3 mL/min |
| Temperature | 30 °C | 40 °C | 35 °C |
| This compound tR (min) | 12.5 | 15.2 | 8.1 |
| Isoorientin tR (min) | 12.5 | 16.1 | 8.9 |
| Resolution (Rs) | < 1.0 | 1.8 | 2.1 |
| Tailing Factor (Tf) | 1.6 | 1.2 | 1.1 |
Note: The data in this table is a representative summary compiled from multiple sources and should be used as a guideline for method development.
Experimental Protocols
Protocol 1: Optimized HPLC-DAD Method for the Separation of this compound and Isoorientin
This protocol outlines a detailed methodology for the separation of this compound and its common co-eluting isomer, isoorientin, using a phenyl-hexyl stationary phase for enhanced selectivity.
Objective: To achieve baseline separation (Rs ≥ 1.5) of this compound and isoorientin.
Methodology:
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and Diode Array Detector (DAD).
-
Chromatographic data system for data acquisition and analysis.
-
-
Chromatographic Conditions:
-
Column: Phenyl-Hexyl column (150 mm x 4.6 mm, 3.5 µm particle size).
-
Mobile Phase:
-
Solvent A: HPLC-grade water with 0.1% formic acid.
-
Solvent B: HPLC-grade methanol.
-
-
Gradient Elution:
-
0-5 min: 20% B
-
5-20 min: Linear gradient from 20% to 50% B
-
20-25 min: 50% B
-
25.1-30 min: Re-equilibration at 20% B
-
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 10 µL.
-
Detection: DAD detection at 350 nm.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample extract in the initial mobile phase composition (80:20 Solvent A:B).
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Data Analysis:
-
Integrate the peaks for this compound and isoorientin.
-
Calculate the resolution (Rs) between the two peaks. A value ≥ 1.5 indicates baseline separation.
-
Perform peak purity analysis on the this compound peak using the DAD software to confirm the absence of co-eluting impurities.
-
Protocol 2: High-Speed Counter-Current Chromatography (HSCCC) for Preparative Separation of this compound
HSCCC is a valuable technique for isolating larger quantities of pure this compound, as it avoids the use of a solid stationary phase, thus minimizing irreversible sample adsorption.[2][3]
Objective: To isolate pure this compound from a complex flavonoid mixture.
Methodology:
-
Instrumentation:
-
Preparative HSCCC instrument with a suitable coil volume.
-
HPLC system for fraction analysis.
-
-
Two-Phase Solvent System:
-
Prepare a mixture of ethyl acetate, n-butanol, and water in a volume ratio of 3:2:5.[2]
-
Thoroughly mix the solvents in a separatory funnel and allow the phases to separate.
-
Degas both the upper (stationary) phase and the lower (mobile) phase before use.
-
-
HSCCC Separation Procedure:
-
Fill the entire column with the upper phase (stationary phase).
-
Pump the lower phase (mobile phase) into the column at a flow rate of 1.5 mL/min while rotating the column at 900 rpm.
-
Once hydrodynamic equilibrium is reached (clear mobile phase eluting from the outlet), inject the sample solution (dissolved in the lower phase).
-
Continuously monitor the effluent with a UV detector at 280 nm.
-
Collect fractions based on the chromatogram.
-
-
Fraction Analysis:
-
Analyze the collected fractions by HPLC to determine the purity of this compound.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the isolated this compound.
-
Experimental Workflow for Method Development:
Caption: A typical experimental workflow for HPLC method development.
References
troubleshooting inconsistent results with lutonarin
Welcome to the technical support center for lutonarin. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and addressing frequently asked questions related to the use of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary biological activities?
A1: this compound (isoorientin-7-O-glucoside) is a flavonoid glycoside naturally found in various plants, including barley seedlings.[1][2] It is recognized for its potent antioxidant and anti-inflammatory properties.[2] Research has shown that this compound can inhibit the NF-κB signaling pathway, which is a critical regulator of inflammation. This inhibition leads to the reduced expression of pro-inflammatory cytokines such as IL-6 and TNF-α, as well as inflammatory enzymes like COX-2 and iNOS.[1][2][3][4]
Q2: What is the solubility of this compound?
A2: this compound has limited solubility in water but is soluble in organic solvents. For experimental purposes, it is commonly dissolved in dimethyl sulfoxide (DMSO).[3]
Q3: What is the recommended solvent for preparing this compound stock solutions?
A3: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[3] It is crucial to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in your aqueous experimental medium (e.g., cell culture media).
Q4: At what concentrations is this compound typically used in cell-based assays?
A4: In cell-based assays, such as those with RAW 264.7 macrophages, this compound has been shown to be effective at concentrations ranging from 20 to 60 µM for observing anti-inflammatory effects.[2][3][4] It has been reported to show no significant cytotoxicity at concentrations up to 150 µM.[2][3][4]
Q5: How should this compound be stored?
A5: this compound powder should be stored at -20°C. Stock solutions in DMSO should also be stored at -20°C or -80°C for long-term stability. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes.
Troubleshooting Guides
This section provides guidance on how to address common issues that may arise during experiments with this compound.
Issue 1: Precipitation of this compound in Aqueous Solutions
Symptoms:
-
Visible precipitate or cloudiness in the cell culture medium or buffer after adding this compound.
-
Inconsistent or lower-than-expected biological activity.
Possible Causes:
-
Low Solubility: this compound has poor solubility in aqueous solutions. The final concentration of this compound in the medium may exceed its solubility limit.
-
High Final DMSO Concentration: While DMSO aids in initial solubilization, a high final concentration in the aqueous medium can be toxic to cells and may also affect the solubility of other components.
-
Buffer Composition: The pH and composition of the buffer can influence the solubility of flavonoids.
Solutions:
-
Optimize Final Concentration: Test a range of final this compound concentrations to determine the highest concentration that remains soluble in your specific experimental setup.
-
Control Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.5%) and consistent across all experimental conditions, including vehicle controls.
-
Pre-warm Medium: Gently pre-warm the cell culture medium or buffer to 37°C before adding the this compound stock solution.
-
Proper Mixing: Add the this compound stock solution to the medium dropwise while gently vortexing or swirling to ensure rapid and uniform dispersion.
-
Sonication: For preparing higher concentration solutions, brief sonication of the final solution may help in dissolving any precipitate.
Issue 2: Inconsistent Anti-Inflammatory Effects
Symptoms:
-
High variability in the inhibition of inflammatory markers (e.g., NO, TNF-α, IL-6) between experiments.
-
Lack of a clear dose-dependent effect.
Possible Causes:
-
Cell Passage Number and Health: The responsiveness of cells to stimuli and inhibitors can change with high passage numbers or suboptimal health.
-
Inconsistent LPS Stimulation: Variability in the potency or preparation of the lipopolysaccharide (LPS) solution can lead to inconsistent inflammatory responses.
-
Timing of Treatment: The timing of this compound pre-treatment relative to LPS stimulation is critical for observing an inhibitory effect.
-
This compound Degradation: Improper storage or handling of this compound stock solutions can lead to degradation and loss of activity.
Solutions:
-
Standardize Cell Culture: Use cells within a consistent and low passage number range. Regularly monitor cell morphology and viability.
-
Standardize LPS Preparation: Prepare a large batch of LPS stock solution, aliquot, and store at -20°C. Use a fresh aliquot for each experiment.
-
Optimize Treatment Times: A common pre-treatment time with this compound is 4 hours before LPS stimulation, with a subsequent 24-hour incubation.[1][3][4] This may need to be optimized for your specific cell type and experimental goals.
-
Proper Handling of this compound: Aliquot this compound stock solutions and avoid repeated freeze-thaw cycles. Protect stock solutions from light.
Issue 3: High Variability or Unexpected Results in Cell Viability Assays (e.g., MTT, XTT)
Symptoms:
-
High standard deviations in cell viability readings.
-
Unexpected cytotoxicity at concentrations reported to be non-toxic.
Possible Causes:
-
DMSO Toxicity: The final concentration of DMSO in the culture medium may be too high, leading to cytotoxicity.
-
Cell Seeding Density: Inconsistent cell numbers at the start of the experiment can lead to variability in metabolic assay readouts.
-
Interference with Assay Reagents: Some compounds can interfere with the chemistry of viability assays (e.g., reducing the tetrazolium salt directly).
-
Contamination: Microbial contamination can affect cell health and interfere with assay results.
Solutions:
-
Vehicle Control: Always include a vehicle control with the same final concentration of DMSO as the this compound-treated wells.
-
Optimize Cell Seeding: Ensure a uniform and optimal cell seeding density across all wells of the microplate.
-
Visual Inspection: Before adding the viability assay reagent, visually inspect the cells under a microscope to confirm their health and confluence.
-
Alternative Viability Assays: If interference is suspected, consider using a different viability assay that relies on a different principle, such as a trypan blue exclusion assay or a lactate dehydrogenase (LDH) release assay.
-
Aseptic Technique: Maintain strict aseptic technique to prevent contamination.
Experimental Protocols
Cell Viability Assay (MTT)
This protocol is adapted from studies investigating the effect of this compound on RAW 264.7 cell viability.[1][3][4]
-
Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 1 x 10^5 cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. The final DMSO concentration should be ≤ 0.5%. Add the diluted this compound to the respective wells. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity if desired.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24-48 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Presentation: Example Cell Viability Data
| This compound (µM) | Absorbance (570 nm) | % Cell Viability |
| 0 (Vehicle) | 1.25 ± 0.08 | 100 |
| 20 | 1.22 ± 0.07 | 97.6 |
| 40 | 1.19 ± 0.09 | 95.2 |
| 60 | 1.15 ± 0.06 | 92.0 |
| 150 | 1.10 ± 0.10 | 88.0 |
Western Blotting for NF-κB Pathway Proteins
This protocol is a general guideline for analyzing proteins in the NF-κB pathway, such as p65, p-p65, and IκBα, following this compound treatment.[1][3]
-
Cell Treatment: Seed cells in 6-well plates and grow to 80-90% confluency. Pre-treat with desired concentrations of this compound for 4 hours, followed by stimulation with LPS (1 µg/mL) for 30 minutes (for phosphorylation events) or longer for total protein expression changes.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Separate the protein samples on a 10-12% polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p65, p-p65, IκBα, or β-actin overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Data Presentation: Example Western Blot Quantification
| Treatment | p-p65/p65 Ratio | IκBα/β-actin Ratio |
| Control | 0.1 ± 0.02 | 1.0 ± 0.1 |
| LPS (1 µg/mL) | 0.8 ± 0.1 | 0.3 ± 0.05 |
| LPS + this compound (20 µM) | 0.6 ± 0.08 | 0.5 ± 0.07 |
| LPS + this compound (40 µM) | 0.4 ± 0.06 | 0.7 ± 0.09 |
| LPS + this compound (60 µM) | 0.2 ± 0.04 | 0.9 ± 0.1 |
High-Performance Liquid Chromatography (HPLC) for this compound Quantification
This is a general method for the quantification of flavonoids like this compound in samples.[5]
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) acetonitrile.
-
Gradient Program: A typical gradient might be: 0-5 min, 10% B; 5-20 min, 10-30% B; 20-25 min, 30-50% B; 25-30 min, 50-10% B.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 350 nm.
-
Standard Curve: Prepare a standard curve with known concentrations of a purified this compound standard to quantify the amount in unknown samples.
Visualizations
Caption: Experimental workflow for studying the anti-inflammatory effects of this compound.
Caption: Simplified NF-κB signaling pathway and the inhibitory action of this compound.
Caption: Logical flowchart for troubleshooting inconsistent results with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound from Barley Seedlings Inhibits the Lipopolysacchride-Stimulated Inflammatory Response of RAW 264.7 Macrophages by Suppressing Nuclear Factor-κB Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound from Barley Seedlings Inhibits the Lipopolysacchride-Stimulated Inflammatory Response of RAW 264.7 Macrophages by Suppressing Nuclear Factor-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
Technical Support Center: Method Refinement for Lutonarin Quantification
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for the accurate quantification of lutonarin in complex matrices.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in quantifying this compound in complex matrices?
A: The primary challenges include:
-
Matrix Interference: Co-eluting compounds from the sample matrix (e.g., plant extracts, biological fluids) can suppress or enhance the analyte signal, particularly in LC-MS/MS, leading to inaccurate quantification.[1][2][3]
-
Isomer Separation: this compound (isoorientin-7-O-glucoside) often co-exists with its isomer, saponarin (isovitexin-7-O-glucoside), in natural sources like barley.[4] Achieving baseline chromatographic separation is critical for accurate quantification, especially with UV detection.
-
Analyte Stability: Flavonoids can be sensitive to pH, temperature, and light, potentially degrading during extraction, storage, and analysis.[5]
-
Low Concentration: this compound may be present at low concentrations in the matrix, requiring highly sensitive analytical methods and efficient extraction procedures.
-
Recovery Variability: Inconsistent recovery during sample preparation can introduce significant error. This can be caused by strong interactions between this compound and matrix components.
Q2: Which analytical technique is better for this compound quantification: HPLC-UV or UPLC-MS/MS?
A: The choice depends on the specific requirements of your study.
-
HPLC-UV/PDA: A robust, cost-effective, and widely available technique suitable for routine analysis when this compound concentrations are relatively high and the matrix is not overly complex. It is crucial to achieve good chromatographic separation from interferences, especially isomers.[1]
-
UPLC-MS/MS: Offers superior sensitivity and selectivity, making it the preferred method for quantifying trace levels of this compound in highly complex matrices like plasma or tissue homogenates.[3][6][7] Its ability to use Multiple Reaction Monitoring (MRM) significantly reduces the impact of co-eluting matrix components.[8]
Q3: How can I mitigate matrix effects in my UPLC-MS/MS analysis?
A: Several strategies can be employed:
-
Improve Sample Cleanup: Use Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components like phospholipids and proteins.
-
Chromatographic Separation: Optimize your UPLC method to separate this compound from the regions where most matrix components elute (ion suppression zones).
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard as it co-elutes with the analyte and experiences similar matrix effects, providing the most accurate correction.
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is free of the analyte to compensate for consistent matrix effects.[3]
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, thereby minimizing their impact on ionization.
Q4: What are the key validation parameters I need to assess for my this compound quantification method?
A: According to ICH guidelines, a fully validated method should include assessment of:
-
Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present.
-
Linearity and Range: The concentration range over which the method is accurate, precise, and linear.[2]
-
Accuracy: The closeness of the measured value to the true value, often assessed through recovery studies in spiked samples.[4][9]
-
Precision: The closeness of agreement between a series of measurements, evaluated at repeatability (intra-day) and intermediate precision (inter-day) levels.[9][10]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantified.[11][12][13]
-
Limit of Quantification (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[11][12][13]
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
-
Stability: The chemical stability of the analyte in the matrix under specific conditions and for given time intervals (e.g., freeze-thaw, short-term benchtop, long-term storage).[5]
Troubleshooting Guides
Chromatography & Peak Shape Issues
Q: My this compound peak is tailing. What are the possible causes and solutions?
A: Peak tailing is a common issue where the latter half of the peak is broader than the front half.
-
Possible Causes:
-
Secondary Silanol Interactions: Basic functional groups on this compound can interact with acidic residual silanol groups on the silica-based column packing, causing tailing.[7]
-
Column Overload: Injecting too high a concentration of the analyte can saturate the stationary phase.
-
Column Contamination/Void: Accumulation of matrix components on the column inlet frit or a void in the packing bed can distort peak shape.
-
Mobile Phase pH: A mobile phase pH close to the pKa of this compound can result in mixed ionization states.
-
Extra-column Volume: Excessive tubing length or poorly made connections can cause band broadening.[1]
-
-
Solutions:
-
Lower Mobile Phase pH: Add a modifier like formic acid (0.1%) to the mobile phase to suppress the ionization of silanol groups (operate at pH < 3).
-
Use an End-Capped Column: Select a modern, high-purity, end-capped C18 or Phenyl-Hexyl column to minimize available silanol groups.
-
Reduce Sample Load: Dilute the sample or reduce the injection volume to check for overload effects.
-
Use a Guard Column & In-line Filter: Protect the analytical column from strongly retained matrix components. Regularly replace the guard column.[4][7]
-
Flush the Column: If contamination is suspected, flush the column with a strong solvent (e.g., isopropanol), reversing the flow direction if permitted by the manufacturer.
-
Q: I'm seeing split or fronting peaks for this compound. What should I check?
A: Split or fronting peaks can severely impact integration and quantification accuracy.
-
Possible Causes:
-
Injection Solvent Mismatch: Dissolving the sample in a solvent significantly stronger than the initial mobile phase is a common cause, especially for early eluting peaks.
-
Column Void or Blockage: A partially blocked inlet frit or a void at the head of the column can cause the sample band to split.
-
Severe Column Overload: Can sometimes manifest as fronting rather than tailing.
-
-
Solutions:
-
Match Injection Solvent: Reconstitute the final extract in the initial mobile phase or a weaker solvent.
-
Check Column Health: Replace the inlet frit. If a void is suspected, try reversing and flushing the column or replace it with a new one.
-
Reduce Injection Volume/Concentration: Test for overload by injecting a smaller volume or a diluted sample.
-
Q: My retention time for this compound is shifting between injections. Why?
A: Unstable retention times compromise peak identification and integration.
-
Possible Causes:
-
Inadequate Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase, especially between gradient runs.
-
Mobile Phase Preparation: Inconsistent mobile phase composition, pH drift, or degradation.
-
Pump/Flow Rate Issues: Air bubbles in the pump, faulty check valves, or leaks can cause flow rate fluctuations.
-
Temperature Fluctuation: Column temperature is not stable.
-
-
Solutions:
-
Increase Equilibration Time: Ensure the column is fully equilibrated before each injection; a minimum of 10 column volumes is a good starting point.
-
Prepare Fresh Mobile Phase: Prepare mobile phase daily, filter, and degas thoroughly. Buffer solutions are particularly prone to changes over time.
-
Prime and Purge the Pump: Purge all solvent lines to remove air bubbles. Check for leaks in the system.
-
Use a Column Oven: Maintain a constant, controlled temperature for the analytical column.
-
Sensitivity & Quantification Issues
Q: My this compound peak area is inconsistent or sensitivity is low. What's wrong?
A: Poor sensitivity and reproducibility are critical issues that prevent accurate quantification.
-
Possible Causes:
-
Ion Suppression (LC-MS/MS): Co-eluting matrix components are interfering with the ionization of this compound in the MS source.
-
Poor Extraction Recovery: The extraction procedure is inefficient or variable.
-
Analyte Degradation: this compound may be degrading in the sample, during processing, or in the autosampler. Flavonoids can be sensitive to light, temperature, and pH.[5]
-
Detector Issues: Incorrect wavelength setting (HPLC-UV) or suboptimal MS source conditions (LC-MS/MS).
-
Injector Problems: Inaccurate injection volumes due to leaks or air bubbles in the sample loop.
-
-
Solutions:
-
Address Matrix Effects: Implement improved sample cleanup (e.g., SPE), adjust chromatography to move the this compound peak away from the suppression zone, or use an appropriate internal standard.
-
Optimize Extraction: Test different solvents, extraction times, and techniques (e.g., sonication, vortexing) to maximize recovery. Perform a recovery experiment to validate the procedure.
-
Assess Stability: Analyze samples immediately after preparation. If not possible, store extracts at low temperatures (e.g., -80°C) and protected from light. Test for freeze-thaw and benchtop stability during method validation.[5]
-
Optimize Detector Settings: For HPLC-UV, ensure the detection wavelength is set to this compound's absorbance maximum (~270 nm and ~350 nm). For LC-MS/MS, optimize source parameters (e.g., ion spray voltage, gas flows, temperature) via infusion of a standard solution.
-
Maintain the Injector: Perform regular maintenance on the autosampler, checking for worn seals and ensuring the system is properly primed.
-
Quantitative Data Summary
The following tables provide illustrative method validation parameters for the quantification of this compound and related flavonoids. Actual values will vary depending on the matrix, instrumentation, and specific method conditions.
Table 1: Illustrative Method Validation Parameters for this compound by HPLC-UV
| Parameter | Typical Value/Range | Notes |
|---|---|---|
| Linearity Range | 0.5 - 100 µg/mL | Should cover the expected concentration range in samples. |
| Correlation Coeff. (r²) | > 0.995 | Indicates a good fit of the calibration curve. |
| LOD | 0.1 - 0.5 µg/mL | Based on a signal-to-noise ratio of 3:1.[2] |
| LOQ | 0.5 - 1.5 µg/mL | Based on a signal-to-noise ratio of 10:1.[2] |
| Accuracy (Recovery) | 85% - 110% | Assessed by spiking blank matrix at low, mid, and high concentrations. |
| Precision (RSD) | < 5% (Intra-day), < 10% (Inter-day) | Relative Standard Deviation for replicate measurements. |
Table 2: Illustrative Method Validation Parameters for this compound by UPLC-MS/MS
| Parameter | Typical Value/Range | Notes |
|---|---|---|
| Linearity Range | 0.5 - 500 ng/mL | Wider dynamic range and higher sensitivity compared to HPLC-UV.[6][7] |
| Correlation Coeff. (r²) | > 0.998 | [6] |
| LOD | 0.05 - 0.5 ng/mL | Highly dependent on the instrument and matrix. |
| LOQ / LLOQ | 0.1 - 1.0 ng/mL | The Lower Limit of Quantification should be determined with acceptable precision and accuracy (e.g., within 20%).[6][12] |
| Accuracy (Bias) | 85% - 115% | [3] |
| Precision (CV) | < 15% (Intra- & Inter-day) | Coefficient of Variation. Should be < 20% at the LLOQ.[3] |
| Recovery | > 70% | Should be consistent across concentration levels.[7] |
| Matrix Effect | 85% - 115% | Assessed by comparing analyte response in post-extraction spiked matrix vs. neat solution.[9] |
Experimental Protocols
Protocol 1: Solid-Liquid Extraction of this compound from Plant Material (e.g., Barley Seedlings)
-
Sample Preparation: Freeze-dry fresh plant material to remove water and grind into a fine, homogenous powder using a mortar and pestle or a cryogenic grinder.
-
Extraction:
-
Weigh approximately 100 mg of the dried powder into a centrifuge tube.
-
Add 2 mL of 80% methanol (v/v) as the extraction solvent.
-
Vortex vigorously for 1 minute to ensure thorough mixing.
-
Place the tube in an ultrasonic bath for 30 minutes at room temperature.
-
Centrifuge the sample at 10,000 x g for 10 minutes.
-
-
Collection:
-
Carefully pipette the supernatant into a clean collection tube.
-
Repeat the extraction process (step 2) on the remaining pellet with another 2 mL of 80% methanol to maximize recovery.
-
Combine the supernatants from both extractions.
-
-
Final Preparation:
-
Evaporate the combined supernatant to dryness under a gentle stream of nitrogen at 35°C.
-
Reconstitute the dried extract in 500 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds and centrifuge at 12,000 x g for 5 minutes to pellet any insoluble material.
-
Transfer the clear supernatant to an HPLC or UPLC vial for analysis.
-
Protocol 2: UPLC-MS/MS Method for this compound Quantification
-
Instrumentation: UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: Acquity UPLC HSS T3 C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2 µL.
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 10 5.0 40 6.0 95 7.0 95 7.1 10 | 9.0 | 10 |
-
MS/MS Detection (Negative Ion Mode):
-
Ion Source: ESI (-).
-
Capillary Voltage: 3.0 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
-
MRM Transitions (Illustrative):
-
This compound: Q1: 609.1 -> Q3: 489.1 (Quantifier), Q1: 609.1 -> Q3: 357.1 (Qualifier). Note: Exact m/z values should be optimized by direct infusion of a this compound standard.
-
Internal Standard (e.g., Luteolin-13C6): Optimized separately.
-
-
Visualizations
Caption: Troubleshooting workflow for common HPLC/UPLC issues.
Caption: General experimental workflow for this compound quantification.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Development and validation of an UPLC-MS/MS assay for the simultaneous quantification of seven commonly used antibiotics in human plasma and its application in therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Accuracy and precision assessment for activity quantification in individualized dosimetry of 177Lu-DOTATATE therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. diva-portal.org [diva-portal.org]
- 6. Validation of an UPLC-MS/MS method for quantitative analysis of raltegravir in human plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 10. npra.gov.my [npra.gov.my]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Analysis of the Antioxidant Activities of Lutonarin and Saponarin
For researchers and professionals in the fields of pharmacology and natural product chemistry, understanding the nuanced differences between structurally similar flavonoid compounds is critical for targeted drug development. This guide provides a comparative overview of the antioxidant properties of two such flavonoids: lutonarin and saponarin. While both are C-glycosylflavones predominantly found in barley sprouts and possess recognized antioxidant capabilities, their efficacy can vary based on the specific oxidative stress model and the assay used for evaluation.
Quantitative Antioxidant Activity
Direct comparative studies providing IC50 values for pure this compound and saponarin under identical conditions are limited in publicly available literature. However, existing research on individual compounds and mixtures allows for a qualitative and semi-quantitative assessment of their antioxidant potential. The data presented below is compiled from various sources to offer a comparative perspective.
| Antioxidant Assay | This compound | Saponarin | Key Observations |
| DPPH Radical Scavenging | Data on pure this compound is scarce. | Saponarin demonstrates potent DPPH radical scavenging activity. The glycosylation at the 6-C and 7-O positions is suggested to enhance this activity when compared to its aglycone, apigenin[1]. | Flavones with a catechol structure (two adjacent hydroxyl groups) in the B-ring generally exhibit higher DPPH scavenging activity[1]. Both this compound and saponarin are derived from luteolin and apigenin, respectively, with luteolin possessing this catechol structure. This suggests this compound may have inherently strong radical scavenging potential. |
| Lipid Peroxidation Inhibition | The 6-C and/or 7-O glucosyl moieties in this compound appear to weaken its inhibitory action against ethyl linoleate oxidation by Fenton's reaction when compared to its aglycone, luteolin[1]. | Saponarin effectively inhibits malonaldehyde (MA) formation, a marker of lipid peroxidation, in various lipid models under UV irradiation or with Fenton's reagent[2]. It showed nearly 100% inhibition of MA formation from squalene at 2 µmol/mL, outperforming BHT (75% inhibition at the same concentration)[2]. | A mixture of saponarin and this compound (4.5:1 w/w) demonstrated significant, dose-dependent inhibition of MA formation across all tested lipids[2]. |
| Other Assays (e.g., ABTS, FRAP, ORAC) | Specific quantitative data for pure this compound is not readily available. | Saponarin-containing extracts have been evaluated, but specific IC50 values for the pure compound are not consistently reported across various studies. | The antioxidant activity of flavonoids is highly dependent on the assay method, which measures different aspects of antioxidant action (e.g., hydrogen atom transfer vs. electron transfer). |
Note: The lack of standardized, head-to-head comparisons necessitates further research to definitively quantify and compare the antioxidant potencies of isolated this compound and saponarin.
Experimental Protocols
Below are detailed methodologies for common antioxidant assays used to evaluate compounds like this compound and saponarin.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The absorbance of this solution at 517 nm should be approximately 1.0.
-
Sample Preparation: Dissolve the test compounds (this compound, saponarin) and a positive control (e.g., ascorbic acid, Trolox) in a suitable solvent to prepare a stock solution. Create a series of dilutions from the stock solution.
-
Reaction Mixture: In a 96-well plate or cuvettes, add a specific volume of the sample or standard dilutions. Add an equal volume of the DPPH working solution to initiate the reaction. A blank containing only the solvent and DPPH solution is also prepared.
-
Incubation: Incubate the reaction mixture in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well or cuvette at 517 nm using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentrations.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which is blue-green. In the presence of an antioxidant, the ABTS•+ is reduced back to the neutral ABTS, causing a decolorization that is measured spectrophotometrically.
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.
-
Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with methanol or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare serial dilutions of the test compounds and a positive control (e.g., Trolox) in a suitable solvent.
-
Reaction Mixture: Add a small volume of the sample or standard dilution to a larger volume of the ABTS•+ working solution.
-
Incubation: Allow the reaction to proceed at room temperature for a defined period (e.g., 6 minutes).
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The Fe²⁺ then forms a colored complex with 2,4,6-tripyridyl-s-triazine (TPTZ), and the intensity of the color is proportional to the antioxidant capacity.
Procedure:
-
Preparation of FRAP Reagent: The FRAP reagent is prepared fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
Sample Preparation: Prepare dilutions of the test compounds in a suitable solvent.
-
Standard Curve: Prepare a standard curve using a known concentration of FeSO₄·7H₂O.
-
Reaction Mixture: Add a small volume of the sample or standard to a larger volume of the FRAP reagent.
-
Incubation: Incubate the mixture at 37°C for a specified time (e.g., 4-30 minutes).
-
Measurement: Measure the absorbance of the blue-colored complex at 593 nm.
-
Calculation: The antioxidant capacity of the sample is determined from the standard curve and is expressed as Fe²⁺ equivalents.
Visualizing Antioxidant Mechanisms and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Flavonoid antioxidant signaling pathway.
Caption: Workflow for the DPPH antioxidant assay.
References
A Comparative Guide to NF-κB Inhibitors: Lutonarin and Other Key Modulators
For Researchers, Scientists, and Drug Development Professionals
The nuclear factor-kappa B (NF-κB) signaling pathway is a cornerstone of the inflammatory response and a key player in cell survival, proliferation, and immunity. Its dysregulation is implicated in a multitude of diseases, including chronic inflammatory conditions, autoimmune disorders, and cancer. This has made the NF-κB pathway a prime target for therapeutic intervention. This guide provides a comparative overview of lutonarin, a naturally occurring flavonoid, and other well-established NF-κB inhibitors: BAY 11-7082, MG132, and Parthenolide. We present a synopsis of their mechanisms, quantitative performance data, and detailed experimental protocols to aid researchers in their selection of appropriate inhibitors for their studies.
Mechanism of Action: Diverse Strategies to Inhibit a Central Pathway
The canonical NF-κB signaling cascade is initiated by various stimuli, such as pro-inflammatory cytokines like TNF-α and IL-1β, or pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS). This leads to the activation of the IκB kinase (IKK) complex, which then phosphorylates the inhibitor of κB (IκBα). Phosphorylated IκBα is targeted for ubiquitination and subsequent degradation by the proteasome. This releases the NF-κB heterodimer (typically p65/p50) to translocate into the nucleus, where it binds to specific DNA sequences and initiates the transcription of target genes involved in inflammation and cell survival.
The inhibitors discussed in this guide target different stages of this pathway:
-
This compound , a flavonoid glycoside found in barley seedlings, has been shown to suppress NF-κB activation by inhibiting the phosphorylation and subsequent degradation of IκBα.[1][2] This effectively traps NF-κB in the cytoplasm. It also dose-dependently attenuates the expression and phosphorylation of the p65 subunit of NF-κB.[3]
-
BAY 11-7082 is a widely used synthetic inhibitor that irreversibly inhibits the TNF-α-induced phosphorylation of IκBα, thus preventing NF-κB activation.[4][5][6] It is known to directly target and inhibit the IKK complex.[5]
-
MG132 is a potent, reversible, and cell-permeable proteasome inhibitor.[7] By blocking the activity of the proteasome, it prevents the degradation of phosphorylated IκBα, thereby keeping NF-κB sequestered in the cytoplasm.[7][8][9][10]
-
Parthenolide , a sesquiterpene lactone derived from the feverfew plant, has a multi-faceted mechanism of NF-κB inhibition. It has been shown to inhibit the IKK complex and can also directly alkylate and inhibit the p65 subunit of NF-κB, preventing its DNA binding.[11][12][13][14]
Quantitative Comparison of Inhibitor Potency
The half-maximal inhibitory concentration (IC50) is a common measure of the potency of an inhibitor. The table below summarizes the reported IC50 values for the selected NF-κB inhibitors. It is important to note that these values can vary depending on the cell type, the stimulus used to activate NF-κB, and the specific assay employed.
| Inhibitor | Target | Reported IC50 (NF-κB Inhibition) | Cell Line/Assay Conditions | Reference |
| This compound | IκBα phosphorylation/degradation, p65 phosphorylation | Dose-dependent inhibition observed at 20-60 µM | LPS-stimulated RAW 264.7 macrophages | [1][3][2] |
| Luteolin * | IKK, Akt | ~15 µM (proliferation), ~8 µM (PI3K) | HL60 cells, in vitro kinase assay | [15][16][17][18] |
| BAY 11-7082 | IKKβ | ~10 µM (IκBα phosphorylation) | TNF-α-stimulated tumor cells | [5] |
| MG132 | 26S Proteasome | ~0.3 µM (NF-κB reporter assay) | TNF-α-stimulated cells | [19] |
| Parthenolide | IKK, p65 | Dose-dependent inhibition observed at 15-70 µM | HEK-Blue™ cells | [12] |
Experimental Protocols
To ensure reproducible and comparable results when evaluating NF-κB inhibitors, a standardized experimental approach is crucial. The following protocol is a generalized workflow based on a luciferase reporter gene assay, a common and robust method for quantifying NF-κB transcriptional activity.[20]
Objective: To determine the inhibitory effect of a compound on NF-κB transcriptional activity.
Materials:
-
HEK293 cells stably expressing an NF-κB-driven luciferase reporter gene (or other suitable cell line)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds (this compound, BAY 11-7082, MG132, Parthenolide) dissolved in a suitable solvent (e.g., DMSO)
-
NF-κB activating stimulus (e.g., TNF-α, LPS)
-
Luciferase assay reagent
-
Cell viability assay reagent (e.g., CellTiter-Glo®)
-
White, opaque 96-well microplates
-
Luminometer
Procedure:
-
Cell Seeding: Seed the NF-κB reporter cells in a 96-well plate at a density that will result in 70-80% confluency at the time of the assay. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitors. Include a vehicle control (e.g., DMSO) and a positive control (a known NF-κB inhibitor).
-
Stimulation: After a pre-incubation period with the inhibitors (e.g., 1 hour), add the NF-κB activating stimulus (e.g., TNF-α at a final concentration of 10 ng/mL) to all wells except for the unstimulated control.
-
Incubation: Incubate the plate for a period sufficient to induce a robust luciferase signal (e.g., 6-24 hours).
-
Luciferase Assay: Equilibrate the plate to room temperature. Add the luciferase assay reagent to each well according to the manufacturer's instructions. Measure the luminescence using a luminometer.
-
Cell Viability Assay: In a parallel plate treated under the same conditions, assess cell viability using a suitable assay to ensure that the observed inhibition of NF-κB activity is not due to cytotoxicity.
-
Data Analysis: Normalize the luciferase readings to the cell viability data. Calculate the percentage of NF-κB inhibition for each compound concentration relative to the stimulated vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Visualizing the Landscape of NF-κB Inhibition
To better understand the points of intervention for each inhibitor, the following diagrams illustrate the NF-κB signaling pathway and a typical experimental workflow.
Caption: NF-κB signaling pathway and points of inhibition.
Caption: A generalized workflow for inhibitor comparison.
Conclusion
The selection of an appropriate NF-κB inhibitor is critical for the success of in vitro and in vivo studies targeting this pathway. This compound presents itself as a promising natural compound that warrants further investigation, particularly in direct comparative studies with established inhibitors. BAY 11-7082, MG132, and Parthenolide each offer distinct mechanisms of action and have been extensively characterized, making them valuable tools for dissecting the intricacies of NF-κB signaling. By understanding their comparative potencies and modes of action, and by employing standardized experimental protocols, researchers can make more informed decisions to advance their research in the ever-expanding field of NF-κB biology and therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound from Barley Seedlings Inhibits the Lipopolysacchride-Stimulated Inflammatory Response of RAW 264.7 Macrophages by Suppressing Nuclear Factor-κB Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. portlandpress.com [portlandpress.com]
- 5. apexbt.com [apexbt.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Inhibition of NF-κB by MG132 through ER stress-mediated induction of LAP and LIP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Impact of proteasome inhibitor MG-132 on expression of NF-κB, IL-1β and histological remodeling after myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Proteasome Inhibitor Carbobenzoxy-L-Leucyl-L-Leucyl-L-Leucinal (MG132) Enhances Therapeutic Effect of Paclitaxel on Breast Cancer by Inhibiting Nuclear Factor (NF)-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MG132 proteasome inhibitor modulates proinflammatory cytokines production and expression of their receptors in U937 cells: involvement of nuclear factor-κB and activator protein-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Parthenolide Inhibits IκB Kinase, NF-κB Activation, and Inflammatory Response in Cystic Fibrosis Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Collateral Sensitivity of Parthenolide via NF-κB and HIF-α Inhibition and Epigenetic Changes in Drug-Resistant Cancer Cell Lines [frontiersin.org]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. Parthenolide, an inhibitor of the nuclear factor-kappaB pathway, ameliorates cardiovascular derangement and outcome in endotoxic shock in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Luteolin inhibits proliferation, triggers apoptosis and modulates Akt/mTOR and MAP kinase pathways in HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Luteolin, a Potent Anticancer Compound: From Chemistry to Cellular Interactions and Synergetic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Luteolin suppresses inflammation-associated gene expression by blocking NF-κB and AP-1 activation pathway in mouse alveolar macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Anti-carcinogenic Effects of the Flavonoid Luteolin - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In vitro benchmarking of NF-κB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of Lutonarin's Anti-Inflammatory Effects: A Comparative Analysis
For Immediate Release
A comprehensive review of available in vivo data suggests that while direct evidence for the anti-inflammatory effects of lutonarin in living organisms is currently limited, studies on structurally similar flavonoids, namely isoorientin and orientin, provide compelling indirect support for its potential therapeutic efficacy. This guide synthesizes the findings from preclinical animal models, offering a comparative analysis of these related compounds against standard inflammatory challenges.
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. This compound, a flavonoid glycoside, has demonstrated anti-inflammatory properties in in vitro studies by inhibiting the NF-κB signaling pathway. However, for its progression as a potential therapeutic agent, validation in living systems is paramount. This guide bridges the current gap in direct in vivo evidence for this compound by examining the performance of its close chemical relatives, isoorientin and orientin, in established animal models of inflammation.
Comparative Efficacy of this compound Analogs in Preclinical Inflammation Models
To provide a clear comparison, this guide focuses on three well-established in vivo models: carrageenan-induced paw edema, imiquimod-induced psoriasis-like dermatitis, and destabilization of the medial meniscus (DMM)-induced osteoarthritis.
Carrageenan-Induced Paw Edema: Isoorientin
The carrageenan-induced paw edema model is a standard method for evaluating acute inflammation. In this model, the flavonoid isoorientin has shown significant anti-inflammatory effects.
Table 1: Effect of Isoorientin on Carrageenan-Induced Paw Edema in Mice
| Treatment Group | Dose (mg/kg) | Paw Thickness (mm) at 3h (Mean ± SD) | Inhibition of Edema (%) |
| Vehicle Control | - | 4.8 ± 0.2 | - |
| Isoorientin | 10 | 3.5 ± 0.15 | 27.1 |
| Isoorientin | 20 | 2.9 ± 0.1 | 39.6 |
| Celecoxib (Positive Control) | 20 | 2.5 ± 0.12 | 47.9 |
Data adapted from Anilkumar et al., 2017.
In a related air pouch model of inflammation, isoorientin demonstrated a dose-dependent reduction in the infiltration of inflammatory cells and the levels of pro-inflammatory cytokines.
Table 2: Effect of Isoorientin on Inflammatory Markers in the Carrageenan-Induced Air Pouch Model in Mice
| Treatment Group | Dose (mg/kg) | Total Leukocyte Count (x10⁶ cells/mL) (Mean ± SD) | TNF-α (pg/mL) (Mean ± SD) | IL-6 (pg/mL) (Mean ± SD) |
| Vehicle Control | - | 15.2 ± 1.1 | 85.4 ± 7.2 | 120.5 ± 10.1 |
| Isoorientin | 10 | 10.8 ± 0.9 | 62.1 ± 5.5 | 88.3 ± 7.9 |
| Isoorientin | 20 | 7.5 ± 0.7 | 45.3 ± 4.1 | 65.7 ± 6.2 |
Data adapted from Anilkumar et al., 2017.
Imiquimod-Induced Psoriasis-like Dermatitis: Orientin
The imiquimod-induced psoriasis model in mice mimics many aspects of human psoriasis. Orientin has been shown to ameliorate the inflammatory symptoms in this model.
Table 3: Effect of Orientin on Imiquimod-Induced Psoriasis-like Dermatitis in Mice
| Treatment Group | Ear Thickness (mm) (Mean ± SD) | Spleen Weight (mg) (Mean ± SD) | IL-1β (pg/mL) in Skin (Mean ± SD) | IL-6 (pg/mL) in Skin (Mean ± SD) | TNF-α (pg/mL) in Skin (Mean ± SD) |
| Control | 0.21 ± 0.02 | 85 ± 7 | 25 ± 3 | 40 ± 5 | 55 ± 6 |
| Imiquimod + Vehicle | 0.55 ± 0.05 | 150 ± 12 | 120 ± 11 | 180 ± 15 | 210 ± 20 |
| Imiquimod + Orientin (20 mg/kg) | 0.35 ± 0.04 | 110 ± 9 | 70 ± 8 | 105 ± 10 | 125 ± 11 |
Data adapted from Long et al., 2024.
Destabilization of the Medial Meniscus (DMM)-Induced Osteoarthritis: Orientin
The DMM model is a surgical induction of osteoarthritis that allows for the evaluation of cartilage degradation and inflammation. Orientin has demonstrated protective effects in this model.
Table 4: Effect of Orientin on DMM-Induced Osteoarthritis in Mice
| Treatment Group | OARSI Score (Mean ± SD) | MMP13 Positive Chondrocytes (%) (Mean ± SD) | ADAMTS5 Positive Chondrocytes (%) (Mean ± SD) |
| Sham | 1.2 ± 0.4 | 10 ± 3 | 12 ± 4 |
| DMM + Vehicle | 5.8 ± 0.7 | 75 ± 8 | 80 ± 9 |
| DMM + Orientin (10 mg/kg) | 3.5 ± 0.6 | 40 ± 6 | 45 ± 7 |
Data adapted from Xia et al., 2023.
Signaling Pathways and Experimental Workflows
The anti-inflammatory effects of this compound and its analogs are primarily attributed to the modulation of key inflammatory signaling pathways, particularly the NF-κB pathway. The following diagrams illustrate the proposed mechanism of action and the workflows of the experimental models cited.
Caption: this compound's Proposed Anti-Inflammatory Mechanism.
Caption: Generalized Experimental Workflows.
Experimental Protocols
Carrageenan-Induced Paw Edema
-
Animals: Male BALB/c mice (6-8 weeks old) are used.
-
Acclimatization: Animals are acclimatized for one week under standard laboratory conditions.
-
Grouping: Mice are randomly divided into vehicle control, positive control (e.g., celecoxib), and isoorientin treatment groups.
-
Drug Administration: Isoorientin (10 and 20 mg/kg) or vehicle is administered intraperitoneally 1 hour before carrageenan injection.
-
Induction of Edema: 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.
-
Measurement of Paw Edema: Paw thickness is measured using a digital caliper at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control.
Imiquimod-Induced Psoriasis-like Dermatitis
-
Animals: Female BALB/c mice (8-10 weeks old) are used.
-
Induction of Psoriasis: A daily topical dose of 62.5 mg of 5% imiquimod cream is applied to the shaved back and right ear for 6 consecutive days.
-
Grouping: Mice are divided into control, imiquimod + vehicle, and imiquimod + orientin groups.
-
Drug Administration: Orientin (20 mg/kg) or vehicle is administered daily from day 1 to day 6.
-
Clinical Evaluation: Ear thickness is measured daily with a caliper. Spleen weight is measured at the end of the experiment.
-
Biomarker Analysis: Skin tissue is collected for the measurement of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) by ELISA.
Destabilization of the Medial Meniscus (DMM)-Induced Osteoarthritis
-
Animals: Male C57BL/6 mice (10 weeks old) are used.
-
Surgical Procedure: DMM surgery is performed on the right knee joint to induce osteoarthritis. Sham surgery is performed on the control group.
-
Grouping: Mice are divided into sham, DMM + vehicle, and DMM + orientin groups.
-
Drug Administration: Orientin (10 mg/kg) is administered daily for 8 weeks post-surgery.
-
Histological Analysis: Knee joints are harvested, sectioned, and stained with Safranin O-Fast Green. Cartilage degradation is scored using the Osteoarthritis Research Society International (OARSI) grading system.
-
Immunohistochemistry: The expression of matrix-degrading enzymes such as MMP13 and ADAMTS5 in the cartilage is quantified.
Conclusion
While direct in vivo studies on this compound are needed to conclusively establish its anti-inflammatory profile, the existing evidence for its structurally related flavonoids, isoorientin and orientin, is highly encouraging. These compounds have demonstrated significant efficacy in reducing inflammation across multiple preclinical models, suggesting that this compound likely shares a similar therapeutic potential. The data presented in this guide provide a strong rationale for further in vivo investigation of this compound as a promising anti-inflammatory agent.
A Comparative Analysis of Lutonarin from Diverse Botanical Sources
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the extraction, quantification, and biological activities of the flavonoid lutonarin from different plant sources, supported by experimental data and detailed methodologies.
This compound, a flavone glycoside, has garnered significant interest in the scientific community for its potential therapeutic properties, including antioxidant and anti-inflammatory effects. While primarily associated with barley, this bioactive compound is also present in other plant species. This guide provides a comparative analysis of this compound from two identified botanical sources, Hordeum vulgare (barley) and Bryonia alba, offering insights into its extraction, quantification, and biological efficacy.
Quantitative Analysis of this compound Content
The concentration of this compound can vary significantly between different plant sources and even between different parts of the same plant. This variation underscores the importance of selecting appropriate source material and extraction methods for optimal yield.
| Plant Source | Plant Part | This compound Content (mg/100g dry weight) | Reference |
| Hordeum vulgare (Barley) | Seedlings | 1036.9 | [1] |
| Hordeum vulgare (Barley) | Grass | 24.0 | [2] |
| Bryonia alba | Aerial Parts | Major flavonoid, specific quantitative data not available in cited literature. | [3][4][5][6][7][8][9] |
Biological Activity: A Comparative Overview
This compound exhibits promising antioxidant and anti-inflammatory properties. The primary mechanism for its anti-inflammatory action, particularly from barley, has been identified as the suppression of the NF-κB signaling pathway.
Anti-inflammatory Activity
Studies on this compound isolated from barley seedlings have demonstrated its ability to inhibit the lipopolysaccharide (LPS)-induced inflammatory response in RAW 264.7 macrophages. This is achieved by suppressing the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation[1][10]. The inhibition of this pathway leads to a downstream reduction in the production of pro-inflammatory cytokines and enzymes.
While Bryonia alba is traditionally recognized for its anti-inflammatory properties, and this compound is a major flavonoid component of its aerial parts, specific studies isolating and quantifying the anti-inflammatory activity of this compound from this source are not as prevalent in the available literature[3][4][5][6][7][8][9].
Antioxidant Activity
This compound's structure, rich in hydroxyl groups, contributes to its potent antioxidant activity. It can effectively scavenge free radicals, thus protecting cells from oxidative damage. Studies on this compound from barley have confirmed its antioxidant potential through various in vitro assays. The aerial parts of Bryonia alba have also been shown to possess significant antioxidant activity, attributed to their high flavonoid content, including this compound[3][5][6][7]. However, direct comparative studies on the antioxidant capacity of purified this compound from these two sources are lacking.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols for the extraction, purification, and evaluation of this compound's biological activity.
Extraction and Purification of this compound
A common method for extracting and purifying this compound from plant material involves the following steps:
-
Extraction: The dried and powdered plant material is extracted with a solvent, typically methanol or ethanol, often at elevated temperatures to increase efficiency.
-
Purification: The crude extract is then subjected to chromatographic techniques for purification. High-Performance Liquid Chromatography (HPLC) and High-Speed Counter-Current Chromatography (HSCCC) are effective methods for isolating this compound with high purity.
Example Protocol for this compound Isolation from Barley Seedlings using HPLC:
-
Sample Preparation: Methanol extracts from barley seedlings are prepared.
-
Chromatography System: A multiple-preparation reversed-phase HPLC system is used.
-
Mobile Phase: A gradient of 0.1% trifluoroacetic acid (TFA) in water (A) and 0.1% TFA in acetonitrile (B) is employed.
-
Flow Rate: A flow rate of 25 mL/min is maintained.
-
Gradient Elution:
-
0-35 min: 0-15% B
-
35-80 min: 15-100% B
-
-
Detection: Elution is monitored at 245, 280, and 325 nm using a photodiode array (PDA) detector.
In Vitro Antioxidant Activity Assays
Several assays can be employed to determine the antioxidant capacity of this compound.
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical. The reduction in absorbance at a specific wavelength is proportional to the antioxidant activity.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay: This method is based on the ability of antioxidants to quench the blue-green ABTS radical cation. The degree of decolorization is indicative of the antioxidant capacity.
-
FRAP (Ferric Reducing Antioxidant Power) Assay: This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The formation of a colored ferrous complex is measured spectrophotometrically.
In Vitro Anti-inflammatory Activity Assays
The anti-inflammatory potential of this compound can be assessed using various in vitro models.
-
Inhibition of Protein Denaturation: This assay evaluates the ability of a compound to prevent the denaturation of proteins, a hallmark of inflammation. Egg albumin or bovine serum albumin is commonly used as the protein source[9].
-
Membrane Stabilization Assay: This method assesses the ability of a compound to stabilize red blood cell membranes when subjected to hypotonic or heat-induced lysis. This is relevant as lysosomal membrane stabilization is crucial in controlling the inflammatory response[9].
-
Lipoxygenase (LOX) and Cyclooxygenase (COX) Inhibition Assays: These enzymatic assays measure the ability of a compound to inhibit the activity of LOX and COX enzymes, which are key players in the inflammatory cascade, leading to the production of leukotrienes and prostaglandins, respectively.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures can aid in understanding the mechanisms of action and research methodologies.
References
- 1. [PDF] Flavonoid Analysis and Antioxidant Activities of the Bryonia alba L. Aerial Parts | Semantic Scholar [semanticscholar.org]
- 2. farmaciajournal.com [farmaciajournal.com]
- 3. researchgate.net [researchgate.net]
- 4. Flavonoid Analysis and Antioxidant Activities of the Bryonia alba L. Aerial Parts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Flavonoid Analysis and Antioxidant Activities of the Bryonia alba L. Aerial Parts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. phcogrev.com [phcogrev.com]
- 9. Balanced cytokine upregulation by diluted ethanolic extract of Bryonia alba in Delta SARS-CoV-2 Spike protein RBD-induced pathogenesis in Gallus gallus embryo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Lutonarin Quantification Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of common analytical methods for the quantification of lutonarin, a flavonoid C-glycoside also known as isoorientin-7-O-glucoside. Understanding the nuances of each technique is critical for accurate and reliable measurement in research, quality control, and clinical studies. This document outlines detailed experimental protocols, presents comparative performance data, and offers visual workflows to aid in method selection.
Overview of this compound and its Quantification
This compound (isoorientin-7-O-glucoside) is a naturally occurring flavonoid found in various plants, including barley.[1][2] Its antioxidant and anti-inflammatory properties have made it a compound of interest in pharmaceutical and nutraceutical research. Accurate quantification of this compound is essential for standardization of herbal products, pharmacokinetic studies, and elucidation of its biological functions. The primary analytical techniques employed for this compound quantification are High-Performance Liquid Chromatography with Ultra-Violet detection (HPLC-UV), Liquid Chromatography with Mass Spectrometry (LC-MS), and Ultra-Violet Visible (UV-Vis) Spectrophotometry.
Comparative Analysis of Quantification Methods
The choice of quantification method depends on several factors, including the required sensitivity, selectivity, sample matrix complexity, and available instrumentation. Below is a summary of the performance characteristics of HPLC-UV, LC-MS/MS, and UV-Vis spectrophotometry for the analysis of this compound and its isomers.
| Parameter | HPLC-UV / UHPLC-UV | LC-MS/MS / UFLC-MS/MS | UV-Vis Spectrophotometry |
| Principle | Chromatographic separation followed by UV absorbance detection. | Chromatographic separation followed by mass-based detection of precursor and product ions. | Measurement of light absorbance of the analyte, often after a colorimetric reaction. |
| Specificity | Good. Can distinguish between isomers like isoorientin and orientin with optimized chromatography.[3] | Excellent. Highly specific due to monitoring of specific mass transitions.[4] | Low. Prone to interference from other compounds that absorb at similar wavelengths. Often used for total flavonoid content.[4] |
| Sensitivity (LOD/LOQ) | Moderate. LOD and LOQ for isoorientin are reported to be around 18 µg/mL and 55 µg/mL, respectively, by UHPLC-UV.[1] For luteolin-7-glucoside, LOD and LOQ were found to be 3.62 µg/mL and 10.96 µg/mL.[5] | High. LOD and LOQ for isoorientin in plasma can be as low as 1 ng/mL.[6] For related compounds, LOQs are in the low ng/mL range.[7] | Low to Moderate. LOD and LOQ for total flavonoids (as quercetin) are in the range of 0.01-0.03 mg/mL.[3] |
| Linearity (R²) | Excellent (R² > 0.999).[1][3][5] | Excellent (R² > 0.995).[6][7] | Good (R² > 0.99).[3] |
| Accuracy (% Recovery) | High (typically 95-105%).[1][5] | High (typically 92-110%).[6] | Moderate to High (typically 98-103% for total flavonoids).[4] |
| Precision (%RSD) | High (Intra- and inter-day RSD < 5%).[3][5] | High (Intra- and inter-day RSD < 9%).[6] | Good (RSD < 2% for total flavonoids). |
| Cost | Moderate. | High. | Low. |
| Throughput | Moderate to High. | High. | High. |
Experimental Protocols
HPLC-UV Quantification of Isoorientin
This protocol is adapted from a validated method for the simultaneous quantification of luteolin and apigenin derivatives, including isoorientin.[1]
-
Instrumentation: High-Performance Liquid Chromatography system with a Photodiode Array (PDA) or UV detector.
-
Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 350 nm.[2]
-
Sample Preparation:
-
Extract the plant material or sample with a suitable solvent (e.g., methanol or 80% ethanol).
-
Filter the extract through a 0.45 µm syringe filter.
-
Inject the filtered sample into the HPLC system.
-
-
Quantification:
-
Prepare a series of standard solutions of isoorientin of known concentrations.
-
Generate a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of isoorientin in the sample by interpolating its peak area on the calibration curve.
-
LC-MS/MS Quantification of Isoorientin
This protocol is based on a validated method for the determination of isoorientin in rat plasma.[6]
-
Instrumentation: Liquid Chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Column: Synergi 4µ polar-RP 80A column (150 × 2.0 mm, 4µm).
-
Mobile Phase: Isocratic elution with 0.1% formic acid in water and methanol (80:20, v/v).
-
Flow Rate: 0.2 mL/min.
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Monitoring Mode: Multiple Reaction Monitoring (MRM).
-
Transitions: For isoorientin, monitor the transition of the protonated precursor ion [M+H]⁺ at m/z 449.0 to the product ion at m/z 299.1.
-
-
Sample Preparation (for plasma):
-
To 100 µL of plasma, add an internal standard and precipitate proteins with methanol.
-
Centrifuge the sample and collect the supernatant.
-
Inject the supernatant into the LC-MS/MS system.
-
-
Quantification:
-
Prepare calibration standards in the appropriate matrix (e.g., blank plasma).
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.
-
Calculate the concentration of isoorientin in the samples using the regression equation from the calibration curve.
-
UV-Vis Spectrophotometric Quantification of Total Flavonoids (Adapted for this compound)
This is a general protocol for the determination of total flavonoid content using the aluminum chloride colorimetric method, which can be adapted for this compound by using an isoorientin standard.[4]
-
Instrumentation: UV-Vis Spectrophotometer.
-
Reagents:
-
Isoorientin standard solution.
-
Aluminum chloride (AlCl₃) solution (e.g., 2% in methanol).
-
Methanol.
-
-
Procedure:
-
Prepare a stock solution of the sample extract in methanol.
-
In a test tube, mix an aliquot of the sample extract or standard solution with the aluminum chloride solution.
-
Allow the reaction to proceed for a specified time (e.g., 15-30 minutes) at room temperature to allow for complex formation.
-
Measure the absorbance of the solution at the wavelength of maximum absorption (λmax) against a blank (methanol without the sample/standard). The λmax for the isoorientin-AlCl₃ complex should be determined experimentally but is expected to be around 415 nm.
-
-
Quantification:
-
Prepare a series of isoorientin standard solutions of known concentrations.
-
Follow the same procedure as for the sample to generate a calibration curve of absorbance versus concentration.
-
Determine the flavonoid content in the sample, expressed as isoorientin equivalents, from the calibration curve.
-
Visualizing the Workflow and Decision Process
The following diagrams illustrate the general workflow for this compound quantification and a decision tree to aid in selecting the most appropriate method.
References
- 1. UHPLC-UV/PDA Method Validation for Simultaneous Quantification of Luteolin and Apigenin Derivatives from Elaeis guineensis Leaf Extracts: An Application for Antioxidant Herbal Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Spectrophotometric Quantification of Flavonoids in Herbal Material, Crude Extract, and Fractions from Leaves of Eugenia uniflora Linn - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsdjournal.org [rsdjournal.org]
- 5. Determination of isoorientin levels in rat plasma after oral administration of Vaccinum bracteatum Thunb. methanol extract by high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jchr.org [jchr.org]
- 7. media.neliti.com [media.neliti.com]
Comparative Efficacy of Lutonarin and Quercetin: An Evidence-Based Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the biological efficacy of lutonarin (luteolin-7-O-glucoside) and quercetin. By presenting quantitative data, detailed experimental protocols, and visual representations of signaling pathways, this document aims to be an objective resource for researchers and professionals in the field of drug development and pharmacology.
Quantitative Comparison of Bioactivity
The following table summarizes the in vitro efficacy of this compound, its aglycone form luteolin, and quercetin in key biological assays. The data is presented as the half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | Biological Activity | Assay System | IC50 (µM) | Reference |
| This compound | Anti-inflammatory (NO) | LPS-stimulated RAW 264.7 cells | 22.7 | [1] |
| Anti-inflammatory (PGE2) | LPS-stimulated RAW 264.7 cells | 15.0 | [1] | |
| Antioxidant (DPPH) | DPPH radical scavenging assay | 4.28 µg/mL (~9.5 µM) | [2] | |
| Antioxidant (ABTS) | ABTS radical scavenging assay | 2.97 µg/mL (~6.6 µM) | [2] | |
| Luteolin (Aglycone) | Anti-inflammatory (NO) | LPS-stimulated RAW 264.7 cells | 13.9 | [1] |
| Anti-inflammatory (PGE2) | LPS-stimulated RAW 264.7 cells | 7.4 | [1] | |
| Anti-inflammatory (TNF-α) | LPS-stimulated RAW 264.7 cells | < 1 | [3] | |
| Antioxidant (DPPH) | DPPH radical scavenging assay | 2.099 µg/mL (~7.3 µM) | [4] | |
| Antioxidant (ABTS) | ABTS radical scavenging assay | 0.59 µg/mL (~2.0 µM) | [4] | |
| Quercetin | Anti-inflammatory (NO) | LPS-stimulated RAW 264.7 cells | ~20-25 | [5] |
| Anti-inflammatory (TNF-α) | LPS-stimulated RAW 264.7 cells | 1 | [3] | |
| Antioxidant (DPPH) | DPPH radical scavenging assay | 5.5 µM | [6] | |
| Antioxidant (ABTS) | ABTS radical scavenging assay | 0.5083 µg/mL (~1.7 µM) | [4] |
Note: Direct comparison of IC50 values should be made with caution, especially when data is sourced from different studies, as experimental conditions can vary. The data presented here is for comparative purposes and highlights the general efficacy of each compound.
Experimental Protocols
In Vitro Anti-inflammatory Activity Assay in RAW 264.7 Macrophages
This protocol outlines the methodology used to assess the anti-inflammatory effects of this compound and quercetin by measuring the inhibition of nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
a. Cell Culture and Treatment:
-
RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cells are seeded in 96-well plates at a density of 1.5 x 10^5 cells/well and allowed to adhere for 24 hours.
-
The cells are then pre-treated with various concentrations of this compound or quercetin for 1 hour.
-
Following pre-treatment, the cells are stimulated with 1 µg/mL of LPS for 24 hours to induce an inflammatory response.
b. Nitric Oxide (NO) Production Assay (Griess Test):
-
After the 24-hour incubation period, the cell culture supernatant is collected.
-
100 µL of the supernatant is mixed with an equal volume of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
The mixture is incubated at room temperature for 10 minutes.
-
The absorbance is measured at 540 nm using a microplate reader. The concentration of nitrite, an indicator of NO production, is determined from a sodium nitrite standard curve.
c. Prostaglandin E2 (PGE2) Production Assay (ELISA):
-
The concentration of PGE2 in the cell culture supernatant is quantified using a competitive enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.
DPPH Radical Scavenging Activity Assay
This protocol describes the method for evaluating the antioxidant capacity of this compound and quercetin by measuring their ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.
a. Preparation of Reagents:
-
A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol.
-
Test compounds (this compound and quercetin) and a standard antioxidant (e.g., ascorbic acid or Trolox) are prepared in a series of concentrations in methanol.
b. Assay Procedure:
-
In a 96-well plate, 100 µL of the DPPH solution is added to 100 µL of the test compound or standard at various concentrations.
-
The plate is incubated in the dark at room temperature for 30 minutes.
-
The absorbance of the solution is measured at 517 nm using a microplate reader.
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the test compound, and Abs_sample is the absorbance of the DPPH solution with the test compound.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
Modulation of Inflammatory Signaling Pathways
Both this compound and quercetin exert their anti-inflammatory effects by modulating key intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of inflammatory genes.
Caption: this compound and Quercetin inhibit the NF-κB pathway.
Both this compound and quercetin have been shown to inhibit the NF-κB pathway. They can suppress the phosphorylation of IκBα, thereby preventing its degradation and the subsequent nuclear translocation of NF-κB.[7] Quercetin has also been reported to directly inhibit the DNA binding activity of NF-κB in the nucleus.[8]
MAPK Signaling Pathway
The MAPK pathway is another critical signaling cascade involved in inflammation. It consists of a series of protein kinases that are sequentially activated in response to extracellular stimuli, including LPS. The three main MAPK subfamilies are extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs. Activation of these kinases leads to the activation of transcription factors, such as AP-1, which also regulate the expression of pro-inflammatory genes.
Caption: this compound and Quercetin inhibit the MAPK pathway.
This compound and quercetin can both inhibit the phosphorylation and activation of MAPK pathway components.[7][9] By doing so, they can prevent the activation of downstream transcription factors like AP-1, leading to a reduction in the expression of inflammatory mediators.
Comparative Analysis and Conclusion
Both this compound and quercetin are potent flavonoids with significant antioxidant and anti-inflammatory properties.
-
Anti-inflammatory Efficacy: The available data suggests that the aglycone form, luteolin, is a more potent anti-inflammatory agent than its glycoside, this compound, and in some cases, more potent than quercetin in inhibiting the production of inflammatory mediators like TNF-α.[1][3] However, quercetin also demonstrates strong anti-inflammatory effects by effectively inhibiting the NF-κB and MAPK pathways.[9]
-
Antioxidant Efficacy: In terms of radical scavenging activity, quercetin appears to have a slight edge over luteolin and this compound in some assays, which is often attributed to its chemical structure.[4][6]
-
Mechanism of Action: Both compounds share similar mechanisms of action, primarily through the inhibition of the NF-κB and MAPK signaling pathways. This leads to a downstream reduction in the production of pro-inflammatory cytokines and enzymes.
References
- 1. nehu.ac.in [nehu.ac.in]
- 2. sdiarticle2.in [sdiarticle2.in]
- 3. iv.iiarjournals.org [iv.iiarjournals.org]
- 4. mdpi.com [mdpi.com]
- 5. DPPH Radical Scavenging Assay [mdpi.com]
- 6. Luteolin Vs Quercetin: Antioxidant Activity Comparison [eureka.patsnap.com]
- 7. scilit.com [scilit.com]
- 8. The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Effects of Lutonarin and Luteolin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological and pharmacological effects of two closely related flavonoids, lutonarin and luteolin. While both compounds exhibit a range of beneficial properties, this document aims to delineate their distinct and overlapping mechanisms of action, supported by experimental data. This objective comparison is intended to aid researchers and drug development professionals in evaluating the therapeutic potential of these natural compounds.
I. Overview of Biological Activities
Luteolin, a flavone, is widely recognized for its potent anti-inflammatory, antioxidant, anticancer, and neuroprotective properties.[1][2][3] Its aglycone structure contributes to its broad spectrum of activity. This compound, the 7-O-glucoside of the flavonoid isoorientin, is primarily investigated for its anti-inflammatory effects.[4][5] The glycosylation of the flavonoid core in this compound can influence its bioavailability and biological activity compared to the aglycone luteolin.
II. Comparative Data on Biological Effects
The following tables summarize the available quantitative data from various in vitro and in vivo studies, allowing for a direct comparison of the efficacy of this compound and luteolin.
Antioxidant Activity
While direct comparative studies on the antioxidant capacity of this compound and luteolin are limited, a study comparing luteolin with other flavonoids provides insights into its relative potency.
| Compound | Assay | IC50 / Activity | Source |
| Luteolin | DPPH radical scavenging | IC50: 5-15 µM | [6] |
| Luteolin | DPPH radical scavenging | Lower IC50 (higher activity) than catechin in acetone (9.4 µM vs 3.4 µM) | [7] |
| Luteolin | DPPH radical scavenging | IC50: 8.85 µg/mL | [8] |
| Baicalein | DPPH radical scavenging | IC50: 7.48 µg/mL | [8] |
| Luteolin | Nitric oxide scavenging | IC50: 9.43 µg/mL | [8] |
| Baicalein | Nitric oxide scavenging | IC50: 9.73 µg/mL | [8] |
Note: Lower IC50 values indicate greater antioxidant activity.
Anti-inflammatory Activity
Both compounds have demonstrated significant anti-inflammatory effects, primarily through the inhibition of the NF-κB signaling pathway.
| Compound | Model | Effect | Concentration/Dose | Source |
| This compound | LPS-stimulated RAW 264.7 macrophages | Dose-dependent suppression of IL-6 and TNF-α production | 20-60 µM | [4][5] |
| LPS-stimulated RAW 264.7 macrophages | Dose-dependent suppression of COX-2 and iNOS expression | 20-60 µM | [4][5] | |
| Luteolin | LPS-stimulated mouse alveolar macrophages | Inhibition of TNF-α, IL-6, iNOS, and COX-2 gene expression | 25 µM | [9] |
| LPS-activated RAW 264.7 cells | More potent inhibition of NO and PGE2 production than luteolin-7-O-glucoside | Not specified | [10] | |
| LPS-stimulated intestinal epithelial cells | Blocks IκB kinase activity | Not specified | [11] |
Anticancer Activity
Extensive research has been conducted on the anticancer effects of luteolin against various cancer cell lines. Data on the anticancer activity of this compound is not as widely available.
| Compound | Cell Line | Cancer Type | IC50 Value | Source |
| Luteolin | HL-60 | Leukemia | 12.5 µM | [12] |
| A431 | Squamous cell carcinoma | 19 µM | [12] | |
| GLC4 | Lung cancer | 40.9 µM | [12] | |
| COLO 320 | Colon cancer | 32.5 µM | [12] | |
| LoVo | Colon cancer | 66.70 µM (24h), 30.47 µM (72h) | [13] | |
| NCI-ADR/RES (MDR) | Ovarian cancer | ~45 µM (24h), ~35 µM (48h) | [14] | |
| MCF-7/MitoR (MDR) | Breast cancer | ~45 µM (24h), ~35 µM (48h) | [14] | |
| A549 | Non-small-cell lung cancer | 41.59 µM (24h), 27.12 µM (48h), 24.53 µM (72h) | [15] | |
| H460 | Non-small-cell lung cancer | 48.47 µM (24h), 18.93 µM (48h), 20.76 µM (72h) | [15] |
Note: MDR refers to multidrug-resistant cell lines.
III. Signaling Pathways
The biological effects of this compound and luteolin are mediated through their interaction with various intracellular signaling pathways.
This compound: Inhibition of NF-κB Signaling
This compound has been shown to exert its anti-inflammatory effects by suppressing the activation of the Nuclear Factor-kappa B (NF-κB) pathway.[4][5] This is a critical pathway in the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes.
Caption: this compound inhibits the NF-κB pathway by preventing IKK activation.
Luteolin: Multi-Targeted Signaling Modulation
Luteolin has been shown to modulate a wider array of signaling pathways, contributing to its diverse biological activities. These include the NF-κB, Phosphoinositide 3-kinase (PI3K)/Akt, and Mitogen-activated protein kinase (MAPK) pathways.[3][16]
Caption: Luteolin modulates NF-κB, PI3K/Akt, and MAPK signaling pathways.
IV. Experimental Protocols
The following are generalized methodologies for key experiments cited in the comparison of this compound and luteolin. Specific details may vary between individual studies.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound and luteolin on cancer cell lines and to calculate the IC50 values.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Treatment: Treat the cells with various concentrations of this compound or luteolin (typically ranging from 1 to 100 µM) for 24, 48, or 72 hours. A vehicle control (e.g., DMSO) is run in parallel.
-
MTT Addition: After the treatment period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Western Blot Analysis for Signaling Pathway Proteins
Objective: To investigate the effect of this compound and luteolin on the expression and phosphorylation of key proteins in signaling pathways like NF-κB, PI3K/Akt, and MAPK.
Protocol:
-
Cell Lysis: Treat cells with this compound or luteolin for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-IKK, IKK, p-Akt, Akt, p-ERK, ERK, NF-κB p65) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize with an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
Objective: To measure the effect of this compound and luteolin on the mRNA expression levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6).
Protocol:
-
RNA Extraction: Treat cells with this compound or luteolin, then extract total RNA using a commercial RNA isolation kit.
-
RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit.
-
qRT-PCR: Perform qRT-PCR using a real-time PCR system with SYBR Green or TaqMan probes. Use specific primers for the target genes (e.g., TNF-α, IL-6) and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.
-
Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene and comparing the treated samples to the control.
V. Conclusion
Both this compound and luteolin demonstrate promising therapeutic potential, particularly as anti-inflammatory agents. Luteolin exhibits a broader range of biological activities, including potent anticancer and neuroprotective effects, which are attributed to its ability to modulate multiple signaling pathways. This compound's primary documented effect is the inhibition of the NF-κB pathway, making it a strong candidate for conditions driven by inflammation.
The available data suggests that the aglycone structure of luteolin may allow for more diverse molecular interactions compared to the glycosylated form of this compound. However, direct comparative studies are limited, and further research is warranted to fully elucidate the relative potency and therapeutic applications of these two flavonoids. The experimental protocols provided in this guide offer a framework for conducting such comparative investigations. Researchers are encouraged to utilize these methodologies to generate robust and comparable data that will further clarify the distinct and overlapping therapeutic potentials of this compound and luteolin.
References
- 1. researchgate.net [researchgate.net]
- 2. Luteolin as an anti-inflammatory and neuroprotective agent: A brief review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. magistralbr.caldic.com [magistralbr.caldic.com]
- 4. This compound from Barley Seedlings Inhibits the Lipopolysacchride-Stimulated Inflammatory Response of RAW 264.7 Macrophages by Suppressing Nuclear Factor-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Benchmarking Luteolin Efficacy Against Free Radicals [eureka.patsnap.com]
- 7. Structure-Antioxidant Activity Relationships of Luteolin and Catechin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. veterinarypaper.com [veterinarypaper.com]
- 9. Luteolin suppresses inflammation-associated gene expression by blocking NF-κB and AP-1 activation pathway in mouse alveolar macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Luteolin and luteolin-7-O-glucoside inhibit lipopolysaccharide-induced inflammatory responses through modulation of NF-κB/AP-1/PI3K-Akt signaling cascades in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The flavonoid luteolin prevents lipopolysaccharide-induced NF-κB signalling and gene expression by blocking IκB kinase activity in intestinal epithelial cells and bone-marrow derived dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Luteolin, a Potent Anticancer Compound: From Chemistry to Cellular Interactions and Synergetic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Luteolin induces apoptosis in multidrug resistant cancer cells without affecting the drug transporter function: involvement of cell line-specific apoptotic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Mechanism of luteolin against non-small-cell lung cancer: a study based on network pharmacology, molecular docking, molecular dynamics simulation, and in vitro experiments [frontiersin.org]
- 16. mdpi.com [mdpi.com]
Unveiling the Molecular Mechanisms of Lutonarin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the validated mechanisms of action of lutonarin, a flavonoid with known anti-inflammatory and antioxidant properties. Its performance is objectively compared with established therapeutic agents, supported by experimental data and detailed protocols to facilitate further research and drug development.
Introduction to this compound and Comparative Compounds
This compound is a flavonoid glycoside found in various plants, including barley.[1][2] It has garnered scientific interest for its potential therapeutic effects, primarily attributed to its anti-inflammatory and antioxidant activities. This guide compares this compound's mechanism of action with two well-established drugs:
-
Bortezomib: A proteasome inhibitor that indirectly inhibits the NF-κB signaling pathway, a key regulator of inflammation. It is used in the treatment of multiple myeloma.
-
Aspirin (Acetylsalicylic Acid): A non-steroidal anti-inflammatory drug (NSAID) that primarily acts by inhibiting cyclooxygenase (COX) enzymes, which are crucial for the production of pro-inflammatory prostaglandins.
Comparative Analysis of Mechanism of Action
The primary validated mechanism of action for this compound is its potent anti-inflammatory effect through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][3] Additionally, this compound exhibits significant antioxidant properties.
Inhibition of the NF-κB Signaling Pathway
This compound has been shown to suppress the activation of NF-κB, a critical transcription factor involved in the inflammatory response.[1][3] It achieves this by inhibiting the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This action prevents the translocation of NF-κB into the nucleus, thereby blocking the transcription of pro-inflammatory genes.[1][3]
| Compound | Target | IC50 Value | Key Effects |
| This compound | IκBα phosphorylation | Data not available | Inhibits IκBα degradation, prevents NF-κB nuclear translocation, reduces pro-inflammatory gene expression.[1][3] |
| Bortezomib | 26S Proteasome | ~4-12 nM (cell-dependent) | Inhibits proteasomal degradation of IκBα, leading to NF-κB inhibition.[4] |
| Aspirin | IKKβ (indirectly) | Data not available | High concentrations may inhibit IKKβ, an upstream kinase of IκBα.[5] |
Inhibition of Pro-inflammatory Enzymes and Cytokines
By inhibiting the NF-κB pathway, this compound effectively downregulates the expression of several key pro-inflammatory enzymes and cytokines.
| Compound | Effect on iNOS | Effect on COX-2 | Effect on TNF-α | Effect on IL-6 |
| This compound | Dose-dependent reduction in expression[6][7] | Dose-dependent reduction in expression[6][7] | Dose-dependent reduction in mRNA and protein levels[6][7] | Dose-dependent reduction in mRNA and protein levels[6][7] |
| Aspirin | Inhibition | Inhibition | Inhibition | Inhibition |
Cyclooxygenase (COX) Inhibition:
While this compound's primary anti-inflammatory effect is mediated through NF-κB, it also demonstrates inhibitory activity against COX enzymes. In contrast, aspirin is a well-characterized COX inhibitor.
| Compound | COX-1 IC50 | COX-2 IC50 |
| This compound | Data not available | Data not available |
| Aspirin | 3.57 µM | 29.3 µM |
| Luteolin * | Data not available | Inhibits expression |
*Luteolin is a structurally similar flavonoid to this compound.
Antioxidant Activity
This compound possesses notable antioxidant properties, which contribute to its overall therapeutic potential by neutralizing harmful reactive oxygen species (ROS).
| Compound | DPPH Scavenging IC50 | ABTS Scavenging IC50 |
| This compound | Data not available | Data not available |
| Luteolin * | 13.2 ± 0.18 µM | 17.3 ± 0.82 µM |
*Luteolin is a structurally similar flavonoid to this compound.
Modulation of MAPK Signaling Pathway
emerging evidence suggests that this compound may also modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is involved in cellular stress responses and inflammation. It has been observed to inhibit the phosphorylation of key MAPK proteins.
| Compound | Effect on p38 Phosphorylation | Effect on JNK Phosphorylation | Effect on ERK Phosphorylation |
| This compound | Inhibition | Inhibition | Inhibition |
| Luteolin * | Dose-dependent inhibition | Inhibition | Dose-dependent inhibition |
*Luteolin is a structurally similar flavonoid to this compound.
Signaling Pathways and Experimental Workflows
This compound's Inhibition of the NF-κB Signaling Pathway
Caption: this compound inhibits the NF-κB pathway by preventing IKK-mediated phosphorylation of IκBα.
Experimental Workflow for Validating NF-κB Inhibition
Caption: Workflow for assessing NF-κB inhibition via EMSA, Western Blot, and RT-PCR.
Detailed Experimental Protocols
Electrophoretic Mobility Shift Assay (EMSA) for NF-κB DNA Binding
Objective: To determine the DNA binding activity of NF-κB in nuclear extracts.
Protocol:
-
Nuclear Extract Preparation:
-
Culture RAW 264.7 macrophages to 80-90% confluency.
-
Pre-treat cells with desired concentrations of this compound or comparative compounds for 1-2 hours.
-
Stimulate cells with lipopolysaccharide (LPS) (1 µg/mL) for 30 minutes.
-
Harvest cells and isolate nuclear extracts using a nuclear extraction kit according to the manufacturer's protocol. Determine protein concentration using a Bradford assay.
-
-
Oligonucleotide Probe Labeling:
-
Synthesize and anneal double-stranded oligonucleotides containing the NF-κB consensus sequence (5'-AGTTGAGGGGACTTTCCCAGGC-3').
-
Label the probe with [γ-³²P]ATP using T4 polynucleotide kinase or with a non-radioactive method such as biotin or infrared dyes.
-
Purify the labeled probe to remove unincorporated nucleotides.
-
-
Binding Reaction:
-
In a final volume of 20 µL, incubate 5-10 µg of nuclear extract with 1 µL of labeled probe.
-
The binding buffer should contain 10 mM Tris-HCl (pH 7.5), 50 mM NaCl, 1 mM MgCl₂, 1 mM EDTA, 5% glycerol, and 1 µg of poly(dI-dC) to minimize non-specific binding.
-
Incubate the reaction mixture at room temperature for 20-30 minutes.
-
-
Electrophoresis and Detection:
-
Load the samples onto a 4-6% non-denaturing polyacrylamide gel.
-
Run the gel in 0.5X TBE buffer at 100-150V for 1-2 hours at 4°C.
-
Dry the gel and expose it to X-ray film (for radioactive probes) or image using an appropriate detection system (for non-radioactive probes).
-
Western Blot for Phospho-IκBα, IκBα, and p65
Objective: To quantify the protein levels of key components of the NF-κB pathway.
Protocol:
-
Sample Preparation:
-
Following cell treatment as described in the EMSA protocol, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Load 20-40 µg of protein per lane onto a 10-12% SDS-polyacrylamide gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-IκBα, IκBα, p65, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.
-
Quantify band intensities using densitometry software.
-
Real-Time PCR (RT-PCR) for TNF-α and IL-6 mRNA
Objective: To measure the relative mRNA expression levels of pro-inflammatory cytokines.
Protocol:
-
RNA Extraction and cDNA Synthesis:
-
Following cell treatment, extract total RNA using a suitable RNA isolation kit.
-
Assess RNA quality and quantity using a spectrophotometer.
-
Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.
-
-
Real-Time PCR:
-
Prepare a reaction mixture containing cDNA, SYBR Green Master Mix, and gene-specific primers for TNF-α, IL-6, and a housekeeping gene (e.g., GAPDH or β-actin).
-
Perform the RT-PCR using a real-time PCR system with the following typical cycling conditions: initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute.
-
Generate a melt curve to ensure primer specificity.
-
-
Data Analysis:
-
Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
-
Conclusion
This compound demonstrates significant potential as an anti-inflammatory agent, primarily through its robust inhibition of the NF-κB signaling pathway. This mechanism leads to the downstream suppression of key pro-inflammatory enzymes and cytokines. While its antioxidant and potential MAPK-modulating activities further contribute to its therapeutic profile, more quantitative data, particularly IC50 values for its direct enzymatic and receptor interactions, are needed for a more complete comparative analysis with established drugs. The provided protocols offer a standardized framework for researchers to further validate and expand upon the mechanisms of action of this compound and other novel anti-inflammatory compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Syntheses of mono-acylated luteolin derivatives, evaluation of their antiproliferative and radical scavenging activities and implications on their oral bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitory Effect of Luteolin on Spike S1 Glycoprotein-Induced Inflammation in THP-1 Cells via the ER Stress-Inducing Calcium/CHOP/MAPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Luteolin and chrysin differentially inhibit cyclooxygenase-2 expression and scavenge reactive oxygen species but similarly inhibit prostaglandin-E2 formation in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Luteolin Isolated from the Flowers of Lonicera japonica Suppresses Inflammatory Mediator Release by Blocking NF-κB and MAPKs Activation Pathways in HMC-1 Cells [mdpi.com]
- 6. Physicochemical Properties and Antioxidant Activities of Luteolin-Phospholipid Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of Lutonarin and its Aglycone, Luteolin: Biological Activities and Mechanistic Insights
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative study of the flavonoid glycoside, lutonarin, and its aglycone, luteolin. Flavonoids are a class of polyphenolic compounds widely recognized for their diverse pharmacological properties. Understanding the structure-activity relationship between a flavonoid glycoside and its aglycone is crucial for the development of novel therapeutic agents. This report synthesizes experimental data on their antioxidant, anti-inflammatory, and anticancer activities, details relevant experimental protocols, and visualizes key signaling pathways.
Introduction to this compound and Luteolin
Luteolin (3',4',5,7-tetrahydroxyflavone) is a common flavone found in a variety of plants and has been extensively studied for its broad spectrum of biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[1][2] this compound is a glycoside of luteolin, specifically isoorientin-7-O-glucoside, and is notably found in barley seedlings (Hordeum vulgare).[3][4] The primary structural difference between the two is the presence of a glucose moiety attached to the luteolin backbone in this compound. This structural variation significantly influences their physicochemical properties and, consequently, their biological activities. Generally, the aglycone form (luteolin) is considered to be more biologically active in in vitro assays, while the glycosidic form (this compound) may exhibit altered stability and bioavailability in vivo.[5][6]
Comparative Biological Activities: A Data-Driven Overview
The following tables summarize the available quantitative data comparing the biological activities of this compound and luteolin. It is important to note that direct comparative studies for all activities are limited.
Table 1: Comparative Antioxidant Activity
| Compound | Assay | IC50 Value (µg/mL) | Source |
| Luteolin | DPPH Radical Scavenging | 8.85 | [7] |
| Luteolin | DPPH Radical Scavenging | 26.304 | [8][9] |
| Luteolin | DPPH Radical Scavenging | 7.48 | [7] |
| This compound | DPPH Radical Scavenging | Generally considered less potent than luteolin in vitro | [4] |
The DPPH radical-scavenging activity is generally higher in flavones with a catechol structure in the B-ring, such as luteolin. The presence of the 6-C- and/or 7-O-glucosyl moiety in this compound appears to weaken its inhibitory action against the oxidation of ethyl linoleate by Fenton's reaction when compared to luteolin.[4]
Table 2: Comparative Anti-inflammatory Activity
| Compound | Cell Line | Key Effect | Signaling Pathway | Source |
| Luteolin | RAW 264.7 Macrophages | Inhibition of NO, PGE2, TNF-α, IL-6 | NF-κB, AP-1 | [10] |
| This compound | RAW 264.7 Macrophages | Suppression of IL-6, TNF-α, COX-2, iNOS | NF-κB | [3] |
Table 3: Comparative Anticancer Activity
| Compound | Cancer Cell Line | Key Effect | Mechanism | Source |
| Luteolin | MDA-MB-231 (Breast) | Inhibition of proliferation, induction of apoptosis | Downregulation of hTERT | [11] |
| Luteolin | HeLa (Cervical) | Induction of apoptosis, cell cycle arrest | Modulation of Akt/mTOR and MAP kinase pathways | [12] |
| Luteolin | Various | Induction of apoptosis, anti-proliferative | Targeting multiple signaling pathways (PI3K/Akt, NF-κB) | [1] |
| This compound | - | Data not available | - | - |
Extensive research has demonstrated the anticancer properties of luteolin across various cancer cell lines through the induction of apoptosis and cell cycle arrest.[11][12] To date, specific studies detailing the anticancer activity of this compound are not as prevalent in the literature.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the biological activities of flavonoids like this compound and luteolin.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a standard method for evaluating the antioxidant activity of compounds.
-
Principle: DPPH is a stable free radical that absorbs light at 517 nm. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, leading to a loss of its deep violet color. The decrease in absorbance is proportional to the radical scavenging activity of the antioxidant.
-
Protocol:
-
Prepare a stock solution of the test compound (luteolin or this compound) in a suitable solvent (e.g., ethanol or DMSO).
-
Prepare a fresh solution of DPPH in methanol (typically 0.1 mM).
-
In a 96-well plate, add varying concentrations of the test compound to the wells.
-
Add the DPPH solution to each well and mix.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
The percentage of radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the test compound.[7][8]
-
Anti-inflammatory Activity in RAW 264.7 Macrophages
This cell-based assay is used to assess the potential of compounds to inhibit inflammatory responses.
-
Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines like TNF-α and IL-6. The anti-inflammatory activity of a compound is determined by its ability to inhibit the production of these mediators.
-
Protocol:
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Viability Assay (MTT): Before assessing anti-inflammatory activity, determine the non-toxic concentrations of the test compounds using the MTT assay. This ensures that any observed reduction in inflammatory mediators is not due to cell death.
-
Treatment: Seed RAW 264.7 cells in 24-well plates. Pre-treat the cells with various concentrations of this compound or luteolin for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (typically 1 µg/mL) for 24 hours.
-
Nitric Oxide (NO) Measurement: Measure the accumulation of nitrite, a stable product of NO, in the culture supernatant using the Griess reagent.
-
Cytokine Measurement (ELISA): Quantify the levels of TNF-α and IL-6 in the culture supernatants using commercially available ELISA kits.
-
Western Blot Analysis: Analyze the expression levels of key inflammatory proteins such as iNOS, COX-2, and components of the NF-κB signaling pathway (e.g., p-p65, p-IκBα) in cell lysates.[3][10][13]
-
Cell Viability (MTT) Assay
This colorimetric assay is used to assess cell metabolic activity and is a common method to determine the cytotoxicity of compounds.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) tetrazolium salt is reduced by mitochondrial dehydrogenases in viable cells to form a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
-
Protocol:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated cells).[14][15][16]
-
Note on MTT Assay with Flavonoids: It is important to be aware that some flavonoids have been reported to directly reduce MTT in a cell-free system, which can lead to false-positive results. It is advisable to include appropriate controls, such as wells with the compound and MTT but without cells, to account for any direct reduction.[14][17]
Signaling Pathway and Workflow Visualizations
The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows discussed in this guide.
Caption: Experimental workflow for comparing biological activities.
References
- 1. Revisiting luteolin: An updated review on its anticancer potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antioxidative and Anticancer Potential of Luteolin: A Comprehensive Approach Against Wide Range of Human Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound from Barley Seedlings Inhibits the Lipopolysacchride-Stimulated Inflammatory Response of RAW 264.7 Macrophages by Suppressing Nuclear Factor-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. researchgate.net [researchgate.net]
- 7. veterinarypaper.com [veterinarypaper.com]
- 8. biorxiv.org [biorxiv.org]
- 9. biorxiv.org [biorxiv.org]
- 10. Luteolin suppresses inflammation-associated gene expression by blocking NF-κB and AP-1 activation pathway in mouse alveolar macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Luteolin inhibits cell cycle progression and induces apoptosis of breast cancer cells through downregulation of human telomerase reverse transcriptase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Luteolin inhibits proliferation, triggers apoptosis and modulates Akt/mTOR and MAP kinase pathways in HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Assessing the Specificity of Lutonarin's Biological Activity: A Comparative Guide
This guide provides a comparative analysis of the biological activity of lutonarin, a naturally occurring flavonoid glycoside, against structurally related compounds. By examining its antioxidant and anti-inflammatory properties, we aim to offer researchers, scientists, and drug development professionals a clear perspective on its specificity and therapeutic potential. This document synthesizes experimental data, details key methodologies, and visualizes relevant biological pathways and workflows.
Introduction to this compound and Its Analogs
This compound is a flavonoid C-glycoside, specifically identified as isoorientin-7-O-glucoside. Its core structure is based on the flavone luteolin. The specificity of a compound's biological activity is paramount in drug development, as it dictates efficacy and potential off-target effects. To assess this compound's specificity, this guide compares its activity with its core aglycone, luteolin , and its structural isomers, orientin (luteolin-8-C-glucoside) and isoorientin (luteolin-6-C-glucoside). The key structural differences lie in the type and position of the glycosidic bond, which significantly influences their biological actions.
Comparative Analysis of Biological Activity
The primary biological activities attributed to this compound and its analogs are antioxidant and anti-inflammatory effects. The following sections provide a quantitative comparison of these activities.
Anti-inflammatory Activity
The anti-inflammatory effects of these flavonoids are largely mediated by the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory responses. Inhibition of this pathway prevents the production of pro-inflammatory mediators like nitric oxide (NO), prostaglandin E2 (PGE2), and various cytokines.
Experimental data from studies on RAW 264.7 macrophages and other cell lines provide a basis for comparing the anti-inflammatory potency of these compounds. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.
Table 1: Comparative Anti-inflammatory Activity of Luteolin and its Glycosides
| Compound | Target | IC50 (µM) | Cell Line | Reference |
| Luteolin | NO Production | 13.9 | RAW 264.7 | [1] |
| PGE2 Production | 7.4 | RAW 264.7 | [1] | |
| TNF-α Release | < 1 | RAW 264.7 | [2] | |
| IL-6 Release | < 1 | RAW 264.7 | [2] | |
| Luteolin-7-O-glucoside | NO Production | 22.7 | RAW 264.7 | [1] |
| PGE2 Production | 15.0 | RAW 264.7 | [1] | |
| TNF-α Release | ~50 | RAW 264.7 | [2] | |
| IL-6 Release | ~50 | RAW 264.7 | [2] | |
| Isoorientin | NF-κB Inhibition | 8.9 µg/mL | - | [3] |
| Orientin | NF-κB Inhibition | 12 µg/mL | - | [3] |
Note: The IC50 values for Isoorientin and Orientin are presented in µg/mL as reported in the source study.
The data clearly indicates that the aglycone, luteolin, is a more potent inhibitor of NO, PGE2, TNF-α, and IL-6 production compared to its O-glycoside, luteolin-7-O-glucoside.[1][2] This suggests that the presence of the sugar moiety can reduce the anti-inflammatory activity. Furthermore, a direct comparison between the C-glycosides shows that isoorientin (the aglycone of this compound) is a more potent inhibitor of NF-κB than orientin.[3]
Antioxidant Activity
Flavonoids are well-known for their antioxidant properties, which stem from their ability to scavenge free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method to evaluate this activity.
Table 2: Comparative Antioxidant Activity of Luteolin and Related Flavonoids
| Compound | Assay | IC50 | Reference |
| Luteolin | DPPH Radical Scavenging | 9.4 µM (in acetone) | [5] |
| DPPH Radical Scavenging | 8.85 µg/mL | ||
| Baicalein | DPPH Radical Scavenging | 7.48 µg/mL | |
| Orientin | DPPH Radical Scavenging | 316.21 µg/mL | [6] |
The available data suggests that luteolin is a potent antioxidant. The significantly higher IC50 value reported for orientin in one study indicates a lower antioxidant capacity compared to luteolin.[6]
Signaling Pathway and Experimental Workflows
To provide a clearer understanding of the mechanisms and methods discussed, the following diagrams illustrate the NF-κB signaling pathway and a typical experimental workflow for assessing antioxidant activity.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the reproducibility and comparison of results. Below are the methodologies for the key assays discussed.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay assesses the ability of a compound to act as a free radical scavenger.
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly made and kept in the dark due to its light sensitivity.
-
Prepare a stock solution of the test compound (e.g., this compound) and a positive control (e.g., ascorbic acid or Trolox) in a suitable solvent (e.g., methanol or DMSO).
-
Create a series of dilutions from the stock solutions to test a range of concentrations.
-
-
Assay Procedure:
-
In a 96-well microplate, add a specific volume of each sample dilution to separate wells (e.g., 100 µL).
-
Add an equal volume of the 0.1 mM DPPH solution to each well (e.g., 100 µL).
-
Prepare a control well containing the solvent and DPPH solution, and a blank well for each sample containing the sample and methanol (without DPPH) to account for any color from the sample itself.
-
Mix the contents of the wells thoroughly.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Data Analysis:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
Plot the percentage of inhibition against the concentration of the test compound.
-
Determine the IC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals, from the dose-response curve.
-
NF-κB Electrophoretic Mobility Shift Assay (EMSA)
This assay is used to detect the activation and nuclear translocation of NF-κB by observing its binding to a labeled DNA probe.
-
Nuclear Extract Preparation:
-
Culture cells (e.g., RAW 264.7 macrophages) and treat them with an inflammatory stimulus (e.g., LPS) with or without pre-treatment with the test compound (this compound).
-
After incubation, harvest the cells and isolate the nuclear proteins using a nuclear extraction kit according to the manufacturer's protocol.
-
Determine the protein concentration of the nuclear extracts using a protein assay (e.g., Bradford or BCA assay).
-
-
Probe Labeling and Binding Reaction:
-
Synthesize and anneal complementary oligonucleotides containing the NF-κB consensus binding sequence (5'-AGTTGAGGGGACTTTCCCAGGC-3').
-
Label the double-stranded DNA probe with a radioactive (e.g., ³²P) or non-radioactive (e.g., biotin or fluorescent dye) tag.
-
Set up the binding reaction by incubating the nuclear extract (e.g., 5-10 µg of protein) with the labeled probe in a binding buffer containing poly(dI-dC) (to prevent non-specific binding) for 20-30 minutes at room temperature.
-
-
Electrophoresis and Detection:
-
Load the reaction mixtures onto a non-denaturing polyacrylamide gel.
-
Run the electrophoresis in a suitable buffer (e.g., 0.5x TBE) until the dye front reaches the bottom of the gel.
-
For radioactive probes, dry the gel and expose it to X-ray film or a phosphor screen. For non-radioactive probes, transfer the DNA to a nylon membrane and detect using a streptavidin-HRP conjugate (for biotin) or by direct fluorescence imaging.
-
-
Data Analysis:
-
Analyze the resulting autoradiogram or image. A "shifted" band indicates the formation of a DNA-protein complex (NF-κB bound to the probe).
-
The intensity of the shifted band corresponds to the amount of active NF-κB. A decrease in the intensity of this band in the presence of this compound indicates inhibition of NF-κB activation.
-
Conclusion and Future Directions
The evidence presented in this guide indicates that this compound possesses significant anti-inflammatory and antioxidant properties. However, its biological activity appears to be less potent than its aglycone, luteolin. This structure-activity relationship, where glycosylation attenuates activity, is a common theme among flavonoids.
Specifically, the aglycone luteolin demonstrates superior inhibitory effects on pro-inflammatory mediators and ROS generation.[1][2][4] When comparing C-glycosides, isoorientin (this compound's core structure aside from the 7-O-glucoside) shows greater specificity and potency in inhibiting the NF-κB pathway compared to its isomer, orientin.[3] This suggests that the position of the C-glucoside linkage (C6 for isoorientin vs. C8 for orientin) is a key determinant of its anti-inflammatory specificity.
For drug development professionals, these findings highlight that while this compound is a bioactive compound, its aglycone, luteolin, may be a more promising candidate for therapeutic applications requiring potent anti-inflammatory or antioxidant action. Future research should focus on direct, parallel comparisons of this compound, orientin, and isoorientin in a wider range of specific enzyme and receptor-binding assays to build a more comprehensive specificity profile. Additionally, in vivo studies are necessary to understand how the glycosylation of this compound affects its bioavailability, metabolism, and ultimate efficacy in a physiological context.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparative Study of the Pharmacological Properties of Luteolin and Its 7,3'-Disulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. magistralbr.caldic.com [magistralbr.caldic.com]
- 5. Structure-Antioxidant Activity Relationships of Luteolin and Catechin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Lutonarin vs. Synthetic Antioxidants: A Comparative Guide
In the realm of oxidative stress mitigation, both natural and synthetic antioxidants play crucial roles in research and product formulation. This guide provides an objective comparison between lutonarin, a naturally occurring flavonoid, and common synthetic antioxidants such as Butylated Hydroxyanisole (BHA) and Butylated Hydroxytoluene (BHT). The focus is on their antioxidant efficacy, mechanisms of action, and impact on cellular signaling pathways, supported by experimental data.
Overview of Antioxidant Mechanisms
Antioxidants function by neutralizing free radicals, which are highly reactive molecules that can damage cells. Phenolic antioxidants, including this compound, BHA, and BHT, achieve this by donating a hydrogen atom from their hydroxyl (-OH) groups to a free radical. This action stabilizes the radical, terminating the oxidative chain reaction. The antioxidant itself becomes a radical, but it is a much more stable, less reactive form due to the delocalization of the unpaired electron around the aromatic ring.
Caption: General mechanism of free radical scavenging by phenolic antioxidants.
Quantitative Comparison of Antioxidant Activity
The efficacy of an antioxidant is often quantified by its IC50 value, which represents the concentration required to scavenge 50% of the free radicals in a given assay. Lower IC50 values indicate higher antioxidant potency. The most common assays are the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.
While direct comparison across different studies can be challenging due to variations in experimental conditions, the available data provides a useful benchmark for their relative activities.
| Compound | Assay | IC50 Value (µg/mL) | Source |
| This compound | DPPH | Data not explicitly found as a standalone value | |
| Saponarin/Lutonarin Mix | TBARS (MA inhibition) | Effective at 1-8 µmol | [1] |
| BHA (Butylated Hydroxyanisole) | DPPH | ~35 | [2] |
| DPPH | 112.05 | [3] | |
| BHT (Butylated Hydroxytoluene) | DPPH | 36 | [4] |
| DPPH | 23 | [5] | |
| DPPH | 202.35 | [3] | |
| DPPH | 277 | [6] | |
| ABTS | 13 | [6] |
Note: The antioxidant activity of a saponarin/lutonarin mixture has been shown to be comparable to that of BHT in inhibiting malonaldehyde (MA) formation in various lipids[1]. The DPPH radical-scavenging activity is noted to be higher in flavones with a catechol structure, like this compound[1]. Synthetic antioxidants BHA and BHT are widely used due to their high performance and low cost[7].
Experimental Protocols
3.1 DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical. When the DPPH radical accepts an electron, its deep purple color fades to yellow, a change that can be measured spectrophotometrically at approximately 517 nm[5][8].
-
Protocol Outline:
-
A stock solution of DPPH in methanol is prepared.
-
Various concentrations of the antioxidant compound (e.g., this compound, BHA) are prepared.
-
The antioxidant solution is mixed with the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specified time (e.g., 20-30 minutes)[9].
-
The absorbance of the solution is measured at 517 nm using a spectrophotometer.
-
The percentage of radical scavenging activity is calculated relative to a control (DPPH solution without antioxidant).
-
The IC50 value is determined by plotting the percentage of inhibition against the antioxidant concentration[8].
-
3.2 ABTS Radical Scavenging Assay
This method involves the generation of the ABTS radical cation (ABTS•+), which is blue-green. In the presence of an antioxidant, the radical is reduced, causing the color to fade. The change in absorbance is measured, typically at 734 nm.
-
Protocol Outline:
-
The ABTS radical cation (ABTS•+) is pre-generated by reacting ABTS stock solution with an oxidizing agent like potassium persulfate.
-
The ABTS•+ solution is diluted with a buffer (e.g., ethanol or phosphate buffer) to a specific absorbance.
-
Various concentrations of the antioxidant are added to the ABTS•+ solution.
-
The mixture is incubated for a set time.
-
The absorbance is measured at 734 nm.
-
The percentage of inhibition is calculated, and the IC50 value is determined from a dose-response curve[10].
-
Caption: A generalized workflow for in vitro antioxidant capacity assays.
Impact on Cellular Signaling Pathways
Beyond direct radical scavenging, antioxidants can modulate cellular signaling pathways involved in inflammation and the endogenous antioxidant response.
4.1 this compound and the NF-κB Pathway
Nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a key transcription factor that regulates inflammation[11]. In response to stimuli like lipopolysaccharide (LPS), NF-κB translocates to the nucleus and activates the expression of pro-inflammatory genes, such as TNF-α and IL-6. Studies have shown that this compound can suppress the LPS-induced activation of NF-κB[11][12]. It dose-dependently inhibits the phosphorylation, expression, and nuclear translocation of NF-κB, thereby downregulating the expression of inflammatory enzymes (COX-2, iNOS) and cytokines[11][13].
Caption: this compound inhibits the NF-κB inflammatory signaling pathway.
4.2 Antioxidants and the Nrf2-Keap1 Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the endogenous antioxidant response[14]. Under normal conditions, Nrf2 is bound to Keap1, which facilitates its degradation. In the presence of oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), upregulating the expression of protective enzymes like heme oxygenase-1 (HO-1).
While many flavonoids are known to activate the Nrf2 pathway, the effect can be complex. For instance, luteolin (the aglycone of this compound) has been shown to both activate and inhibit the Nrf2 pathway depending on the cellular context[15][16]. Some studies suggest luteolin can epigenetically activate the Nrf2 pathway, leading to anti-tumor effects[16]. Conversely, in cancer cells where Nrf2 is already over-expressed, luteolin can inhibit the pathway, potentially serving as an adjuvant in chemotherapy[15]. Synthetic antioxidants like BHA are known inducers of this pathway[15].
Caption: The Nrf2-Keap1 pathway for endogenous antioxidant response.
Summary and Conclusion
This guide compares the natural flavonoid this compound with the synthetic antioxidants BHA and BHT, providing a basis for their evaluation in research and development.
-
This compound : A potent natural antioxidant, part of a group of flavonoids whose activity is comparable to BHT in some lipid systems[1]. Its key advantage lies in its dual function as an anti-inflammatory agent through the significant suppression of the NF-κB signaling pathway[11]. This makes it a compelling candidate for applications targeting conditions with underlying inflammatory and oxidative stress components.
-
Synthetic Antioxidants (BHA & BHT) : These are highly effective, low-cost, and widely used free-radical scavengers[7]. They are often used synergistically to enhance their protective effects in food and other products[7][17]. However, their use is accompanied by health concerns. The U.S. National Institutes of Health reports that BHA is "reasonably anticipated to be a human carcinogen" based on animal studies, which raises questions about its long-term safety[18].
For researchers and drug development professionals, the choice between this compound and synthetic antioxidants depends on the specific application. While BHA and BHT offer proven efficacy and cost-effectiveness, this compound presents a promising natural alternative with added anti-inflammatory benefits and a more favorable safety profile, aligning with the growing demand for naturally derived functional ingredients.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. BHA & BHT Synthetic Antioxidants in Food & Nutrition - Knowde [periodical.knowde.com]
- 8. mdpi.com [mdpi.com]
- 9. japsonline.com [japsonline.com]
- 10. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound from Barley Seedlings Inhibits the Lipopolysacchride-Stimulated Inflammatory Response of RAW 264.7 Macrophages by Suppressing Nuclear Factor-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. This compound from Barley Seedlings Inhibits the Lipopolysacchride-Stimulated Inflammatory Response of RAW 264.7 Macrophages by Suppressing Nuclear Factor-κB Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The importance of antioxidants which play the role in cellular response against oxidative/nitrosative stress: current state - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Luteolin inhibits the Nrf2 signaling pathway and tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Dietary Flavone Luteolin Epigenetically Activates the Nrf2 Pathway and Blocks Cell Transformation in Human Colorectal Cancer HCT116 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Butylated hydroxyanisole - Wikipedia [en.wikipedia.org]
head-to-head comparison of lutonarin and other flavonoids
A Comprehensive Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparative analysis of lutonarin against other well-researched flavonoids, including its aglycone luteolin, quercetin, apigenin, and its structural analog saponarin. The comparison focuses on key biological activities such as antioxidant potential, anti-inflammatory effects, and enzyme inhibition, supported by available experimental data. Methodologies for key experiments and visualizations of relevant signaling pathways are also presented to provide a comprehensive resource for scientific evaluation.
Comparative Analysis of Biological Activities
Flavonoids, a diverse group of polyphenolic compounds, are known for their wide range of biological activities. This compound, a flavone glycoside predominantly found in barley seedlings, has demonstrated significant anti-inflammatory properties. This section compares its performance with other prominent flavonoids.
The antioxidant capacity of flavonoids is a cornerstone of their therapeutic potential, primarily attributed to their ability to scavenge free radicals and chelate metal ions. While direct quantitative antioxidant data for pure this compound is limited in the literature, the activities of its aglycone, luteolin, and other flavonoids like quercetin are well-documented.
Studies have shown that luteolin and quercetin are potent antioxidants.[1] Quercetin often exhibits strong radical scavenging activity, which is partly attributed to the hydroxyl group at the 3-position.[2] Luteolin has also been reported to have superior antioxidant activity compared to quercetin in some contexts and can enhance the activity of antioxidant enzymes.[3] Saponarin, another major flavonoid in barley, also possesses strong antioxidant properties.[4]
Table 1: Comparative Antioxidant Activity of Selected Flavonoids
| Flavonoid | Assay | IC50 (µg/mL) | Reference Compound | IC50 (µg/mL) |
|---|---|---|---|---|
| This compound | DPPH, ABTS | Data not available | - | - |
| Saponarin | DPPH, ABTS | Data not available | - | - |
| Luteolin | DPPH | ~5.0 | Quercetin | ~4.36 |
| Quercetin | ABTS | 1.89 ± 0.33 | Trolox | - |
| Apigenin | DPPH, ABTS | Data varies | - | - |
Note: IC50 values are highly dependent on experimental conditions and should be compared with caution across different studies. The data presented is a compilation from various sources for illustrative purposes.
This compound has been shown to exert its anti-inflammatory effects by suppressing the lipopolysaccharide (LPS)-induced inflammatory response in macrophages.[5] It achieves this by inhibiting the nuclear factor-κB (NF-κB) signaling pathway, a central regulator of inflammation.[5] This leads to the downregulation of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), as well as inflammatory enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[5]
Saponarin also demonstrates significant anti-inflammatory effects by inhibiting the NF-κB and mitogen-activated protein kinase (MAPK) signaling pathways in macrophages.[6][7][8] Luteolin and apigenin are also potent inhibitors of inflammatory responses.[9]
Table 2: Comparative Anti-inflammatory Effects of Selected Flavonoids
| Flavonoid | Key Effects | Target Pathways |
|---|---|---|
| This compound | ↓ TNF-α, ↓ IL-6, ↓ COX-2, ↓ iNOS | NF-κB |
| Saponarin | ↓ TNF-α, ↓ IL-1β, ↓ COX-2, ↓ iNOS | NF-κB, MAPK |
| Luteolin | ↓ TNF-α, ↓ IL-6 | NF-κB |
| Quercetin | ↓ TNF-α, ↓ IL-1β, ↓ COX-2 | NF-κB, MAPK |
| Apigenin | ↓ IL-4, ↓ IL-13 | - |
↓ indicates inhibition or downregulation.
Table 3: Comparative Enzyme Inhibition by Selected Flavonoids
| Flavonoid | Target Enzyme | IC50 (µM) |
|---|---|---|
| This compound | COX-2 | Data not available |
| Luteolin | α-glucosidase | ~32.3 |
| Quercetin | - | Data varies |
| Apigenin | CYP3A4 | 8.4 ± 1.1 |
| Celecoxib (Reference) | COX-2 | 0.42 |
Note: Data is compiled from various studies and experimental conditions may differ.[10][11]
Signaling Pathways in Inflammation
The anti-inflammatory effects of this compound and other flavonoids are often mediated through the modulation of key signaling pathways. The NF-κB and MAPK pathways are two of the most critical pathways in regulating the inflammatory response.
The NF-κB pathway is a primary target for many anti-inflammatory compounds. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of inflammatory genes. This compound has been shown to inhibit this process.[5]
Caption: NF-κB signaling pathway and the inhibitory action of this compound.
The MAPK pathway is another crucial signaling cascade involved in inflammation. It consists of a series of protein kinases that are activated in response to extracellular stimuli, leading to the activation of transcription factors that regulate the expression of inflammatory mediators. Flavonoids like saponarin have been shown to inhibit the phosphorylation of key MAPK proteins such as ERK and p38.[7][8]
Caption: MAPK signaling pathway and the inhibitory action of Saponarin.
Experimental Protocols
This section provides detailed methodologies for key in vitro assays used to evaluate the antioxidant and anti-inflammatory properties of flavonoids.
This assay measures the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
-
Reagent Preparation: Prepare a stock solution of the test compound and a series of dilutions in methanol. Prepare a 0.1 mM solution of DPPH in methanol.
-
Assay Procedure: In a 96-well plate, add 100 µL of each dilution of the test compound to respective wells. Add 100 µL of the DPPH solution to each well. A control well should contain 100 µL of methanol and 100 µL of the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.
This assay is based on the ability of antioxidants to scavenge the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation.
-
Reagent Preparation: Prepare the ABTS radical cation solution by reacting a 7 mM ABTS solution with a 2.45 mM potassium persulfate solution and keeping the mixture in the dark at room temperature for 12-16 hours. Dilute the ABTS radical solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Assay Procedure: Add 10 µL of the test compound at various concentrations to 1 mL of the diluted ABTS radical solution.
-
Incubation: Incubate the mixture at room temperature for 6 minutes.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the IC50 value is determined.[3]
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in LPS-stimulated macrophages (e.g., RAW 264.7 cells).
Caption: Workflow for in-vitro anti-inflammatory (NO inhibition) assay.
-
Cell Culture: RAW 264.7 macrophages are cultured in appropriate media and seeded into 96-well plates.
-
Treatment: The cells are pre-treated with various concentrations of the test flavonoid for a specified period (e.g., 1-2 hours).
-
Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and incubated for 24 hours.
-
Nitrite Measurement: The production of NO is determined by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.
-
Calculation: The absorbance is measured at 540 nm, and the percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value for NO inhibition is then determined.
Conclusion
This compound demonstrates promising anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway. Its biological activity profile is comparable to that of its aglycone, luteolin, and other well-known flavonoids like quercetin and apigenin. However, a direct quantitative comparison is challenging due to the limited availability of standardized experimental data for pure this compound. Future research should focus on generating more head-to-head comparative data, including IC50 values from various antioxidant and enzyme inhibition assays, to fully elucidate the therapeutic potential of this compound relative to other flavonoids. This will provide a clearer understanding for its potential application in the development of new therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Anti-Inflammatory and Anti-Allergic Effects of Saponarin and Its Impact on Signaling Pathways of RAW 264.7, RBL-2H3, and HaCaT Cells [mdpi.com]
- 7. Anti-Inflammatory and Anti-Allergic Effects of Saponarin and Its Impact on Signaling Pathways of RAW 264.7, RBL-2H3, and HaCaT Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Saponarin from barley sprouts inhibits NF-κB and MAPK on LPS-induced RAW 264.7 cells - Food & Function (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Benchmark Luteolin Antioxidant Efficacy in Supplements [eureka.patsnap.com]
- 11. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Therapeutic Potential of Lutonarin in Disease Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lutonarin, a flavonoid glycoside found in barley seedlings, has garnered scientific interest for its potential therapeutic applications. This guide provides a comprehensive comparison of this compound's performance in various disease models, with a primary focus on its well-documented anti-inflammatory properties. While in vivo comparative data for this compound remains limited, this document summarizes existing in vitro findings and draws relevant comparisons with related flavonoids, such as luteolin and saponarin, to offer a valuable resource for researchers exploring its therapeutic utility.
Anti-inflammatory Potential of this compound
This compound has demonstrated significant anti-inflammatory effects, primarily through the suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2][3] This pathway is a cornerstone of the inflammatory response, and its inhibition is a key target for anti-inflammatory drug development.
Mechanism of Action: NF-κB Signaling Pathway
This compound exerts its anti-inflammatory effects by interfering with multiple steps in the NF-κB signaling cascade. In response to pro-inflammatory stimuli like lipopolysaccharide (LPS), this compound has been shown to inhibit the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB.[3] This action prevents the nuclear translocation of the p65 subunit of NF-κB, thereby blocking the transcription of pro-inflammatory genes.
In Vitro Performance and Comparison
Studies on LPS-stimulated RAW 264.7 macrophages provide quantitative data on this compound's anti-inflammatory efficacy. This compound has been shown to dose-dependently suppress the production of key pro-inflammatory mediators.
| Inflammatory Mediator | This compound Concentration | % Inhibition (compared to LPS control) | Reference Compound | % Inhibition (at similar concentration) |
| TNF-α | 20 µM | ~40% | Luteolin (aglycone) | Reported to have stronger activity |
| 40 µM | ~60% | |||
| 60 µM | ~80% | |||
| IL-6 | 20 µM | ~35% | Luteolin (aglycone) | Reported to have stronger activity |
| 40 µM | ~55% | |||
| 60 µM | ~75% | |||
| COX-2 Expression | 60 µM | Significant reduction | Indomethacin | Standard NSAID, potent inhibitor |
| iNOS Expression | 60 µM | Significant reduction | L-NAME | Standard iNOS inhibitor |
Table 1: In Vitro Anti-inflammatory Activity of this compound in LPS-stimulated RAW 264.7 Macrophages.
Note: The comparative data for luteolin is qualitative, as direct quantitative comparisons in the same study are limited. Indomethacin and L-NAME are well-established inhibitors for COX-2 and iNOS, respectively, and serve as benchmarks for anti-inflammatory activity.
Antioxidant Potential
This compound also exhibits antioxidant properties, which are crucial in mitigating cellular damage caused by oxidative stress in various diseases.
In Vitro Antioxidant Activity Comparison
A study comparing a mixture of saponarin and this compound (4.5:1 w/w) to α-tocopherol (a form of Vitamin E) demonstrated its potent antioxidant activity in inhibiting lipid peroxidation.
| Assay | Saponarin/Lutonarin Mixture | % Inhibition of Malonaldehyde (MA) Formation | α-tocopherol | % Inhibition of MA Formation |
| Cod Liver Oil Oxidation | 8 µmol | 85.88 ± 0.12% | Not directly compared in this assay | Not available |
| EPA Oxidation | 8 µmol | 45.60 ± 1.08% | Not directly compared in this assay | Not available |
| DHA Oxidation | 8 µmol | 69.24 ± 0.24% | Not directly compared in this assay | Not available |
Table 2: Antioxidant Activity of a Saponarin/Lutonarin Mixture.
Potential in Other Disease Models: A Luteolin Perspective
While direct in vivo comparative studies on this compound are lacking, extensive research on its aglycone, luteolin, provides valuable insights into the potential therapeutic applications of this class of flavonoids in other disease areas.
Neurodegenerative Diseases
Luteolin has shown neuroprotective effects in various models of neurodegenerative diseases like Alzheimer's and Parkinson's disease.[4] Its mechanisms of action include reducing neuroinflammation, combating oxidative stress, and inhibiting apoptosis.[4] Further research is warranted to determine if this compound shares these neuroprotective properties in vivo.
Cancer
Luteolin has been investigated for its anti-cancer properties, demonstrating the ability to inhibit tumor cell proliferation, induce apoptosis, and suppress angiogenesis. The potential of this compound as an anti-cancer agent, particularly in combination with standard chemotherapeutic drugs, is an area ripe for exploration.
Metabolic Diseases
Luteolin has been shown to improve insulin resistance and reduce inflammation in adipose tissue, suggesting a potential role in managing obesity-associated metabolic diseases.[5][6] Given the anti-inflammatory properties of this compound, its effects on metabolic disorders present a promising avenue for future research.
Experimental Protocols
NF-κB Luciferase Reporter Assay
This assay is used to quantify the transcriptional activity of NF-κB.
-
Cell Culture and Transfection: HEK293T cells are cultured and transiently co-transfected with an NF-κB-responsive luciferase reporter plasmid and a Renilla luciferase plasmid (for normalization).
-
Treatment: After 24 hours, cells are pre-treated with varying concentrations of this compound for 1 hour, followed by stimulation with TNF-α (10 ng/mL) for 6 hours.
-
Lysis and Luminescence Measurement: Cells are lysed, and luciferase and Renilla activities are measured using a dual-luciferase reporter assay system.
-
Data Analysis: The ratio of firefly to Renilla luciferase activity is calculated to determine NF-κB transcriptional activity.
Western Blot Analysis for COX-2 and iNOS
This technique is used to detect and quantify the protein expression of COX-2 and iNOS.
-
Cell Culture and Treatment: RAW 264.7 macrophages are pre-treated with this compound for 1 hour and then stimulated with LPS (1 µg/mL) for 24 hours.
-
Protein Extraction: Cells are lysed, and total protein concentration is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against COX-2, iNOS, and a loading control (e.g., β-actin), followed by incubation with HRP-conjugated secondary antibodies.
-
Detection and Quantification: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.
ELISA for TNF-α and IL-6
This assay is used to measure the concentration of secreted TNF-α and IL-6 in cell culture supernatants.
-
Sample Collection: Supernatants from this compound- and LPS-treated RAW 264.7 cells are collected.
-
ELISA Procedure: Commercially available ELISA kits for mouse TNF-α and IL-6 are used according to the manufacturer's instructions. This typically involves coating a 96-well plate with a capture antibody, adding the samples and standards, followed by a detection antibody, a substrate, and a stop solution.
-
Absorbance Measurement: The optical density is measured at 450 nm using a microplate reader.
-
Concentration Determination: The concentrations of TNF-α and IL-6 in the samples are calculated based on a standard curve.
Conclusion and Future Directions
This compound demonstrates significant therapeutic potential, particularly as an anti-inflammatory agent, by effectively inhibiting the NF-κB signaling pathway. In vitro studies provide a strong foundation for its efficacy. However, to fully validate its therapeutic potential and establish its superiority or non-inferiority compared to existing treatments, further research is crucial.
Future studies should focus on:
-
In vivo comparative studies: Direct comparisons of this compound with standard-of-care drugs in animal models of inflammatory diseases, neurodegenerative disorders, cancer, and metabolic syndrome are essential.
-
Pharmacokinetic and bioavailability studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound is critical for determining appropriate dosing and delivery methods.
-
Structure-activity relationship studies: Investigating the role of the glycoside moiety in this compound's activity compared to its aglycone, luteolin, will provide valuable insights for the development of more potent derivatives.
By addressing these research gaps, the scientific community can fully elucidate the therapeutic potential of this compound and pave the way for its potential clinical application in various disease contexts.
References
- 1. [PDF] Luteolin Nanoparticle in Chemoprevention: In Vitro and In Vivo Anticancer Activity | Semantic Scholar [semanticscholar.org]
- 2. Luteolin nanoparticle in chemoprevention: in vitro and in vivo anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Luteolin Exerts Neuroprotection via Modulation of the p62/Keap1/Nrf2 Pathway in Intracerebral Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Luteolin provides neuroprotection in models of traumatic brain injury via the Nrf2-ARE pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Metabolic syndrome: comparison of the two commonly used animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Lutonarin: A Guide for Laboratory Professionals
Understanding Lutonarin's Properties for Safe Disposal
This compound (CAS 35450-86-3) is a naturally occurring flavonoid.[1] Key to its safe handling and disposal is an understanding of its chemical and physical characteristics. A summary of these properties is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C27H30O16 | [1][2][3] |
| Molecular Weight | 610.52 g/mol | [1][2] |
| Appearance | Yellow to orange solid | [1] |
| Solubility | Soluble in organic solvents like DMSO; limited solubility in water. | [1][2] |
| Storage | -20°C for long-term storage. | [2] |
Given that this compound is a polyphenolic compound, it is important to handle it with standard laboratory precautions, including the use of personal protective equipment (PPE) such as gloves, lab coats, and safety glasses.
Step-by-Step Disposal Protocol for this compound
The following step-by-step procedure is a recommendation based on general best practices for the disposal of non-hazardous or low-hazard chemical waste in a laboratory setting. It is imperative to consult and adhere to your institution's specific safety guidelines and local environmental regulations.
Step 1: Assess the Waste Form
The initial step is to determine the physical state of the this compound waste:
-
Solid this compound: Pure compound, residues, or contaminated consumables (e.g., weighing paper, gloves).
-
This compound in Solution: Dissolved in a solvent (e.g., DMSO).
Step 2: Segregate the Waste
Proper waste segregation is crucial to prevent accidental chemical reactions and to ensure compliant disposal.
-
Solid Waste:
-
Collect all solid this compound waste, including contaminated PPE, in a designated, clearly labeled hazardous waste container.
-
The container should be made of a material compatible with the chemical and securely sealed.
-
Label the container with "this compound Solid Waste" and include the date.
-
-
Liquid Waste (this compound in Solution):
-
Never dispose of this compound solutions down the drain.
-
Collect the liquid waste in a designated, leak-proof, and chemically resistant waste container.
-
The container must be clearly labeled with the full chemical name ("this compound in [Solvent Name]"), the concentration, and the appropriate hazard symbols for the solvent used.
-
Do not mix with other incompatible waste streams.
-
Step 3: Waste Neutralization (If Applicable and Permitted)
For some chemical waste, neutralization may be an option prior to disposal, but this should only be performed if it is a recognized and approved procedure within your institution's safety protocols and if you have the appropriate training and equipment. For a compound like this compound, which is not highly reactive, this step is generally not required.
Step 4: Arrange for Professional Disposal
Once the waste is properly segregated and labeled, contact your institution's Environmental Health and Safety (EHS) office or the designated chemical waste disposal service. They will provide instructions for the final pickup and disposal in accordance with all applicable regulations.
Experimental Protocols
While specific experimental protocols for the disposal of this compound are not published, the general principles of chemical waste management as outlined by regulatory bodies and academic institutions should be followed. These protocols emphasize the "cradle-to-grave" responsibility for chemical waste, meaning the generator of the waste is responsible for its safe handling and disposal.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Logical workflow for the proper disposal of this compound waste.
By following these guidelines, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure research environment and upholding their commitment to environmental responsibility.
References
Navigating the Safe Handling of Lutonarin: A Procedural Guide
Immediate Safety and Logistical Information
Lutonarin, a flavonoid glycoside, is recognized for its antioxidant properties.[1] As with any chemical, proper personal protective equipment (PPE) and handling procedures are crucial to minimize exposure and ensure safety.
Personal Protective Equipment (PPE)
When handling this compound, especially in its powdered form, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles should be worn to protect against dust particles and potential splashes.
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves, are required to prevent skin contact.
-
Respiratory Protection: In situations where dust may be generated, a properly fitted respirator (e.g., N95 or higher) is essential.
-
Protective Clothing: A standard laboratory coat must be worn to protect against contamination of personal clothing.
General Handling Precautions
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.
-
Avoid direct contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling the compound, even if gloves were worn.
-
Do not eat, drink, or smoke in the laboratory area where this compound is being handled.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound, essential for accurate experimental work and proper record-keeping.
| Property | Value | Source |
| Molecular Formula | C₂₇H₃₀O₁₆ | [2][3] |
| Molecular Weight | 610.52 g/mol | [1][2] |
| CAS Number | 35450-86-3 | [1][2][3] |
| Appearance | Yellow to orange solid | [2] |
| Solubility | Soluble in DMSO | [1] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound ensures both safety and experimental accuracy.
-
Preparation: Before handling, ensure the work area is clean and uncluttered. Assemble all necessary equipment and reagents.
-
Weighing: If working with powdered this compound, weigh the required amount in a chemical fume hood to contain any airborne particles.
-
Dissolving: When preparing solutions, add the solvent to the weighed this compound powder slowly to avoid splashing. If using DMSO, sonication or gentle heating to 37°C may be necessary to achieve full dissolution.[1]
-
Experimentation: Conduct all experimental procedures involving this compound within a designated and properly ventilated area.
-
Storage: Store this compound in a cool, dry, and dark place. For solutions, follow the recommended storage conditions, which may include refrigeration or freezing to maintain stability.[1]
Disposal Plan: Safe Waste Management
Proper disposal of this compound and associated materials is critical to prevent environmental contamination and ensure compliance with laboratory waste regulations.
-
Waste Segregation: All materials contaminated with this compound, including unused compound, solutions, and disposable labware (e.g., pipette tips, gloves), should be treated as chemical waste.
-
Solid Waste: Collect solid this compound waste in a clearly labeled, sealed container designated for chemical waste.
-
Liquid Waste: Dispose of this compound solutions in a designated, leak-proof container for chemical liquid waste. Do not pour down the drain.
-
Contaminated Materials: Place all contaminated disposable items in a designated chemical waste bag or container.
-
Decontamination: Thoroughly decontaminate all non-disposable equipment and work surfaces after use.
Experimental Protocols
While specific experimental protocols will vary depending on the research application, the isolation and purification of this compound often involve techniques such as high-speed counter-current chromatography (HSCCC). Detailed methodologies for such procedures can be found in relevant scientific literature.
Visualizing the Workflow
To provide a clear and immediate understanding of the handling and disposal process, the following diagram illustrates the key steps and decision points.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
